Roxadustat
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
2-[(4-hydroxy-1-methyl-7-phenoxyisoquinoline-3-carbonyl)amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O5/c1-11-15-9-13(26-12-5-3-2-4-6-12)7-8-14(15)18(24)17(21-11)19(25)20-10-16(22)23/h2-9,24H,10H2,1H3,(H,20,25)(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOZBGTLTNGAVFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C(C=CC2=C(C(=N1)C(=O)NCC(=O)O)O)OC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60230644 | |
| Record name | FG-4592 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60230644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<1 mg/mL | |
| Record name | Roxadustat | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04847 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
808118-40-3 | |
| Record name | FG 4592 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=808118-40-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Roxadustat [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0808118403 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Roxadustat | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04847 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | FG-4592 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60230644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-[(4-Hydroxy-1-methyl-7-phenoxy-3-isoquinolinyl)carbonyl]glycine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ROXADUSTAT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X3O30D9YMX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Technical Guide to the Function of HIF-Prolyl Hydroxylase Inhibitors in Erythropoiesis
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The regulation of erythropoiesis, the process of red blood cell production, is intrinsically linked to cellular oxygen-sensing pathways. A cornerstone of this system is the Hypoxia-Inducible Factor (HIF) transcription factor. HIF's stability and activity are primarily controlled by a class of enzymes known as prolyl hydroxylase domain (PHD) enzymes. In the presence of ample oxygen, PHDs hydroxylate HIF-α subunits, targeting them for rapid proteasomal degradation. HIF-prolyl hydroxylase inhibitors (HIF-PHIs) are a novel class of small-molecule drugs that mimic a hypoxic state by inhibiting PHD activity. This action stabilizes HIF-α, leading to the transcriptional activation of genes that orchestrate a coordinated erythropoietic response. This guide provides a detailed examination of the molecular mechanisms, quantitative effects, and key experimental methodologies related to the function of HIF-PHIs in stimulating erythropoiesis.
Core Mechanism of Action: The HIF-PHD Pathway
The cellular response to oxygen availability is governed by the HIF signaling pathway. HIF is a heterodimeric transcription factor composed of an oxygen-labile α-subunit (HIF-α) and a stable β-subunit (HIF-β)[1][2]. The inhibition of PHDs is the central mechanism through which HIF-PHIs exert their therapeutic effect.
Under Normoxic Conditions
In an environment with normal oxygen levels (normoxia), PHD enzymes (primarily PHD2) utilize molecular oxygen, iron (Fe2+), and α-ketoglutarate as co-factors to hydroxylate specific proline residues on HIF-α subunits[3][4]. This hydroxylation event creates a recognition site for the von Hippel-Lindau (VHL) tumor suppressor protein, which is part of an E3 ubiquitin ligase complex[2][5]. The VHL complex then polyubiquitinates HIF-α, marking it for immediate degradation by the proteasome, thus keeping HIF-α levels low and its transcriptional activity suppressed[2].
Under Hypoxia or with HIF-PHI Administration
During hypoxia (low oxygen) or following the administration of a HIF-PHI, the catalytic activity of PHD enzymes is inhibited[2]. This prevents the hydroxylation of HIF-α, leading to its stabilization and accumulation within the cell[5]. The stabilized HIF-α translocates to the nucleus, where it dimerizes with HIF-β[2][6]. This active HIF heterodimer then binds to specific DNA sequences known as Hypoxia-Response Elements (HREs) in the promoter regions of target genes, initiating their transcription[2][7].
Downstream Effects on Erythropoiesis and Iron Metabolism
HIF stabilization orchestrates a multi-faceted response that enhances erythropoiesis not only by increasing erythropoietin (EPO) production but also by optimizing iron availability for hemoglobin synthesis[6][8].
-
EPO Production : HIF, primarily the HIF-2α isoform, is the main transcriptional activator of the EPO gene[3][6]. By inhibiting PHDs, HIF-PHIs stimulate endogenous EPO production in the renal interstitial fibroblasts of the kidney and, to a lesser extent, in hepatocytes of the liver[9][10]. This leads to a more physiological, moderate increase in circulating EPO levels compared to the supraphysiological peaks seen with exogenous erythropoiesis-stimulating agents (ESAs)[9][11].
-
Iron Metabolism : Effective erythropoiesis is dependent on a steady supply of iron. HIF activation improves iron homeostasis through several mechanisms:
-
Hepcidin Reduction : HIF-PHIs reduce levels of hepcidin, the master regulator of iron availability[2][6]. The stimulated erythroid precursors release erythroferrone (ERFE), which suppresses hepcidin production in the liver[5][12]. Lower hepcidin levels increase iron release from stores (enterocytes and macrophages) by preventing the degradation of the iron exporter ferroportin[2][5].
-
Upregulation of Iron Transport : HIF directly upregulates the expression of genes involved in iron absorption and transport, including duodenal cytochrome b (Dcytb), divalent metal transporter 1 (DMT1), transferrin, and transferrin receptor 1 (TFRC)[2][3][10].
-
Quantitative Data on Erythropoietic Response
Clinical studies have consistently demonstrated the efficacy of HIF-PHIs in correcting and maintaining hemoglobin levels in patients with anemia of chronic kidney disease (CKD). The tables below summarize key quantitative findings from representative studies.
Table 1: Changes in Hematological Parameters with HIF-PHI vs. ESA Treatment Data from a 6-month retrospective analysis of 105 CKD patients.[12][13]
| Parameter | HIF-PHI Group (Baseline) | HIF-PHI Group (6 Months) | p-value | ESA Group (Baseline) | ESA Group (6 Months) | p-value |
| Hemoglobin (g/dL) | 9.5 ± 1.0 | 10.7 ± 1.1 | < 0.01 | 9.9 ± 1.5 | 10.7 ± 1.2 | < 0.01 |
| Hematocrit (L/L) | 0.298 ± 0.034 | 0.330 ± 0.038 | < 0.05 | 0.306 ± 0.047 | 0.328 ± 0.046 | < 0.01 |
| RBC Count (x10¹²/L) | 3.06 ± 0.38 | 3.41 ± 0.68 (at 3 mo) | < 0.05 | 3.21 ± 0.51 | 3.48 ± 0.48 | < 0.01 |
| RDW (%) | 14.5 ± 1.9 | 13.8 ± 1.4 | < 0.01 | 14.0 ± 1.7 | 14.3 ± 1.8 | < 0.05 |
RBC: Red Blood Cell; RDW: Red Cell Distribution Width; ESA: Erythropoiesis-Stimulating Agent.
Table 2: Effect of HIF-PHIs on Endogenous EPO and Hemoglobin Levels Data from a meta-analysis and a Phase 1 study.
| Study Type | HIF-PHI Agent | Population | Key Finding | Reference |
| Phase 1 Study | FG-2216 | Hemodialysis Patients (with kidneys) | 30.8-fold increase in plasma EPO levels | [14] |
| Phase 1 Study | FG-2216 | Anephric Hemodialysis Patients | 14.5-fold increase in plasma EPO levels | [14] |
| Meta-Analysis | Various | Anemic Heart Failure Patients | Hemoglobin increase at 1 month: +0.70 g/dL | [11] |
| Meta-Analysis | Various | Anemic Heart Failure Patients | Hemoglobin increase at 3 months: +0.76 g/dL | [11] |
Key Experimental Protocols
The study of HIF-PHIs and their effect on erythropoiesis involves a range of specialized assays. Below are detailed methodologies for core experiments.
Protocol: In Vitro PHD Activity Assay (Colorimetric)
This protocol describes a non-radioactive, colorimetric method to measure PHD activity by quantifying the consumption of the co-substrate α-ketoglutarate (α-KG).[15]
Principle: PHD enzymes consume α-KG during the hydroxylation of a HIF-α peptide substrate. The remaining α-KG in the reaction mixture is derivatized using 2,4-dinitrophenylhydrazine (2,4-DNPH), which forms a colored 2,4-dinitrophenylhydrazone product. The intensity of this color, measured spectrophotometrically, is inversely proportional to PHD activity.
Methodology:
-
Reaction Setup: Prepare a reaction mixture containing purified recombinant PHD enzyme (e.g., PHD2), a synthetic HIF-1α peptide substrate, ascorbate, and Fe(II) in a suitable buffer.
-
Initiation: Initiate the enzymatic reaction by adding a known concentration of α-KG. For inhibitor screening, the HIF-PHI compound of interest would be pre-incubated with the enzyme before α-KG addition.
-
Incubation: Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes) to allow for hydroxylation to occur.
-
Termination & Derivatization: Stop the reaction by adding 2,4-DNPH in an acidic solution (e.g., HCl). This simultaneously quenches the reaction and begins the derivatization of unconsumed α-KG.
-
Color Development: Add a base (e.g., NaOH) to the mixture. This shifts the absorbance spectrum of the resulting 2,4-dinitrophenylhydrazone, producing a stable color.
-
Quantification: Measure the absorbance of the solution using a spectrophotometer or plate reader at the appropriate wavelength (e.g., ~500-540 nm).
-
Analysis: Calculate the amount of α-KG consumed by comparing the sample absorbance to a standard curve of known α-KG concentrations. Enzyme activity is expressed as the rate of α-KG consumption over time.
Protocol: Quantification of Erythroid Differentiation and Maturation
This protocol outlines a general workflow for assessing the erythropoietic effect of HIF-PHIs on hematopoietic stem cells (HSCs) or erythroid progenitor cell lines (e.g., K562) in culture.[16][17]
Principle: Erythroid differentiation is a multi-stage process characterized by changes in cell surface marker expression, hemoglobin accumulation, and eventual enucleation. These stages can be quantified using flow cytometry and microscopy.
Methodology:
-
Cell Culture: Culture CD34+ HSCs or an erythroid cell line in a multi-phase culture system.
-
Phase 1 (Expansion): Culture in media with stem cell factor (SCF), IL-3, and EPO to expand the progenitor pool.
-
Phase 2 (Differentiation): Transition to media with EPO and SCF to drive commitment to the erythroid lineage. Treat cells with the HIF-PHI or vehicle control during this phase.
-
Phase 3 (Maturation): Culture in media with EPO and insulin to promote terminal differentiation and hemoglobinization.
-
-
Flow Cytometry Analysis: At various time points, harvest cells and stain with fluorescently-conjugated antibodies against cell surface markers to track differentiation. Common markers include Glycophorin A (CD235a) for the erythroid lineage and Transferrin Receptor (CD71). Analyze samples using a flow cytometer.
-
Microscopy for Maturation:
-
Prepare cytospins of the cultured cells.
-
Perform May-Grünwald-Giemsa staining.
-
Analyze slides under a light microscope to assess cell morphology and quantify the percentage of enucleated cells (reticulocytes/erythrocytes).
-
-
Hemoglobin Quantification:
-
Lyse a known number of cells to release hemoglobin.
-
Quantify total hemoglobin content using a colorimetric assay (e.g., Drabkin's reagent) or by High-Performance Liquid Chromatography (HPLC) to distinguish between fetal and adult hemoglobin isoforms.[17]
-
-
Data Analysis: Compare the rates of differentiation (percentage of CD235a+ cells), enucleation, and hemoglobin content between HIF-PHI-treated and control cultures to determine the pro-erythropoietic effect.
Conclusion
HIF-prolyl hydroxylase inhibitors represent a significant advancement in the treatment of anemia, particularly in the context of chronic kidney disease. By leveraging the body's intrinsic oxygen-sensing pathway, these oral agents stimulate a coordinated and physiological erythropoietic response. Their unique mechanism of action, which involves not only the induction of endogenous erythropoietin but also the comprehensive modulation of iron metabolism, distinguishes them from traditional ESA therapies. The data clearly support their efficacy in raising and maintaining hemoglobin levels. A thorough understanding of the underlying HIF-PHD signaling pathway and the methodologies used to evaluate these compounds is critical for ongoing research and the development of next-generation therapeutics in this class.
References
- 1. ashpublications.org [ashpublications.org]
- 2. karger.com [karger.com]
- 3. Hypoxia-Inducible Factors Link Iron Homeostasis and Erythropoiesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 5. mdpi.com [mdpi.com]
- 6. Hypoxia-inducible factor–prolyl hydroxylase inhibitors in the treatment of anemia of chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hypoxia-inducible factor prolyl-hydroxylase: purification and assays of PHD2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. HIF-prolyl hydroxylases as therapeutic targets in erythropoiesis and iron metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. HIF-α Prolyl Hydroxylase Inhibitors and Their Implications for Biomedicine: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of hypoxia-inducible factor prolyl hydroxylase inhibitors on hemoglobin, B-type natriuretic peptide, and renal function in anemic heart failure patients: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Inhibition of Prolyl Hydroxylases Increases Erythropoietin Production in ESRD - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Development of a colorimetric α-ketoglutarate detection assay for prolyl hydroxylase domain (PHD) proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Ex vivo production of red blood cells from human cord blood - PMC [pmc.ncbi.nlm.nih.gov]
Roxadustat's Effect on Endogenous Erythropoietin Production: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Roxadustat is an orally administered, small-molecule inhibitor of hypoxia-inducible factor (HIF) prolyl hydroxylase (PH) enzymes.[1][2][3] By reversibly inhibiting these enzymes, this compound stabilizes HIF-α, a key transcription factor that is otherwise degraded under normoxic conditions.[1][4] This stabilization leads to the activation of a coordinated erythropoietic response, primarily through the increased production of endogenous erythropoietin (EPO).[1][5] This guide provides an in-depth technical overview of the core mechanism of this compound, focusing on its effects on endogenous EPO production and associated iron metabolism. It includes a summary of quantitative data from clinical trials, detailed experimental protocols, and visualizations of key pathways and workflows.
Core Mechanism of Action: HIF-PH Inhibition
Under normal oxygen levels, HIF-α subunits are hydroxylated by PH enzymes, leading to their recognition by the von Hippel-Lindau (VHL) tumor suppressor protein, ubiquitination, and subsequent proteasomal degradation.[4] this compound mimics a hypoxic state by inhibiting the activity of HIF-PH enzymes.[6] This prevents the hydroxylation of HIF-α, allowing it to accumulate, translocate to the nucleus, and dimerize with HIF-β.[4] The stable HIF heterodimer then binds to hypoxia-responsive elements (HREs) on target genes, initiating their transcription.[4] A primary target gene is EPO, which is predominantly produced in the kidneys and liver.[1][7] The resulting increase in endogenous EPO stimulates erythropoiesis in the bone marrow.[8]
Signaling Pathway
Quantitative Data on Endogenous EPO and Iron Metabolism
Clinical trials have demonstrated this compound's efficacy in increasing hemoglobin levels and modulating iron metabolism markers. The following tables summarize key quantitative data from various studies.
Table 1: Change in Hematological and Iron Parameters with this compound vs. Comparators
| Parameter | Patient Population | This compound Change from Baseline | Comparator Change from Baseline | Comparator | Timepoint | Source |
| Hemoglobin (g/dL) | DD-CKD | +0.77 | +0.68 | Epoetin alfa | Weeks 28-52 | [9] |
| DD-CKD | +0.39 | -0.09 | Epoetin alfa | Weeks 28-52 | [10] | |
| NDD-CKD | +1.9 | -0.4 | Placebo | 9 Weeks | [11] | |
| PD-CKD | +3.46 | +2.28 | rhuEPO | 40 Weeks | [12] | |
| Hepcidin (ng/mL) | DD-CKD | -95.53 | -66.66 | Epoetin alfa | 52 Weeks | [10] |
| NDD-CKD | -56.14 | -15.10 | Placebo | 9 Weeks | [13] | |
| PD-CKD | -20.09 (difference) | - | ESAs | 24 Weeks | [14] | |
| Serum Iron (µmol/L) | DD-CKD | +1.85 (MD) | - | ESAs | - | [15] |
| NDD-CKD | Clinically Stable | Decreased | Epoetin alfa | 26 Weeks | [11] | |
| Total Iron-Binding Capacity (TIBC) (µg/dL) | DD-CKD | +35.73 (MD) | - | ESAs | - | [15] |
| PD-CKD | +11.17 | +3.00 | rhuEPO | 40 Weeks | [12] | |
| Transferrin Saturation (TSAT) (%) | DD-CKD | +1.19 (MD) | - | ESAs | - | [15] |
| DD-CKD | -7.96 | -9.78 | Epoetin alfa | 52 Weeks | [10] | |
| Ferritin (µg/L) | DD-CKD | -17.16 (MD) | - | ESAs | - | [15] |
| PD-CKD | Significant Decrease | Decrease at 12 weeks | rhuEPO | 40 Weeks | [12] |
DD-CKD: Dialysis-Dependent Chronic Kidney Disease; NDD-CKD: Non-Dialysis-Dependent Chronic Kidney Disease; PD-CKD: Peritoneal Dialysis-Dependent Chronic Kidney Disease; MD: Mean Difference; rhuEPO: recombinant human Erythropoietin; ESAs: Erythropoiesis-Stimulating Agents.
Table 2: Dose-Dependent Effects of this compound
| Dose | Effect on Hemoglobin | Time to Response | Source |
| 1.5 - 2.0 mg/kg (Thrice Weekly) | 79% responder rate (ΔHb ≥ -0.5 g/dL) | 6 weeks | [2] |
| 0.7, 1.0, 1.5, 2.0 mg/kg | Dose-dependent increase | 4 weeks | [4] |
| 50-70 mg (Thrice Weekly) | Dose-dependent increase | 12 weeks | [16] |
Time Course of Plasma Erythropoietin
Significant transient increases in endogenous erythropoietin levels are observed within the first 8 hours after this compound administration.[13] The primary effect on EPO is observed within a few hours and can be modeled using a sigmoidal Hill equation.[8] The peak plasma EPO concentration is generally reached within hours of oral administration.
Experimental Protocols
This section outlines representative methodologies for key experiments cited in the literature on this compound.
In Vivo Assessment of this compound's Effect on Erythropoiesis in Animal Models
-
Objective: To determine the in vivo efficacy of this compound in stimulating erythropoiesis.
-
Animal Model: Male Sprague-Dawley rats.
-
Procedure:
-
Rats are administered this compound orally at various doses (e.g., 50 mg/kg and 100 mg/kg) or a vehicle control.[17]
-
Blood samples are collected at specified time points post-administration.
-
Plasma EPO concentrations are measured using an enzyme-linked immunosorbent assay (ELISA).
-
Epo mRNA expression in kidney and liver tissues is quantified using quantitative real-time PCR (qRT-PCR).[1]
-
Epo protein levels in tissues can be determined by Western blotting, potentially coupled with deglycosylation to enhance sensitivity.[7]
-
-
Key Parameters Measured: Plasma EPO concentration, tissue Epo mRNA and protein levels.
Cellular Assay for HIF-1α Stabilization
-
Objective: To demonstrate this compound's ability to stabilize HIF-1α in vitro.
-
Cell Line: Human cell lines such as PC12 or osteoblasts.[18][19]
-
Procedure:
-
Cells are cultured under standard conditions.
-
Cells are treated with varying concentrations of this compound (e.g., 0, 5, 10 µM) for a specified duration (e.g., 24 hours).[20]
-
Whole-cell lysates are prepared.
-
HIF-1α protein levels are determined by Western blotting using a specific anti-HIF-1α antibody.[19]
-
Nuclear translocation of HIF-1α can be visualized using immunofluorescence microscopy.[18]
-
-
Key Parameters Measured: HIF-1α protein expression levels and subcellular localization.
Clinical Trial Protocol for Anemia in Chronic Kidney Disease
-
Objective: To evaluate the efficacy and safety of this compound for the treatment of anemia in patients with CKD.
-
Study Design: Phase 3, randomized, open-label, active-controlled study.[6][9]
-
Patient Population: Adult patients with anemia associated with CKD, both non-dialysis-dependent (NDD) and dialysis-dependent (DD).[6][9]
-
Intervention:
-
Patients are randomized to receive either oral this compound three times weekly or a comparator (e.g., epoetin alfa, darbepoetin alfa, or placebo).[6][9][21]
-
The initial dose of this compound is often based on body weight or prior ESA dose, and is titrated to achieve and maintain a target hemoglobin level (e.g., 10.0–12.0 g/dL).[6]
-
-
Primary Efficacy Endpoints:
-
Secondary Endpoints:
-
Laboratory Measurements: Blood samples are collected at regular intervals to measure hemoglobin, hematocrit, and iron-related parameters using standard automated analyzers.
Mandatory Visualizations
Experimental Workflow for In Vivo Assessment
Logical Relationship of this compound's Effects
Conclusion
This compound represents a significant advancement in the treatment of anemia associated with chronic kidney disease. Its unique mechanism of action, centered on the stabilization of HIF-α, leads to a coordinated physiological response that not only increases endogenous erythropoietin production but also improves iron availability for erythropoiesis. The data presented in this guide highlight its efficacy in raising and maintaining hemoglobin levels, with a distinct impact on iron metabolism compared to traditional erythropoiesis-stimulating agents. Further research into the long-term safety and broader applications of this compound will continue to refine its role in clinical practice.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound (FG-4592) Versus Epoetin Alfa for Anemia in Patients Receiving Maintenance Hemodialysis: A Phase 2, Randomized, 6- to 19-Week, Open-Label, Active-Comparator, Dose-Ranging, Safety and Exploratory Efficacy Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nonclinical Characterization of the Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitor this compound, a Novel Treatment of Anemia of Chronic Kidney Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. Effects of this compound on Erythropoietin Production in the Rat Body - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Clinical Pharmacokinetics and Pharmacodynamics of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound Versus Epoetin Alfa for Treating Anemia in Patients with Chronic Kidney Disease on Dialysis: Results from the Randomized Phase 3 ROCKIES Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Randomized Trial of this compound in Anemia of Kidney Failure: SIERRAS Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Treatment of Renal Anemia with this compound: Advantages and Achievement - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Efficacy of this compound on anemia and residual renal function in patients new to peritoneal dialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.viamedica.pl [journals.viamedica.pl]
- 14. Effect of this compound on iron metabolism in patients with peritoneal dialysis: a real-world 24-week study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The efficacy and safety of this compound for anemia in patients with dialysis-dependent chronic kidney disease: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Short-term effect of low-dose this compound combined with erythropoiesis-stimulating agent treatment for erythropoietin-resistant anemia in patients undergoing maintenance hemodialysis [frontiersin.org]
- 17. mdpi.com [mdpi.com]
- 18. Hypoxia-inducible factor upregulation by this compound attenuates drug reward by altering brain iron homoeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
Cellular Pathways Modulated by Roxadustat Treatment: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Roxadustat (FG-4592) is a first-in-class, orally bioavailable inhibitor of hypoxia-inducible factor (HIF) prolyl hydroxylase (PHD) enzymes.[1] By mimicking a hypoxic state, this compound stabilizes HIF-α, a master regulator of oxygen homeostasis, leading to the transcriptional activation of a broad array of genes.[2] This technical guide provides a comprehensive overview of the cellular pathways modulated by this compound, with a focus on its therapeutic applications in anemia associated with chronic kidney disease (CKD) and its pleiotropic effects on various physiological processes. The document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the modulated signaling pathways to facilitate a deeper understanding of this compound's mechanism of action.
Core Mechanism of Action: HIF-1α Pathway Stabilization
Under normoxic conditions, the α-subunit of HIF (HIF-α) is hydroxylated by PHD enzymes, leading to its recognition by the von Hippel-Lindau (VHL) tumor suppressor protein, subsequent ubiquitination, and proteasomal degradation.[1] this compound, as a 2-oxoglutarate analog, competitively inhibits PHD enzymes, preventing HIF-α hydroxylation.[3] This leads to the stabilization and accumulation of HIF-α, which then translocates to the nucleus, dimerizes with HIF-β (also known as ARNT), and binds to hypoxia-response elements (HREs) in the promoter regions of target genes, thereby activating their transcription.[1][4]
Signaling Pathway Diagrams
The following diagrams illustrate the HIF-1α signaling pathway under both normoxic and hypoxic/Roxadustat-treated conditions.
Modulation of Erythropoiesis and Iron Metabolism
A primary and well-characterized effect of this compound is the stimulation of erythropoiesis.[5] This is achieved through a coordinated regulation of genes involved in red blood cell production and iron metabolism.
Upregulation of Erythropoietin (EPO)
This compound treatment leads to a significant increase in the expression of the EPO gene, primarily in the kidneys and liver.[6] This results in elevated circulating levels of endogenous erythropoietin, which in turn stimulates erythroid progenitor cells in the bone marrow to proliferate and differentiate into mature red blood cells.[6]
Regulation of Iron Homeostasis
Effective erythropoiesis is dependent on an adequate supply of iron. This compound modulates several key proteins involved in iron absorption, transport, and utilization.[2] It has been shown to decrease the expression of hepcidin, a key negative regulator of iron availability.[6] By downregulating hepcidin, this compound promotes the expression of ferroportin, facilitating iron release from enterocytes and macrophages into the circulation.[2] Furthermore, this compound upregulates the expression of divalent metal transporter 1 (DMT1) and duodenal cytochrome B (DcytB), which enhance intestinal iron absorption.[7]
Quantitative Data on Erythropoiesis and Iron Metabolism
| Parameter | Organism/Cell Line | This compound Concentration/Dose | Treatment Duration | Observed Change | Reference |
| EPO mRNA | Rat Kidney | 5 mg/kg | Not Specified | ~1143-fold increase | [7] |
| EPO mRNA | Rat Liver | 5 mg/kg | Not Specified | ~236-fold increase | [7] |
| Hemoglobin | Non-Dialysis CKD Patients | Varies | 28-52 weeks | Mean change of +1.9 g/dL (vs. +0.2 g/dL for placebo) | [8] |
| Hepcidin | Non-Dialysis CKD Patients | Varies | Not Specified | Significantly reduced | [9] |
| Serum Ferritin | Non-Dialysis CKD Patients | Varies | 4 weeks | Decreased from 127.7 to 67.0 ng/mL | [10] |
| Serum Iron | Dialysis CKD Patients | Varies | Not Specified | Significantly higher than control | [9] |
| Total Iron-Binding Capacity (TIBC) | Dialysis-Dependent CKD Patients | Varies | Not Specified | Increased | [11] |
| DMT1 mRNA | Rat Duodenum | Not Specified | Not Specified | Increased expression | [12] |
| DcytB mRNA | Rat Duodenum | Not Specified | Not Specified | Increased expression | [12] |
Angiogenesis and Vasculogenesis
HIF-1α is a potent stimulator of angiogenesis, primarily through the upregulation of Vascular Endothelial Growth Factor (VEGF).[3] this compound treatment has been shown to promote angiogenesis in various preclinical models.
VEGF Signaling Pathway
This compound-induced stabilization of HIF-1α leads to increased transcription of the VEGF gene.[13] Secreted VEGF binds to its receptors (VEGFRs) on endothelial cells, triggering a signaling cascade that promotes endothelial cell proliferation, migration, and tube formation, the cellular hallmarks of angiogenesis.[14]
Quantitative Data on Angiogenesis
| Parameter | Organism/Cell Line | This compound Concentration/Dose | Treatment Duration | Observed Change | Reference |
| VEGF Protein | Rat Skin Flap | High Dose | 7 days | ~4.5-fold increase in expression | [15] |
| VEGF mRNA | Human Umbilical Vein Endothelial Cells (HUVECs) | Not Specified | Not Specified | Upregulated | [10] |
Experimental Workflow for In Vitro Angiogenesis Assay
Modulation of Glucose Metabolism
Emerging evidence suggests that this compound can influence glucose metabolism. HIF-1α is known to regulate the expression of genes involved in glycolysis and glucose transport.[16]
Glycolytic Pathway
This compound has been shown to enhance the expression of glucose transporters, such as GLUT1, and key glycolytic enzymes.[16] This can lead to increased glucose uptake and a shift towards anaerobic glycolysis.
Anti-Inflammatory Effects
This compound has demonstrated anti-inflammatory properties in various preclinical models. The stabilization of HIF-1α can modulate inflammatory signaling pathways.[13]
NF-κB Pathway
Some studies suggest that HIF-1α can exert anti-inflammatory effects by inhibiting the activation of the NF-κB pathway, a central regulator of inflammation.[17] this compound treatment has been associated with reduced levels of pro-inflammatory cytokines such as TNF-α and IL-6.[15]
Experimental Protocols
Western Blotting for HIF-1α
Objective: To detect the protein levels of HIF-1α in cell lysates following this compound treatment.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Protein quantification assay (e.g., BCA assay).
-
SDS-PAGE gels and running buffer.
-
PVDF or nitrocellulose membranes.
-
Transfer buffer.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibody against HIF-1α.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Culture cells to the desired confluency and treat with this compound or vehicle control for the specified time.
-
Lyse the cells on ice with lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysates.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary HIF-1α antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
Quantitative Real-Time PCR (qPCR) for HIF-1α Target Genes
Objective: To quantify the mRNA expression levels of HIF-1α target genes (e.g., EPO, VEGF) following this compound treatment.
Materials:
-
RNA extraction kit.
-
Reverse transcription kit.
-
qPCR instrument.
-
SYBR Green or TaqMan-based qPCR master mix.
-
Gene-specific primers for target genes and a housekeeping gene (e.g., GAPDH, β-actin).
Procedure:
-
Treat cells with this compound or vehicle control.
-
Extract total RNA from the cells.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Set up the qPCR reaction with the master mix, primers, and cDNA.
-
Run the qPCR program on a real-time PCR instrument.
-
Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression, normalized to the housekeeping gene.
Enzyme-Linked Immunosorbent Assay (ELISA) for Hepcidin
Objective: To measure the concentration of hepcidin in serum or plasma samples.
Materials:
-
Commercial Hepcidin ELISA kit.
-
Microplate reader.
Procedure:
-
Collect blood samples and prepare serum or plasma.
-
Follow the manufacturer's instructions for the specific ELISA kit. This typically involves:
-
Adding standards and samples to the antibody-coated microplate.
-
Incubating to allow hepcidin to bind.
-
Washing the plate to remove unbound substances.
-
Adding a detection antibody.
-
Adding a substrate to produce a colorimetric signal.
-
Stopping the reaction.
-
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the hepcidin concentration in the samples by comparing their absorbance to the standard curve.
In Vitro Angiogenesis (Tube Formation) Assay
Objective: To assess the pro-angiogenic effect of this compound on endothelial cells.
Materials:
-
Endothelial cells (e.g., HUVECs).
-
Basement membrane extract (e.g., Matrigel).
-
Cell culture plates (e.g., 96-well plate).
-
Microscope.
Procedure:
-
Thaw the basement membrane extract on ice and coat the wells of a culture plate.
-
Allow the matrix to solidify at 37°C.
-
Seed endothelial cells onto the matrix-coated wells.
-
Treat the cells with various concentrations of this compound or a vehicle control.
-
Incubate the plate for 4-12 hours to allow for tube formation.
-
Visualize and capture images of the tube-like structures using a microscope.
-
Quantify angiogenesis by measuring parameters such as total tube length, number of branch points, and number of enclosed loops using image analysis software.
Conclusion
This compound represents a novel therapeutic approach for the management of anemia in CKD by activating the HIF signaling pathway. Its mechanism of action extends beyond stimulating erythropoiesis to include the intricate regulation of iron metabolism, angiogenesis, and inflammatory processes. The quantitative data and experimental protocols presented in this guide provide a foundational understanding for researchers and drug development professionals working to further elucidate the multifaceted effects of this compound and explore its therapeutic potential in a wider range of clinical applications. Further research is warranted to fully characterize the long-term consequences of systemic HIF activation and to identify potential off-target effects.
References
- 1. researchgate.net [researchgate.net]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. promocell.com [promocell.com]
- 4. ibidi.com [ibidi.com]
- 5. Efficacy and Cardiovascular Safety of this compound for Treatment of Anemia in Patients with Non-Dialysis-Dependent CKD: Pooled Results of Three Randomized Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effects of this compound on Erythropoietin Production in the Rat Body - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficacy and Cardiovascular Safety of this compound for Treatment of Anemia in Patients with Non–Dialysis-Dependent CKD: Pooled Results of Three Randomized Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubcompare.ai [pubcompare.ai]
- 10. Frontiers | this compound, a HIF-PHD inhibitor with exploitable potential on diabetes-related complications [frontiersin.org]
- 11. The efficacy of this compound for the treatment of anemia in dialysis dependent chronic kidney disease patients: an updated systematic review and meta-analysis of randomized clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Novel Choice to Correct Inflammation-Induced Anemia in CKD: Oral Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | this compound: Not just for anemia [frontiersin.org]
- 14. This compound Versus Epoetin Alfa for Treating Anemia in Patients with Chronic Kidney Disease on Dialysis: Results from the Randomized Phase 3 ROCKIES Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound promotes hypoxia‐inducible factor‐1α/vascular endothelial growth factor signalling to enhance random skin flap survival in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A Randomized Trial of this compound in Anemia of Kidney Failure: SIERRAS Study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. This compound alleviates the inflammatory status in patients receiving maintenance hemodialysis with erythropoiesis-stimulating agent resistance by increasing the short-chain fatty acids producing gut bacteria - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the In Vivo Pharmacodynamics of Roxadustat: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Roxadustat (FG-4592) is a first-in-class, orally bioavailable inhibitor of hypoxia-inducible factor (HIF) prolyl hydroxylase (PHD) enzymes.[1][2] By reversibly inhibiting PHDs, this compound stabilizes HIF-α subunits, leading to the activation of a coordinated erythropoietic response that mimics the body's natural reaction to hypoxia.[3][4] This technical guide provides an in-depth overview of the in vivo pharmacodynamics of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing the core signaling pathways.
Mechanism of Action: The HIF Pathway
Under normoxic conditions, HIF-α subunits are hydroxylated by PHD enzymes, leading to their recognition by the von Hippel-Lindau (VHL) tumor suppressor protein, subsequent ubiquitination, and proteasomal degradation.[1][5] this compound, by inhibiting PHD activity, prevents this degradation, allowing HIF-α to accumulate and translocate to the nucleus.[1][3] In the nucleus, HIF-α dimerizes with HIF-β (also known as ARNT) and binds to hypoxia-response elements (HREs) in the promoter regions of target genes.[1][5] This transcriptional activation results in the increased production of erythropoietin (EPO), enhanced iron absorption and mobilization, and ultimately, an increase in hemoglobin and red blood cell production.[2][6]
Quantitative Pharmacodynamic Effects
The administration of this compound leads to dose-dependent changes in several key biomarkers of erythropoiesis and iron metabolism.
Effects on Hemoglobin and Erythropoietin
Clinical and preclinical studies have consistently demonstrated that this compound effectively increases and maintains hemoglobin (Hb) levels. This is preceded by a rapid and transient increase in endogenous EPO levels.
Table 1: Effect of this compound on Hemoglobin and Erythropoietin Levels
| Study Population | Dosing Regimen | Baseline Hb (g/dL) | Change in Hb (g/dL) | Baseline EPO (mIU/mL) | Peak EPO (mIU/mL) | Citation(s) |
| Non-dialysis CKD patients | 70 or 100 mg TIW | 8.9 ± 0.8 | +1.9 ± 1.2 (at weeks 7-9) | - | - | [7] |
| Non-dialysis CKD patients | This compound vs. Placebo | 9.8 ± 1.0 | +1.4 at 4 weeks | - | - | [8] |
| Dialysis-dependent CKD patients | This compound vs. Epoetin alfa | 10.3 | +0.39 (weeks 28-52) | - | - | [9] |
| Healthy Rats | 6.25 to 50 mg/kg TIW for 29 days | - | Dose-dependent increase | - | Dose-dependent increase | [10] |
| Healthy Cynomolgus Monkeys | Intermittent dosing | - | Dose-dependent increase | - | Dose-dependent increase | [10][11] |
| Rats | 50 mg/kg | - | - | 1.2 ± 0.1 | 1072 ± 333 | [12] |
TIW: Three times a week
Effects on Iron Metabolism
This compound improves iron homeostasis by downregulating hepcidin, a key negative regulator of iron absorption and mobilization.[2] This leads to increased serum iron and transferrin saturation, and a decrease in serum ferritin, reflecting improved iron utilization for erythropoiesis.[13]
Table 2: Effect of this compound on Iron Metabolism Parameters
| Study Population | Dosing Regimen | Change in Serum Hepcidin | Change in Serum Ferritin | Change in Serum Iron | Change in TSAT | Citation(s) |
| Non-dialysis CKD patients | This compound vs. Placebo | Decreased | Decreased | Increased | Increased | [7][14] |
| Peritoneal dialysis patients | Switched from ESA | Decreased | -33.6% | Increased | -3.5% | [13] |
| Rat model of inflammation (PG-PS) | - | Decreased hepatic expression | - | - | - | [10][11] |
TSAT: Transferrin Saturation; ESA: Erythropoiesis-Stimulating Agent; PG-PS: Peptidoglycan-polysaccharide.
Experimental Protocols
A variety of in vivo and in vitro models have been utilized to investigate the pharmacodynamics of this compound.
In Vivo Models
-
5/6 Nephrectomy Rat Model of Chronic Kidney Disease (CKD): This surgical model is widely used to induce progressive renal insufficiency.
-
Procedure: A two-step surgical procedure is typically performed on male Sprague-Dawley rats. In the first step, two of the three branches of the left renal artery are ligated, or the upper and lower thirds of the kidney are resected. One to two weeks later, a total right nephrectomy is performed, resulting in a 5/6 reduction in renal mass.
-
This compound Administration: this compound is typically administered via oral gavage at doses ranging from 5 to 30 mg/kg, three times a week, for several weeks.
-
Endpoints: Blood urea nitrogen (BUN), serum creatinine, hemoglobin, hematocrit, and iron parameters are measured at regular intervals. Kidney tissue can be collected for histological analysis and gene expression studies.
-
-
Peptidoglycan-Polysaccharide (PG-PS) Induced Anemia of Inflammation Model: This model mimics the anemia associated with chronic inflammation.
-
Procedure: A single intraperitoneal injection of PG-PS from Group A Streptococcus is administered to Lewis rats. This induces a chronic, relapsing arthritis and associated anemia.
-
This compound Administration: Oral administration of this compound (e.g., 10 mg/kg daily) is initiated after the onset of anemia.[10]
-
Endpoints: Hematocrit, hemoglobin, serum iron, and inflammatory markers are monitored. Hepatic hepcidin expression can be measured by qPCR.
-
In Vitro Assays
-
HIF-1α Stabilization in Cell Lines: Human hepatoma (HepG2) or rat renal tubular epithelial (NRK-52E) cells are commonly used.
-
Cell Culture: Cells are cultured in appropriate media (e.g., DMEM for HepG2, DMEM/F12 for NRK-52E) supplemented with fetal bovine serum and antibiotics.
-
This compound Treatment: Cells are treated with varying concentrations of this compound (typically in the µM range) for different time points (e.g., 4, 8, 24 hours).
-
Analysis:
-
Western Blot for HIF-1α: Nuclear extracts are prepared, and proteins are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with a specific primary antibody against HIF-1α.
-
qPCR for Target Gene Expression: Total RNA is extracted, reverse-transcribed to cDNA, and the expression of HIF target genes (e.g., EPO, VEGF) is quantified by real-time PCR.
-
-
-
EPO Production Assay:
-
Cell Culture and Treatment: HepG2 cells are treated with this compound as described above.
-
ELISA for EPO: The cell culture supernatant is collected, and the concentration of secreted EPO is measured using a commercially available ELISA kit.
-
Signaling Pathways and Logical Relationships
The pharmacodynamic effects of this compound extend beyond erythropoiesis, influencing various other signaling pathways.
Conclusion
This compound represents a novel therapeutic approach for the management of anemia, primarily in the context of chronic kidney disease. Its unique mechanism of action, centered on the stabilization of HIF, leads to a coordinated and physiological erythropoietic response. The in vivo pharmacodynamics are characterized by a rapid increase in endogenous erythropoietin, improved iron bioavailability through hepcidin suppression, and a sustained increase in hemoglobin levels. The experimental models and protocols detailed in this guide provide a framework for the continued investigation of this compound's multifaceted pharmacological profile. As research continues, a deeper understanding of its pleiotropic effects will further elucidate its therapeutic potential and broader implications in various disease states.
References
- 1. This compound: Not just for anemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. Clinical Pharmacokinetics and Pharmacodynamics of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound as a Hypoxia-Mimetic Agent: Erythropoietic Mechanisms, Bioanalytical Detection, and Regulatory Considerations in Sports Medicine | MDPI [mdpi.com]
- 7. ashpublications.org [ashpublications.org]
- 8. Effects of this compound on anemia, iron metabolism, and lipid metabolism in patients with non-dialysis chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Randomized Trial of this compound in Anemia of Kidney Failure: SIERRAS Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Nonclinical Characterization of the Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitor this compound, a Novel Treatment of Anemia of Chronic Kidney Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of this compound on Erythropoietin Production in the Rat Body - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Effects of this compound on the Anemia and Iron Metabolism of Patients Undergoing Peritoneal Dialysis [frontiersin.org]
- 14. Treatment of Renal Anemia with this compound: Advantages and Achievement - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Off-Target Activities of Roxadustat in Preclinical Settings: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Roxadustat (FG-4592), a first-in-class oral hypoxia-inducible factor prolyl hydroxylase (HIF-PH) inhibitor, is primarily developed for the treatment of anemia associated with chronic kidney disease (CKD). By stabilizing HIF-α, this compound mimics the body's response to hypoxia, leading to increased endogenous erythropoietin production and improved iron metabolism. However, the systemic stabilization of HIF, a master regulator of oxygen homeostasis, inevitably leads to a wide range of physiological effects beyond erythropoiesis. This technical guide delves into the preclinical evidence of this compound's off-target effects, providing a comprehensive overview of its impact on fibrosis, angiogenesis, inflammation, and lipid metabolism. Detailed experimental protocols, quantitative data summaries, and signaling pathway diagrams are presented to offer a thorough resource for the scientific community.
Introduction
This compound's mechanism of action, the inhibition of prolyl hydroxylase domain enzymes (PHDs), prevents the degradation of HIF-α subunits (HIF-1α and HIF-2α).[1][2] This leads to the accumulation of HIF-α and its translocation to the nucleus, where it dimerizes with HIF-β and initiates the transcription of a broad array of genes. While the intended therapeutic effect is the upregulation of erythropoietin, this mode of action inherently influences numerous other cellular processes. Understanding these off-target effects is crucial for a complete safety and efficacy profile of this compound and for exploring its potential therapeutic applications in other disease contexts. This guide summarizes key preclinical findings, focusing on the molecular mechanisms and experimental evidence of this compound's activities beyond anemia correction.
Off-Target Effects on Fibrosis
Preclinical studies have consistently demonstrated that this compound can modulate fibrotic processes in various organs, including the lungs, kidneys, and peritoneum. The primary mechanism appears to be the interference with the Transforming Growth Factor-β1 (TGF-β1)/Smad signaling pathway, a central mediator of fibrosis.
Pulmonary Fibrosis
In a mouse model of bleomycin-induced pulmonary fibrosis, this compound administration was shown to ameliorate lung fibrosis.[1][3] This was evidenced by a reduction in the pathology score and decreased collagen deposition in the lung tissue.[1][3] In vitro studies using L929 mouse fibroblasts stimulated with cobalt chloride (a hypoxia mimetic) also showed that this compound inhibited cell proliferation and the production of key fibrotic markers.[1]
Renal Fibrosis
The effect of this compound on renal fibrosis is complex and appears to be dose- and time-dependent.[4] Some studies suggest a protective role, with this compound attenuating renal fibrosis in models of unilateral renal ischemia-reperfusion injury and folic acid-induced acute kidney injury.[4] The proposed mechanism involves the inhibition of the TGF-β1/Smad3 pathway in renal tubular epithelial cells.[2][5] However, other studies have indicated that high doses of this compound might initially promote the expression of pro-fibrotic genes.[4] Another identified mechanism for the amelioration of tubulointerstitial fibrosis is the this compound-mediated promotion of intact fibroblast growth factor 23 (iFGF23) cleavage through the transcriptional activation of the Furin enzyme, which in turn inhibits the iFGF23-WNT5A signaling pathway.[6]
Peritoneal Fibrosis
In a mouse model of peritoneal dialysis-related peritoneal fibrosis, this compound was found to alleviate peritoneal thickening and reduce inflammation.[7] It also inhibited the epithelial-mesenchymal transition (EMT), a key process in fibrosis, in TGF-β1-induced mesothelial cells.[7]
Quantitative Data on Anti-Fibrotic Effects
| Model System | Key Fibrotic Markers | This compound Treatment | Quantitative Effect | Reference(s) |
| Bleomycin-induced pulmonary fibrosis (mice) | Collagen I, Collagen III, α-SMA, CTGF, p-Smad3 | Intraperitoneal injection | Significant reduction in expression compared to the bleomycin group. | [1][3] |
| CoCl₂-stimulated L929 mouse fibroblasts | Cell Proliferation, Collagen I, Collagen III, α-SMA | In vitro treatment | Inhibition of proliferation and reduced production of fibrotic markers. | [1] |
| Hypoxia-induced NRK-52E rat renal tubular epithelial cells | α-SMA, Collagen I, CTGF, p-Smad3 | 3 µM in vitro | Significant inhibition of hypoxia-induced increased expression. | [2][5] |
| Peritoneal dialysis-induced peritoneal fibrosis (mice) | Fibronectin, Collagen I, α-SMA, E-cadherin | Intraperitoneal injection | Decreased expression of fibrotic markers and increased expression of the epithelial marker. | [7] |
| Folic acid-induced acute kidney injury (mice) | Fibronectin | 10 mg/kg intraperitoneal injection | Significant reduction in expression. | [8] |
Signaling Pathway: this compound in Fibrosis
Caption: this compound inhibits the TGF-β1/p-Smad3 signaling pathway to reduce fibrosis.
Off-Target Effects on Angiogenesis
This compound's ability to stabilize HIF-1α directly impacts angiogenesis, primarily through the upregulation of Vascular Endothelial Growth Factor (VEGF) and its receptor, VEGFR2.
Promotion of Angiogenesis
In preclinical models of diabetes, this compound has been shown to accelerate cutaneous wound healing by promoting angiogenesis.[9] This effect is attributed to the activation of the HIF-1α/VEGF/VEGFR2 signaling pathway.[9] Studies in neonatal mice with hyperoxia-induced lung injury also demonstrated that this compound promoted alveolar normalization and angiogenesis by upregulating HIF-1α, VEGF, and endothelial nitric oxide synthase (eNOS).[4]
Context-Dependent Effects on Angiogenesis
The pro-angiogenic effects of this compound are context-dependent. While beneficial in wound healing and tissue repair, the potential for promoting pathological angiogenesis is a concern. However, in a mouse model of oxygen-induced retinopathy, this compound was found to prevent pathological retinal angiogenesis.[10] The study suggested that this compound primarily upregulates HIF-1α in retinal tissue, with only a modest increase in HIF-2α, a key mediator of pathological angiogenesis in the retina.[10]
Quantitative Data on Pro-Angiogenic Effects
| Model System | Key Angiogenic Markers | This compound Treatment | Quantitative Effect | Reference(s) |
| Streptozotocin-induced diabetic rats (wound healing) | VEGF, VEGFR2 | Topical application | Upregulation of HIF-1α/VEGF/VEGFR2 signaling and accelerated wound healing. | [9] |
| Human Umbilical Vein Endothelial Cells (HUVECs) | Angiogenic activity | In vitro treatment | Promoted angiogenic activity. | [9] |
| Hyperoxia-induced lung injury (newborn mice) | HIF-1α, VEGF, eNOS | Intraperitoneal injection | Upregulated expression, promoting alveolar normalization and angiogenesis. | [4] |
| Oxygen-induced retinopathy (mice) | Retinal neovascularization | Intraperitoneal injection | Prevention of oxygen-induced retinopathy without promoting pathological angiogenesis. | [10] |
Signaling Pathway: this compound in Angiogenesis
References
- 1. This compound attenuates experimental pulmonary fibrosis in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. europeanreview.org [europeanreview.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound: Not just for anemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound protects rat renal tubular epithelial cells from hypoxia-induced injury through the TGF-β1/Smad3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The this compound (FG-4592) ameliorates tubulointerstitial fibrosis by promoting intact FGF23 cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Investigating the therapeutic effects and mechanisms of this compound on peritoneal fibrosis Based on the TGF-β/Smad pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound (FG-4592) Facilitates Recovery From Renal Damage by Ameliorating Mitochondrial Dysfunction Induced by Folic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound promotes angiogenesis through HIF-1α/VEGF/VEGFR2 signaling and accelerates cutaneous wound healing in diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. consultqd.clevelandclinic.org [consultqd.clevelandclinic.org]
The Physiological Response to HIF Stabilization by Roxadustat: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Roxadustat (FG-4592) is an orally administered, small-molecule inhibitor of hypoxia-inducible factor (HIF) prolyl hydroxylase (PHD) enzymes.[1][2] By reversibly inhibiting PHDs, this compound mimics the body's response to hypoxia, leading to the stabilization and accumulation of HIF-α subunits.[1] This activation of the HIF pathway orchestrates a coordinated physiological response that extends beyond erythropoiesis, impacting iron metabolism and other systemic processes. This technical guide provides an in-depth overview of the core physiological responses to HIF stabilization by this compound, presenting quantitative data from clinical studies, detailed experimental protocols for key assays, and visualizations of the underlying signaling pathways.
Core Mechanism of Action: HIF-α Stabilization
Under normoxic conditions, PHD enzymes hydroxylate specific proline residues on HIF-α subunits, targeting them for recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex and subsequent proteasomal degradation.[3][4] this compound, by inhibiting PHD activity, prevents this degradation, allowing HIF-α to translocate to the nucleus, dimerize with HIF-β, and bind to hypoxia-response elements (HREs) in the promoter regions of target genes.[3][5] This transcriptional activation leads to a cascade of physiological effects.
Signaling Pathway of this compound-Mediated HIF Stabilization
Erythropoietic Response
The most well-characterized physiological response to this compound is the stimulation of erythropoiesis. This is primarily achieved through the HIF-2α-mediated upregulation of endogenous erythropoietin (EPO) production in the kidneys and liver.
Quantitative Data on Erythropoietic Parameters
The following tables summarize the changes in key erythropoietic and iron metabolism parameters observed in clinical trials of this compound in patients with anemia of chronic kidney disease (CKD).
Table 1: Change in Hemoglobin (Hb) Levels
| Patient Population | Comparator | Mean Change in Hb (g/dL) from Baseline | Study/Analysis |
| Non-Dialysis Dependent (NDD)-CKD | Placebo | This compound: +1.43 (95% CI: 1.17 to 1.68) | Meta-analysis[6] |
| NDD-CKD | Placebo | This compound: +2.08 (SMD, 95% CI: 1.23 to 2.93) | Meta-analysis[7] |
| Dialysis-Dependent (DD)-CKD | Epoetin alfa | This compound: +0.39 (SD 0.93) vs. Epoetin alfa: -0.09 (SD 0.84) | SIERRAS Study[8] |
| DD-CKD | ESAs | This compound: +0.25 (MD, 95% CI: 0.14 to 0.36) | Meta-analysis[9] |
Table 2: Iron Metabolism Parameters
| Parameter | Patient Population | Comparator | This compound Effect | Study/Analysis |
| Hepcidin | NDD-CKD | Placebo | Significantly decreased (SMD = -1.69, 95% CI: -2.69 to -0.49) | Meta-analysis[7] |
| DD-CKD | ESAs | No significant difference | Meta-analysis[7] | |
| Peritoneal Dialysis | ESAs | Significantly decreased (difference, -20.09 ng/mL; 95% CI, -30.26 to -9.92) | Real-world study[10] | |
| Ferritin | NDD-CKD | Placebo | Significantly decreased (SMD = -0.51, 95% CI: -0.72 to -0.3) | Meta-analysis[7] |
| DD-CKD | ESAs | No significant difference | Meta-analysis[11] | |
| Peritoneal Dialysis | ESAs | Significantly lower at 24 weeks (139.5 ± 102.0 ng/mL vs. 209.2 ± 113.1 ng/mL) | Retrospective study[12] | |
| Transferrin Saturation (TSAT) | NDD-CKD | Placebo | Significantly decreased (SMD = -0.41, 95% CI: -0.62 to -0.2) | Meta-analysis[7] |
| DD-CKD | Epoetin alfa | Reductions observed in both groups, with a smaller reduction in the this compound group | SIERRAS Study[8] | |
| Peritoneal Dialysis | ESAs | Significantly decreased from 42.1% to 28.1% at 24 weeks | Retrospective study[12] | |
| Serum Iron | DD-CKD | ESAs | Significantly increased (MD 2.55, 95% CI 1.51 to 3.60) | Meta-analysis[11] |
| Total Iron-Binding Capacity (TIBC) | DD-CKD | ESAs | Significantly increased (MD 6.54, 95% CI 4.50 to 8.59) | Meta-analysis[11] |
| Intravenous Iron Use | DD-CKD | Epoetin alfa | ~40% less in this compound group | SIERRAS Study[8] |
Non-Erythropoietic Effects
HIF stabilization by this compound also influences a range of non-erythropoietic pathways, including angiogenesis, glucose metabolism, and inflammation.
Table 3: Non-Erythropoietic Effects of this compound
| Parameter | Effect | Potential Mechanism | Reference |
| Vascular Endothelial Growth Factor (VEGF) | Preclinical data suggest no meaningful increase in systemic levels. | HIF-1α can regulate VEGF, but the intermittent dosing of this compound may not be sufficient to significantly increase systemic VEGF expression. | [3] |
| Cholesterol | Reduction in total and LDL cholesterol. | The precise mechanism is under investigation but may involve HIF-mediated regulation of lipid metabolism genes. | [4][13] |
| Blood Pressure | Potential for hypertension. | HIF-mediated pathways can influence vascular tone. | [14] |
| Inflammation | May attenuate inflammation. | HIF-1α can modulate the expression of inflammatory cytokines. | [8] |
Experimental Workflows
Experimental Protocols
HIF-1α Stabilization Assay (Western Blot)
Objective: To qualitatively or quantitatively assess the stabilization of the HIF-1α protein in cells or tissues following treatment with this compound.
Methodology:
-
Cell Culture and Treatment: Culture selected cells (e.g., human renal cortical epithelial cells) to desired confluency. Treat cells with this compound at various concentrations and time points. Include a positive control (e.g., cobalt chloride, a hypoxia-mimetic agent) and a negative control (vehicle).
-
Protein Extraction:
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells on ice using a lysis buffer (e.g., RIPA buffer) supplemented with a protease and phosphatase inhibitor cocktail. To prevent HIF-1α degradation, the lysis buffer can be degassed or supplemented with a PHD inhibitor like dimethyloxalylglycine (DMOG).[15]
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the total protein.
-
-
Protein Quantification: Determine the protein concentration of each sample using a standard method such as the Bradford or BCA assay.
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for HIF-1α overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
A loading control, such as β-actin or GAPDH, should be used to ensure equal protein loading.
-
Prolyl Hydroxylase (PHD) Activity Assay
Objective: To measure the enzymatic activity of PHD and assess the inhibitory effect of this compound.
Methodology:
This protocol is based on a colorimetric assay that measures the consumption of the PHD cofactor α-ketoglutarate (α-KG).[16]
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 2 mM ascorbate, 50 µM FeSO₄).
-
Prepare solutions of recombinant human PHD2, a synthetic HIF-1α peptide substrate, and this compound at various concentrations.
-
Prepare a solution of 2,4-dinitrophenylhydrazine (2,4-DNPH) in a strong acid (e.g., 2M HCl).
-
-
Enzymatic Reaction:
-
In a microplate, combine the reaction buffer, recombinant PHD2, and the HIF-1α peptide substrate.
-
Add this compound or vehicle control to the respective wells.
-
Initiate the reaction by adding α-KG.
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
-
Detection of α-KG Consumption:
-
Stop the enzymatic reaction by adding the acidic 2,4-DNPH solution. This will derivatize the remaining α-KG to form a colored hydrazone.
-
Add a strong base (e.g., NaOH) to shift the absorbance spectrum of the hydrazone.
-
Measure the absorbance at a specific wavelength (e.g., 520 nm) using a microplate reader.
-
-
Data Analysis:
-
Create a standard curve using known concentrations of α-KG.
-
Calculate the amount of α-KG consumed in each reaction.
-
Determine the inhibitory effect of this compound by comparing the PHD activity in the presence and absence of the inhibitor.
-
Erythropoietin (EPO) and Hepcidin Quantification (ELISA)
Objective: To quantify the concentration of EPO and hepcidin in serum or plasma samples.
Methodology:
This protocol outlines the general steps for a sandwich ELISA, which is a common format for commercially available kits.[11][17]
-
Sample Collection and Preparation:
-
Collect whole blood and process to obtain serum or plasma.
-
Store samples at -80°C until use.
-
Thaw samples on ice before the assay.
-
-
Assay Procedure:
-
Bring all reagents and samples to room temperature.
-
Add standards and samples to the wells of a microplate pre-coated with a capture antibody specific for human EPO or hepcidin.
-
Incubate for the time specified in the kit protocol (typically 1-2 hours) at 37°C or room temperature.
-
Wash the wells several times with the provided wash buffer to remove unbound substances.
-
Add a biotin-conjugated detection antibody specific for a different epitope on the target protein.
-
Incubate as specified in the protocol.
-
Wash the wells.
-
Add streptavidin-HRP conjugate.
-
Incubate as specified.
-
Wash the wells.
-
Add a TMB (3,3’,5,5’-tetramethylbenzidine) substrate solution. A color change will develop.
-
Stop the reaction by adding a stop solution (e.g., sulfuric acid). The color will change from blue to yellow.
-
-
Data Analysis:
-
Measure the absorbance of each well at 450 nm using a microplate reader.
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of EPO or hepcidin in the samples by interpolating their absorbance values on the standard curve.
-
Conclusion
This compound represents a novel therapeutic approach to managing anemia in CKD by harnessing the body's own physiological response to hypoxia. Its mechanism of action, centered on the stabilization of HIF-α, leads to a coordinated increase in erythropoiesis and improved iron availability. The quantitative data from clinical trials demonstrate its efficacy in increasing hemoglobin levels and modulating iron metabolism. The detailed experimental protocols provided in this guide offer a framework for researchers to investigate the multifaceted effects of HIF stabilization. Further research into the non-erythropoietic effects of this compound will continue to elucidate the full therapeutic potential of this class of drugs.
References
- 1. This compound: Not just for anemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Frontiers | this compound regulates the cell cycle and inhibits proliferation of mesangial cells via the hypoxia-inducible factor-1α/P53/P21 pathway [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. The HIFα-Stabilizing Drug this compound Increases the Number of Renal Epo-Producing Sca-1+ Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hypoxia-inducible factor prolyl hydroxylase inhibitor this compound (FG-4592) protects against renal ischemia/reperfusion injury by inhibiting inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cdn.stemcell.com [cdn.stemcell.com]
- 10. Frontiers | this compound, a HIF-PHD inhibitor with exploitable potential on diabetes-related complications [frontiersin.org]
- 11. denovobiolabs.com [denovobiolabs.com]
- 12. fn-test.com [fn-test.com]
- 13. academic.oup.com [academic.oup.com]
- 14. researchgate.net [researchgate.net]
- 15. Hypoxia-inducible factor upregulation by this compound attenuates drug reward by altering brain iron homoeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. This compound: Do we know all the answers? - PMC [pmc.ncbi.nlm.nih.gov]
Beyond Anemia: A Technical Guide to the Expanding Therapeutic Landscape of Roxadustat
For Researchers, Scientists, and Drug Development Professionals
Abstract
Roxadustat (FG-4592), a first-in-class oral hypoxia-inducible factor prolyl hydroxylase (HIF-PH) inhibitor, has been approved for the treatment of anemia associated with chronic kidney disease. Its mechanism of action, which involves the stabilization of HIF-α subunits, leads to a coordinated erythropoietic response. However, the pleiotropic effects of HIF stabilization suggest a therapeutic potential for this compound far beyond the correction of anemia. This technical guide explores the burgeoning preclinical and clinical evidence for this compound's applications in a range of non-anemic conditions, including inflammatory diseases, ischemia-reperfusion injury, fibrotic disorders, and metabolic dysregulation. We provide a comprehensive overview of the key experimental findings, detailed methodologies, and the intricate signaling pathways that underpin these novel therapeutic avenues.
Core Mechanism of Action: HIF-1α Stabilization
Under normoxic conditions, HIF-α subunits are hydroxylated by prolyl hydroxylase domain (PHD) enzymes, leading to their recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex and subsequent proteasomal degradation. This compound, by inhibiting PHD enzymes, prevents this degradation, allowing HIF-α to accumulate, translocate to the nucleus, and dimerize with HIF-β. This heterodimer then binds to hypoxia-response elements (HREs) in the promoter regions of target genes, initiating their transcription. While the stimulation of erythropoietin (EPO) production is the most well-known downstream effect, HIF-1α activation also modulates a wide array of cellular processes, including inflammation, angiogenesis, metabolism, and cell survival.[1]
dot digraph "Roxadustat_Mechanism_of_Action" { graph [fontname="Arial", fontsize=12, labelloc="t", label="Core Mechanism of this compound", pad="0.5", nodesep="0.5", ranksep="0.5"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368", arrowhead=normal];
This compound [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PHD [label="PHD Enzymes", fillcolor="#FBBC05", fontcolor="#202124"]; HIF_alpha [label="HIF-α", fillcolor="#34A853", fontcolor="#FFFFFF"]; VHL [label="VHL", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Proteasome [label="Proteasomal\nDegradation", shape=cylinder, fillcolor="#5F6368", fontcolor="#FFFFFF"]; HIF_beta [label="HIF-β (ARNT)", fillcolor="#34A853", fontcolor="#FFFFFF"]; HIF_complex [label="HIF-α/HIF-β\nComplex", shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; HRE [label="Hypoxia-Response\nElements (HREs)"]; Target_Genes [label="Target Gene\nTranscription", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"]; Cellular_Responses [label="Pleiotropic Cellular Responses\n(Inflammation, Angiogenesis, etc.)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
This compound -> PHD [label="Inhibits"]; PHD -> HIF_alpha [label="Hydroxylates (Normoxia)", style=dashed]; HIF_alpha -> VHL [label="Binds (Hydroxylated)", style=dashed]; VHL -> Proteasome [label="Targets for", style=dashed]; HIF_alpha -> HIF_complex [label="Dimerizes with"]; HIF_beta -> HIF_complex; HIF_complex -> HRE [label="Binds to"]; HRE -> Target_Genes [label="Activates"]; Target_Genes -> Cellular_Responses [label="Leads to"]; } Caption: Core mechanism of this compound via HIF-1α stabilization.
Potential Therapeutic Applications Beyond Anemia
Attenuation of Inflammatory Responses
Emerging evidence suggests that this compound possesses anti-inflammatory properties. Studies have shown its ability to modulate cytokine production and immune cell function.
Experimental Evidence and Protocols:
-
In Vitro Studies:
-
Cell Lines: Murine macrophage-like cell line (RAW264.7), human peripheral blood mononuclear cells (PBMCs).
-
Protocol: Cells are pre-treated with varying concentrations of this compound (e.g., 10, 50, 100 µM) for a specified duration (e.g., 2 hours) before stimulation with an inflammatory agent like lipopolysaccharide (LPS; e.g., 1 µg/mL) for 24 hours.
-
Endpoints: Levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in the cell culture supernatant are quantified using ELISA. Gene expression of these cytokines is measured by qRT-PCR.
-
-
In Vivo Studies:
-
Animal Models: Cisplatin-induced acute kidney injury (AKI) in mice, peptidoglycan polysaccharide (PG-PS)-induced inflammatory anemia in rats.
-
Protocol: Animals are pre-treated with this compound (e.g., 10 mg/kg, intraperitoneally) for a defined period before the induction of inflammation.
-
Endpoints: Serum levels of inflammatory cytokines are measured by ELISA. Tissue infiltration of inflammatory cells (e.g., macrophages, neutrophils) is assessed by immunohistochemistry.
-
Quantitative Data Summary:
| Study Type | Model/Cell Line | This compound Dose/Concentration | Key Findings | Reference |
| In Vivo | Cisplatin-induced AKI (mice) | 10 mg/kg | Significantly reduced serum levels of TNF-α, IL-1β, and IL-6. | [2] |
| In Vivo | Sepsis-induced acute lung injury (mice) | Not specified | Significantly reduced inflammation. | [2] |
| In Vitro | RAW264.7 cells | 10, 50, 100 µM | Dose-dependent reduction in LPS-induced IL-1β and IL-6 mRNA expression. | [3] |
Signaling Pathway:
dot digraph "Roxadustat_Inflammation_Pathway" { graph [fontname="Arial", fontsize=12, labelloc="t", label="this compound's Anti-inflammatory Signaling", pad="0.5", nodesep="0.5", ranksep="0.5"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368", arrowhead=normal];
This compound [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PHD [label="PHD Enzymes", fillcolor="#FBBC05", fontcolor="#202124"]; HIF_1a [label="HIF-1α", fillcolor="#34A853", fontcolor="#FFFFFF"]; NF_kB [label="NF-κB Signaling", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Inflammatory_Cytokines [label="Pro-inflammatory Cytokines\n(TNF-α, IL-1β, IL-6)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
This compound -> PHD [label="Inhibits"]; PHD -> HIF_1a [label="Degrades (Normoxia)", style=dashed]; HIF_1a -> NF_kB [label="Inhibits", dir=T, arrowhead=tee]; NF_kB -> Inflammatory_Cytokines [label="Promotes"]; } Caption: this compound's anti-inflammatory effect via HIF-1α-mediated inhibition of NF-κB signaling.
Protection Against Ischemia-Reperfusion (I/R) Injury
This compound has demonstrated protective effects in preclinical models of I/R injury in various organs, including the kidney and heart. The underlying mechanisms involve the modulation of cellular metabolism, reduction of oxidative stress, and inhibition of apoptosis.
Experimental Evidence and Protocols:
-
Renal I/R Injury:
-
Animal Model: Male C57BL/6 mice subjected to bilateral renal pedicle clamping.
-
Protocol: Mice are pre-treated with this compound (e.g., 10 mg/kg/day, i.p.) for 48 hours prior to inducing ischemia (e.g., 30 minutes of clamping) followed by reperfusion.
-
Endpoints: Serum creatinine and blood urea nitrogen (BUN) levels are measured to assess renal function. Histological analysis of kidney tissue is performed to evaluate tubular injury. Markers of apoptosis (e.g., TUNEL staining, caspase-3 activity) and mitochondrial damage are also assessed.
-
-
Myocardial I/R Injury:
-
Animal Model: Murine model of myocardial I/R injury.
-
Protocol: Pre-treatment with this compound prior to ligation of the left anterior descending coronary artery followed by reperfusion.
-
Endpoints: Infarct size is measured by triphenyltetrazolium chloride (TTC) staining. Plasma creatinine kinase levels are determined as a marker of cardiac damage.
-
Quantitative Data Summary:
| Study Type | Model | This compound Dose | Key Findings | Reference |
| In Vivo | Renal I/R (mice) | 10 mg/kg/day | Significantly improved renal function and reduced tubular injury. | [4] |
| In Vivo | Myocardial I/R (mice) | Not specified | Markedly reduced infarct size and suppressed plasma creatinine kinase activity. | [5] |
Signaling Pathway:
dot digraph "Roxadustat_IR_Injury_Pathway" { graph [fontname="Arial", fontsize=12, labelloc="t", label="Protective Mechanisms of this compound in I/R Injury", pad="0.5", nodesep="0.5", ranksep="0.5"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368", arrowhead=normal];
This compound [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; HIF_1a [label="HIF-1α Stabilization", fillcolor="#34A853", fontcolor="#FFFFFF"]; Akt [label="Akt", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; GSK_3b [label="GSK-3β", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Nrf2 [label="Nrf2", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Antioxidant_Genes [label="Antioxidant Gene\nExpression (e.g., HO-1)", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"]; Mitochondrial_Function [label="Improved Mitochondrial\nFunction", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Apoptosis [label="Reduced Apoptosis", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
This compound -> HIF_1a; HIF_1a -> Akt [label="Activates"]; Akt -> GSK_3b [label="Inhibits", dir=T, arrowhead=tee]; GSK_3b -> Nrf2 [label="Inhibits (degradation)", style=dashed, dir=T, arrowhead=tee]; Nrf2 -> Antioxidant_Genes [label="Promotes"]; HIF_1a -> Mitochondrial_Function; HIF_1a -> Apoptosis; } Caption: this compound's protective role in I/R injury via the Akt/GSK-3β/Nrf2 pathway.
Amelioration of Fibrotic Diseases
Preclinical studies indicate that this compound may have anti-fibrotic effects in various organs, including the lungs and kidneys. This is primarily attributed to the inhibition of the TGF-β1/Smad signaling pathway.
Experimental Evidence and Protocols:
-
Pulmonary Fibrosis:
-
In Vitro Model: L929 mouse fibroblasts stimulated with cobalt chloride (CoCl2) to mimic hypoxia.
-
In Vivo Model: Bleomycin-induced pulmonary fibrosis in mice.
-
Protocol: Mice are treated with this compound (e.g., 50 mg/kg, twice a week, i.p.) for 4 weeks.
-
Endpoints: In vitro, proliferation of fibroblasts and production of collagen I, collagen III, and α-smooth muscle actin (α-SMA) are measured. In vivo, lung pathology is assessed by histology, and collagen deposition is quantified. Expression of key fibrotic markers is determined by Western blot and immunohistochemistry.
-
Quantitative Data Summary:
| Study Type | Model | This compound Dose | Key Findings | Reference |
| In Vivo | Bleomycin-induced pulmonary fibrosis (mice) | 50 mg/kg | Reduced pathology score, collagen deposition, and expression of collagen I, collagen III, α-SMA, CTGF, and TGF-β1. | [6] |
| In Vitro | L929 mouse fibroblasts | Not specified | Inhibited proliferation and production of collagen I, collagen III, α-SMA, CTGF, and TGF-β1. | [6] |
Signaling Pathway:
dot digraph "Roxadustat_Fibrosis_Pathway" { graph [fontname="Arial", fontsize=12, labelloc="t", label="Anti-fibrotic Mechanism of this compound", pad="0.5", nodesep="0.5", ranksep="0.5"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368", arrowhead=normal];
This compound [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; HIF_1a [label="HIF-1α Stabilization", fillcolor="#34A853", fontcolor="#FFFFFF"]; TGF_b1 [label="TGF-β1", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Smad3 [label="p-Smad3", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Fibrosis_Markers [label="Fibrotic Gene Expression\n(Collagen, α-SMA, CTGF)", shape=cds, fillcolor="#EA4335", fontcolor="#FFFFFF"];
This compound -> HIF_1a; HIF_1a -> TGF_b1 [label="Inhibits", dir=T, arrowhead=tee]; TGF_b1 -> Smad3 [label="Activates"]; Smad3 -> Fibrosis_Markers [label="Promotes"]; } Caption: this compound's anti-fibrotic effect via inhibition of the TGF-β1/Smad3 pathway.
Modulation of Lipid Metabolism
Clinical studies have observed that this compound treatment can lead to a reduction in serum cholesterol levels, suggesting a potential role in managing dyslipidemia.
Clinical Evidence:
-
Study Design: A retrospective study involving patients with non-dialysis chronic kidney disease who were switched from an erythropoiesis-stimulating agent (ESA) to this compound.
-
Protocol: Patients' lipid profiles were monitored over a 24-week period.
-
Endpoints: Changes in total cholesterol (TC), low-density lipoprotein cholesterol (LDL-C), high-density lipoprotein cholesterol (HDL-C), and triglyceride (TG) levels.
Quantitative Data Summary:
| Parameter | Baseline (mean ± SD) | 24 Weeks (mean ± SD) | p-value | Reference |
| Total Cholesterol (mg/dL) | 170.5 ± 32.4 | 135.9 ± 40.0 | < 0.05 | [7] |
| LDL-Cholesterol (mg/dL) | 88.1 ± 22.6 | 69.1 ± 28.3 | < 0.05 | [7] |
Note: Data presented are from a single study and require further validation in larger, prospective trials.
Treatment of Chemotherapy-Induced Anemia (CIA)
This compound is being investigated as a treatment for anemia in cancer patients undergoing chemotherapy. The Phase 2 WHITNEY trial has shown promising results.
Clinical Trial Evidence (WHITNEY Trial - NCT04076943):
-
Study Design: A Phase 2, open-label, single-arm study in patients with non-myeloid malignancies and CIA.
-
Protocol: 92 patients received this compound at a starting dose of 2.0 mg/kg or 2.5 mg/kg three times per week for 16 weeks.
-
Primary Endpoint: Maximum change in hemoglobin (Hb) from baseline within 16 weeks without red blood cell transfusion.
Quantitative Data Summary:
| Starting Dose | Mean Maximum Hb Change from Baseline (g/dL ± SD) | Reference |
| 2.0 mg/kg | 2.4 ± 1.5 | [8] |
| 2.5 mg/kg | 2.5 ± 1.5 | [8] |
Future Directions and Considerations
The expanding body of evidence for this compound's non-erythropoietic effects opens up exciting new avenues for its therapeutic application. However, several considerations are crucial for future research and development:
-
Long-term Safety: The long-term consequences of systemic HIF stabilization need to be thoroughly investigated, particularly in the context of cancer, where HIF-1α can have pro-tumorigenic effects.
-
Dose Optimization: The optimal dosing regimen for each potential new indication needs to be determined to maximize therapeutic benefit while minimizing potential adverse effects.
-
Biomarker Development: Identification of predictive biomarkers will be essential to select patient populations most likely to respond to this compound treatment for these novel applications.
-
Combination Therapies: Exploring the synergistic effects of this compound in combination with other therapeutic agents could unlock its full potential in complex diseases.
Conclusion
This compound's mechanism of action, centered on the stabilization of HIF-1α, provides a strong rationale for its investigation in a wide range of pathological conditions beyond anemia. The preclinical and early clinical data presented in this guide highlight its potential in inflammation, ischemia-reperfusion injury, fibrosis, and lipid metabolism. Further rigorous investigation is warranted to fully elucidate the therapeutic efficacy and safety of this compound in these new indications, which could significantly broaden its clinical utility and impact on patient care.
References
- 1. This compound: Not just for anemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. investor.fibrogen.com [investor.fibrogen.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound Markedly Reduces Myocardial Ischemia Reperfusion Injury in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound attenuates experimental pulmonary fibrosis in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Effects of this compound on anemia, iron metabolism, and lipid metabolism in patients with non-dialysis chronic kidney disease [frontiersin.org]
- 8. Open-label, Phase 2 study of this compound for the treatment of anemia in patients receiving chemotherapy for non-myeloid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Roxadustat in Cell Culture Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Roxadustat (also known as FG-4592) is a first-in-class oral hypoxia-inducible factor (HIF) prolyl hydroxylase (PH) inhibitor.[1][2] By inhibiting PHD enzymes, this compound stabilizes HIF-1α, a key transcription factor that is typically degraded under normoxic conditions.[1][2][3] This stabilization leads to the activation of a wide array of downstream genes, playing crucial roles in erythropoiesis, iron metabolism, angiogenesis, and cell proliferation and survival.[3][4][5] These application notes provide detailed experimental protocols for studying the effects of this compound in various cell culture models.
Mechanism of Action
Under normal oxygen levels, the α-subunit of HIF is hydroxylated by prolyl hydroxylase domain (PHD) enzymes, leading to its recognition by the von Hippel-Lindau (VHL) tumor suppressor protein, followed by ubiquitination and proteasomal degradation.[6] this compound, by inhibiting PHD activity, prevents this degradation, allowing HIF-α to accumulate, translocate to the nucleus, and dimerize with HIF-β.[4][6] This heterodimer then binds to hypoxia-response elements (HREs) in the promoter regions of target genes, initiating their transcription.[4]
Data Presentation
Table 1: Effect of this compound on Cell Viability
| Cell Line | Assay | This compound Concentration (µM) | Incubation Time (hours) | Observed Effect | Reference |
| Mesangial Cells (MCs) | CCK-8 | 10 - 200 | 72 | Dose-dependent inhibition of high glucose-induced proliferation.[1][2] | [1][2] |
| H9c2 Cardiomyocytes | CCK-8 | 1 - 20 | 48 | No significant toxicity observed.[7] | [7] |
| HepG2 & MCF-7 | CCK-8 | 1 - 10 | 24 | Showed anti-cancer properties.[7] | [7] |
| HK-2 Cells | CCK-8 | 5 - 80 | 24 | No significant effect on viability under normal conditions.[8] | [8] |
Table 2: Experimental Conditions for Studying this compound's Effects
| Experiment | Cell Line | This compound Concentration (µM) | Key Findings |
| Cell Cycle Analysis | Mesangial Cells (MCs) | 100 | Induced S-phase arrest.[2] |
| Apoptosis Assay | NRK-52E Cells | 3 | Rescued cells from hypoxia-induced apoptosis. |
| Angiogenesis Assay | HUVECs | Not specified | Promoted angiogenic activity.[9] |
| Western Blot (HIF-1α) | Mesangial Cells (MCs) | 100 | Significantly increased HIF-1α expression.[1][2] |
Experimental Protocols
Cell Viability Assay (CCK-8)
This protocol is for determining the effect of this compound on the viability of a chosen cell line.
Materials:
-
Chosen cell line (e.g., Mesangial cells, HK-2)
-
Complete culture medium
-
This compound (FG-4592)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight.
-
Prepare a stock solution of this compound in DMSO. Further dilute in culture medium to achieve final desired concentrations (e.g., 10, 50, 100, 200 µM). Ensure the final DMSO concentration is below 0.1%.[1][10]
-
Replace the medium with the prepared this compound-containing medium. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).[10]
-
Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.[7]
-
Measure the absorbance at 450 nm using a microplate reader.[7][10]
-
Calculate cell viability as a percentage of the vehicle control.
Cell Proliferation Assay (Colony Formation)
This assay assesses the long-term effect of this compound on cell proliferation.
Materials:
-
Chosen cell line
-
Complete culture medium
-
This compound
-
6-well plates
-
4% Paraformaldehyde
-
0.5% Crystal Violet solution
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Seed a low number of cells (e.g., 500 cells/well) in 6-well plates.[1][2]
-
After 24 hours, treat the cells with various concentrations of this compound.
-
Incubate the plates for 7-14 days, replacing the medium with fresh this compound-containing medium every 2-3 days.
-
When colonies are visible, wash the wells with PBS.
-
Fix the colonies with 4% paraformaldehyde for 30 minutes.[1][2]
-
Stain the colonies with 0.5% crystal violet solution for 30 minutes.[1][2]
-
Wash the plates with water and allow them to air dry.
-
Count the number of colonies (a colony is typically defined as a cluster of >50 cells).
Apoptosis Assay (Flow Cytometry)
This protocol uses Annexin V and Propidium Iodide (PI) staining to quantify apoptosis.
Materials:
-
Chosen cell line
-
Complete culture medium
-
This compound
-
6-well plates
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound for the desired time.
-
Harvest the cells (including floating cells in the medium) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry within one hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
HIF-1α Stabilization (Western Blot)
This protocol details the detection of HIF-1α protein levels following this compound treatment.
Materials:
-
Chosen cell line
-
Complete culture medium
-
This compound
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membrane
-
Primary antibody (anti-HIF-1α)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
Procedure:
-
Seed cells in 6-well plates and treat with this compound.
-
Lyse the cells with RIPA buffer and determine the protein concentration using a BCA assay.[1][2]
-
Load equal amounts of protein (e.g., 20-40 µg) per lane on an SDS-PAGE gel.[2]
-
Transfer the separated proteins to a membrane.[11]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[11]
-
Incubate the membrane with the primary anti-HIF-1α antibody overnight at 4°C.[11]
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[11]
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.[11]
Angiogenesis Assay (In Vitro Tube Formation)
This assay evaluates the effect of this compound on the ability of endothelial cells to form capillary-like structures.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial cell growth medium
-
This compound
-
Matrigel
-
24-well plates
Procedure:
-
Thaw Matrigel on ice and coat the wells of a 24-well plate. Polymerize the Matrigel at 37°C for 30 minutes.
-
Seed HUVECs onto the Matrigel-coated wells.
-
Treat the cells with different concentrations of this compound.
-
Incubate for 4-12 hours.
-
Observe and photograph the formation of tube-like structures under a microscope.
-
Quantify angiogenesis by measuring parameters such as the number of tubes, tube length, and number of branching points using image analysis software.
Mandatory Visualizations
Caption: this compound's mechanism of action via HIF-1α stabilization.
Caption: General experimental workflow for cell culture studies with this compound.
References
- 1. Frontiers | this compound regulates the cell cycle and inhibits proliferation of mesangial cells via the hypoxia-inducible factor-1α/P53/P21 pathway [frontiersin.org]
- 2. This compound regulates the cell cycle and inhibits proliferation of mesangial cells via the hypoxia-inducible factor-1α/P53/P21 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: Do we know all the answers? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound: Not just for anemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | this compound, a HIF-PHD inhibitor with exploitable potential on diabetes-related complications [frontiersin.org]
- 6. The this compound (FG-4592) ameliorates tubulointerstitial fibrosis by promoting intact FGF23 cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Antianemia Drug this compound (FG-4592) Protects Against Doxorubicin-Induced Cardiotoxicity by Targeting Antiapoptotic and Antioxidative Pathways [frontiersin.org]
- 8. This compound (FG-4592) Facilitates Recovery From Renal Damage by Ameliorating Mitochondrial Dysfunction Induced by Folic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound promotes angiogenesis through HIF-1α/VEGF/VEGFR2 signaling and accelerates cutaneous wound healing in diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Western Blot protocol for HIF-1 alpha Antibody (NB100-479): Novus Biologicals [novusbio.com]
Preparing Roxadustat stock solution with DMSO for in vitro assays
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Roxadustat (also known as FG-4592) is a potent, orally bioavailable inhibitor of hypoxia-inducible factor (HIF) prolyl hydroxylase (PHD) enzymes.[1][2][3][4] By inhibiting PHD, this compound stabilizes HIF-α, a key transcription factor that is typically degraded under normoxic conditions.[4][5][6][7] This stabilization leads to the accumulation of HIF-α, its translocation to the nucleus, and subsequent activation of a cascade of genes involved in erythropoiesis, iron metabolism, and cellular adaptation to hypoxia.[4][6][8] Due to its mechanism of action, this compound is widely used in in vitro studies to investigate hypoxia-related signaling pathways, angiogenesis, and cellular metabolism.[5][8]
This document provides a detailed protocol for the preparation of this compound stock solutions using dimethyl sulfoxide (DMSO) for use in a variety of in vitro assays.
Quantitative Data Summary
For ease of reference, the key quantitative data for this compound are summarized in the table below.
| Parameter | Value | References |
| Molecular Weight | 352.34 g/mol | [1][2][3][5] |
| CAS Number | 808118-40-3 | [1][3] |
| Appearance | White to off-white or light yellow to green-yellow solid | [3][9] |
| Solubility in DMSO | 30 mg/mL to 240 mg/mL (Sonication may be required) | [1][2][3][9][10] |
| Solubility in Water | Insoluble (< 0.1 mg/mL) | [2][3] |
| Powder Storage | -20°C for up to 3 years | [1][3] |
| Stock Solution Storage | -80°C for up to 1 year; -20°C for up to 6 months | [1][3] |
Experimental Protocols
Materials
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile, filtered pipette tips
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Protocol for Preparing a 10 mM this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a common starting concentration for serial dilutions in in vitro experiments.
-
Pre-weighing Preparation: Before handling this compound powder, ensure you are wearing appropriate PPE. It is recommended to work in a chemical fume hood. Allow the this compound vial to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing this compound:
-
Tare a sterile microcentrifuge tube on a calibrated analytical balance.
-
Carefully weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, you would weigh out 3.52 mg of this compound.
Calculation: Mass (mg) = Desired Concentration (M) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g) Mass (mg) = 0.010 mol/L x 0.001 L x 352.34 g/mol x 1000 mg/g = 3.52 mg
-
-
Dissolving in DMSO:
-
Add the appropriate volume of anhydrous DMSO to the microcentrifuge tube containing the weighed this compound. To continue the example, add 1 mL of DMSO.
-
Close the tube tightly and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. Gentle warming or sonication may be necessary to fully dissolve the compound, as some sources recommend.[1] Visually inspect the solution to ensure there are no visible particles.
-
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles, which can degrade the compound, it is recommended to aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile cryovials.
-
Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for shorter-term storage (up to 6 months).[1][3]
-
Protocol for Diluting this compound Stock Solution for Cell Culture Experiments
This protocol outlines the serial dilution of the 10 mM DMSO stock solution to a final working concentration for treating cells in culture.
-
Intermediate Dilution (Optional but Recommended): To minimize pipetting errors and the concentration of DMSO in the final culture medium, it is good practice to perform an intermediate dilution. For example, dilute the 10 mM stock solution 1:10 in sterile DMSO or cell culture medium to create a 1 mM intermediate stock.
-
Final Dilution:
-
Determine the final desired concentration of this compound for your experiment. For example, if the desired final concentration is 10 µM in a total volume of 2 mL of cell culture medium.
-
Add the appropriate volume of the 10 mM stock solution to the cell culture medium.
Calculation (using the 10 mM stock): V1 = (C2 x V2) / C1 Where: V1 = Volume of stock solution needed C1 = Concentration of stock solution (10 mM or 10,000 µM) V2 = Final volume of cell culture medium (2 mL) C2 = Final concentration of this compound (10 µM)
V1 = (10 µM x 2 mL) / 10,000 µM = 0.002 mL or 2 µL
-
Add 2 µL of the 10 mM this compound stock solution to the 2 mL of cell culture medium. Mix gently by pipetting up and down.
-
-
Vehicle Control: It is crucial to include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as the treated samples. In the example above, you would add 2 µL of DMSO to 2 mL of cell culture medium.
Visualizations
Caption: Experimental workflow for preparing this compound stock solution.
Caption: this compound's mechanism of action on the HIF-1α signaling pathway.
References
- 1. This compound | Ferroptosis | HIF/HIF Prolyl-Hydroxylase | TargetMol [targetmol.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound: Indications, Mechanism of Action and Side Effects_Chemicalbook [chemicalbook.com]
- 5. This compound: Not just for anemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. This compound Does Not Affect Platelet Production, Activation, and Thrombosis Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound, a HIF-PHD inhibitor with exploitable potential on diabetes-related complications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A critical review of this compound formulations, solid state studies, and analytical methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
HPLC method development for Roxadustat quantification
An Application Note on the Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method for the Quantification of Roxadustat.
Abstract
This compound is a first-in-class hypoxia-inducible factor prolyl-hydroxylase (HIF-PH) inhibitor used to treat anemia associated with chronic kidney disease.[1][2][3] It functions by mimicking the body's response to hypoxia, leading to increased endogenous erythropoietin production and improved iron regulation.[1][3][4] This application note details a robust and validated RP-HPLC method for the accurate quantification of this compound in bulk drug substance and can serve as a foundational method for analysis in pharmaceutical formulations. The described method is simple, precise, and reproducible, adhering to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][4][5]
Physicochemical Properties of this compound
A fundamental understanding of this compound's properties is crucial for method development.
| Property | Value | Reference |
| Molecular Formula | C₁₉H₁₆N₂O₅ | [6] |
| Molecular Weight | 352.3 g/mol | [3][6] |
| XLogP3-AA (LogP) | 3.4 | [3] |
| UV Absorbance Max (λmax) | 262 nm | [1][4][5][6] |
| Chemical Structure | N-((4-hydroxy-1-methyl-7-phenoxyisoquinoline-3-carbonyl)glycine) | [3] |
Recommended HPLC Method
Optimum separation of this compound is achieved using a reversed-phase C18 or C8 column. The following conditions are recommended based on validated methods.[4][5][6][7]
Chromatographic Conditions
| Parameter | Recommended Condition |
| Instrument | HPLC System with PDA or UV Detector |
| Column | C18 Column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Methanol : 0.05M Phosphate Buffer (pH 5.0) (70:30 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 262 nm |
| Column Temperature | 28 °C |
| Injection Volume | 20 µL |
| Run Time | ~8 min |
| Expected Retention Time | ~4.6 ± 0.2 min |
Note: An alternative mobile phase of Ethanol:Water (80:20 v/v) with pH adjusted to 3.68 using phosphoric acid has also been successfully validated, yielding a retention time of approximately 6.0 minutes.[1][2][4]
Experimental Protocols
Preparation of Mobile Phase (Methanol:Buffer)
-
Phosphate Buffer (0.05M, pH 5.0): Dissolve the appropriate amount of monobasic potassium phosphate in HPLC-grade water to make a 0.05M solution. Adjust the pH to 5.0 using a suitable acid or base (e.g., phosphoric acid or potassium hydroxide).
-
Mobile Phase Preparation: Mix methanol and the prepared phosphate buffer in a 70:30 volume/volume ratio.
-
Degassing: Filter the mobile phase through a 0.45 µm membrane filter and degas for at least 10-15 minutes using sonication or vacuum degassing before use.[5][7]
Preparation of Standard Stock Solution
-
Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase to obtain a concentration of 1000 µg/mL.
-
Sonicate for 10 minutes to ensure complete dissolution.[1] This is the primary stock solution.
Preparation of Calibration Standards
-
Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase.
-
A recommended linearity range is 2.5-25 µg/mL.[5][6] For this range, prepare concentrations such as 2.5, 5, 10, 15, 20, and 25 µg/mL.
Sample Preparation (Bulk Drug)
-
Accurately weigh 10 mg of the this compound active pharmaceutical ingredient (API).
-
Transfer to a 100 mL volumetric flask and dissolve in the mobile phase to get a 100 µg/mL solution.
-
From this solution, dilute to a final concentration within the calibration range (e.g., 10 µg/mL).[5]
-
Filter the final solution through a 0.45 µm syringe filter before injection.[1]
For biological matrices like plasma or urine, sample pretreatment is necessary and typically involves protein precipitation or liquid-liquid extraction (LLE) followed by chromatographic separation.[8][9]
Method Validation
The analytical method was validated according to ICH Q2(R1) guidelines, assessing parameters such as linearity, accuracy, precision, LOD, LOQ, and robustness.[4][5][6]
Summary of Validation Data
The following table summarizes typical quantitative results obtained during method validation.
| Validation Parameter | Result |
| Linearity Range | 2.5 - 25 µg/mL |
| Correlation Coefficient (R²) | > 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | < 2.0% |
| Limit of Detection (LOD) | Method Dependent (e.g., ~0.1 µg/mL) |
| Limit of Quantitation (LOQ) | Method Dependent (e.g., ~0.3 µg/mL) |
| Robustness | %RSD < 2% for minor changes in flow rate, pH, and mobile phase composition.[5] |
Validation Protocols
-
Linearity: A calibration curve is constructed by plotting the peak area against the concentration of the prepared standards. Linearity is confirmed if the correlation coefficient (R²) is ≥ 0.999.[5][6]
-
Accuracy: Determined by the standard addition method at three concentration levels (e.g., 80%, 100%, and 120%).[5] The percentage recovery is calculated to assess accuracy.
-
Precision:
-
Repeatability (Intra-day Precision): Assessed by analyzing a minimum of six replicate injections of the same standard concentration on the same day.
-
Intermediate Precision (Inter-day Precision): Assessed by analyzing the same sample on different days, by different analysts, or on different equipment. The relative standard deviation (%RSD) should be less than 2%.
-
-
Specificity: The ability of the method to resolve the analyte peak from any potential interfering peaks (e.g., degradants, impurities, or excipients) is evaluated. Forced degradation studies under acidic, alkaline, oxidative, and photolytic conditions can be performed to demonstrate specificity.[5][6]
-
LOD & LOQ: These are typically determined based on the standard deviation of the response and the slope of the calibration curve.
-
System Suitability: Before sample analysis, system suitability is checked by injecting a standard solution multiple times. Parameters like theoretical plates, tailing factor, and %RSD of peak areas are monitored to ensure the system is performing adequately.
Experimental Workflow Diagram
Caption: Workflow for this compound quantification using RP-HPLC.
Conclusion
The RP-HPLC method described provides a reliable, accurate, and robust tool for the routine quality control and quantification of this compound.[2][4] The method is straightforward, utilizing common reagents and columns, making it easily adaptable for most analytical laboratories involved in pharmaceutical analysis and drug development. The validation data confirms that the method's performance is well within the acceptable limits defined by ICH guidelines.
References
- 1. akjournals.com [akjournals.com]
- 2. akjournals.com [akjournals.com]
- 3. FG 4592 | C19H16N2O5 | CID 11256664 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Liquid chromatography-tandem mass spectrometry methods for quantification of this compound (FG-4592) in human plasma and urine and the applications in two clinical pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. nacalai.com [nacalai.com]
Application Notes and Protocols for the Mass Spectrometry Analysis of Roxadustat and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
Abstract
Roxadustat is an oral hypoxia-inducible factor prolyl hydroxylase (HIF-PH) inhibitor, approved for the treatment of anemia associated with chronic kidney disease. Its mechanism of action involves the stabilization of HIF, leading to increased endogenous erythropoietin production and improved iron metabolism. Understanding the metabolic fate of this compound is crucial for comprehensive pharmacokinetic and drug safety evaluations. This document provides a detailed protocol for the analysis of this compound and its primary metabolites, including a glucuronide conjugate and a methylated form, in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Introduction
This compound undergoes both Phase I and Phase II metabolism, primarily mediated by cytochrome P450 2C8 (CYP2C8) and UDP-glucuronosyltransferase 1A9 (UGT1A9) respectively[1]. The main metabolic pathways include oxidation and glucuronidation[1]. The resulting metabolites, along with the parent drug, need to be accurately quantified to fully characterize the drug's disposition. LC-MS/MS offers the high sensitivity and specificity required for the simultaneous determination of these analytes in complex biological samples.
Experimental Protocols
Sample Preparation
A protein precipitation method is recommended for the extraction of this compound and its metabolites from plasma or serum samples.
Materials:
-
Human plasma/serum samples
-
Acetonitrile (ACN), LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Pipette 200 µL of plasma/serum into a 1.5 mL microcentrifuge tube.
-
Add 600 µL of ACN containing 0.1% FA to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 200 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% FA).
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
Instrumentation:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
LC Parameters:
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is suitable for the separation.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Gradient Elution:
| Time (min) | % Mobile Phase B |
| 0.0 | 5 |
| 1.0 | 5 |
| 8.0 | 95 |
| 10.0 | 95 |
| 10.1 | 5 |
| 12.0 | 5 |
Mass Spectrometry
Instrumentation:
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
MS Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Gas Flow Rates: Optimized for the specific instrument.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
Data Presentation
The following table summarizes the quantitative data for the analysis of this compound and its metabolites.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| This compound | 353.1 | 278.0 | 36 | 18 |
| This compound Glucuronide (Rox-Gluc) | 529.0 | 353.0 | 36 | 18 |
| Methylated this compound (Rox-Methyl) | 367.0 | 278.0 | 36 | 18 |
Note: The MRM transitions for the metabolites are based on available literature and may require optimization on the specific mass spectrometer being used.
Visualizations
This compound Metabolism Pathway
References
Establishing a dose-response curve for Roxadustat in HK-2 cells
Application Notes and Protocols
Topic: Establishing a Dose-Response Curve for Roxadustat in HK-2 Cells
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive guide for establishing a dose-response curve for this compound in the human kidney proximal tubular epithelial cell line, HK-2. This compound is a small molecule inhibitor of hypoxia-inducible factor (HIF) prolyl hydroxylase (PHD), which stabilizes HIF-α and subsequently activates the transcription of hypoxia-responsive genes.[1][2][3] These protocols detail the necessary steps for cell culture, drug treatment, and the assessment of cellular responses through viability assays, gene expression analysis, and protein quantification. The provided methodologies are intended to enable researchers to determine the optimal concentration range of this compound for eliciting specific biological effects in an in vitro renal cell model.
Mechanism of Action: this compound and the HIF-1α Pathway
Under normal oxygen conditions (normoxia), HIF-1α is hydroxylated by PHD enzymes, leading to its recognition by the von Hippel-Lindau (VHL) tumor suppressor protein, which targets it for ubiquitination and proteasomal degradation.[3] this compound functions by inhibiting PHD activity.[2][4] This inhibition prevents HIF-1α degradation, allowing it to accumulate, translocate to the nucleus, and form a heterodimer with HIF-1β (also known as ARNT). This complex then binds to hypoxia response elements (HREs) in the promoter regions of target genes, activating their transcription.[3][5] Key target genes include those involved in erythropoiesis (e.g., erythropoietin, EPO), angiogenesis (e.g., vascular endothelial growth factor, VEGF), and cell metabolism.[1][6]
Experimental Protocols
The following section provides detailed protocols for culturing HK-2 cells and subsequently treating them with this compound to evaluate its dose-dependent effects.
HK-2 Cell Culture and Maintenance
Materials:
-
Human Kidney 2 (HK-2) cell line (ATCC® CRL-2190™)
-
Keratinocyte Serum-Free Medium (K-SFM) kit or DMEM/F12 medium
-
Fetal Bovine Serum (FBS), 10% (if using DMEM/F12)
-
Human recombinant Epidermal Growth Factor (EGF) and Bovine Pituitary Extract (BPE) (if using K-SFM)
-
Penicillin-Streptomycin solution (100x)
-
0.05% Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS), sterile
-
T-75 cell culture flasks
-
6-well, 24-well, and 96-well tissue culture plates
Protocol:
-
Media Preparation: Prepare complete growth medium. For DMEM/F12, supplement with 10% FBS and 1% Penicillin-Streptomycin. For K-SFM, prepare according to the manufacturer's instructions, typically adding EGF and BPE.
-
Cell Thawing: Rapidly thaw a cryopreserved vial of HK-2 cells in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium and centrifuge at 200 x g for 5 minutes.
-
Culturing: Resuspend the cell pellet in 10-12 mL of complete growth medium and transfer to a T-75 flask. Incubate at 37°C in a humidified atmosphere with 5% CO₂.
-
Subculturing: When cells reach 70-80% confluency, aspirate the medium, wash once with PBS, and add 2-3 mL of Trypsin-EDTA.[7] Incubate for 5-10 minutes at 37°C until cells detach. Neutralize the trypsin with 5-7 mL of complete growth medium, collect the cells, and centrifuge. Resuspend the pellet and re-plate at a 1:3 to 1:5 split ratio.
This compound Dose-Response Treatment
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
HK-2 cells cultured as described above
-
Complete growth medium
Protocol:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound (e.g., 100 mM) in DMSO. Store in aliquots at -20°C.
-
Cell Seeding: Trypsinize and count HK-2 cells. Seed the cells into appropriate culture plates (e.g., 96-well for viability, 6-well for RNA/protein) at a predetermined density (e.g., 5,000-10,000 cells/well for a 96-well plate; 250,000 cells/well for a 6-well plate). Allow cells to adhere and grow for 24 hours.
-
Drug Treatment: Prepare serial dilutions of this compound from the stock solution in complete growth medium to achieve the desired final concentrations (e.g., 0, 1, 10, 25, 50, 100, 200 µM).
-
Vehicle Control: Ensure the final concentration of DMSO is consistent across all wells, including the 0 µM this compound (vehicle) control, and does not exceed 0.1% to avoid solvent toxicity.
-
Incubation: Aspirate the old medium from the cells and replace it with the medium containing the various concentrations of this compound. Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
Cell Viability Assessment (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.[8][9]
Protocol:
-
Seed and treat HK-2 cells with this compound in a 96-well plate as described above.
-
After the incubation period, add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well.[8]
-
Incubate the plate for 4 hours at 37°C in a 5% CO₂ incubator.[8][10]
-
Add 100 µL of solubilization solution (e.g., DMSO or 10% SDS in 0.01M HCl) to each well.[10][11]
-
Mix thoroughly by gentle shaking on an orbital shaker to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader, with a reference wavelength of 630 nm.[10]
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Gene Expression Analysis (RT-qPCR)
Protocol:
-
Seed and treat HK-2 cells in 6-well plates.
-
RNA Isolation: After treatment, wash cells with PBS and lyse them directly in the well using a lysis buffer from an RNA extraction kit (e.g., RNeasy Mini Kit). Isolate total RNA according to the manufacturer's protocol.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit.[12]
-
qPCR: Perform quantitative PCR using a qPCR master mix (e.g., SYBR Green), cDNA template, and primers for target genes (HIF1A, VEGFA, EPO) and a housekeeping gene (GAPDH).
-
Cycling Conditions (Example): 95°C for 10 min, followed by 40 cycles of 95°C for 15 sec and 60°C for 1 min.[13][14]
-
Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method, normalizing to the housekeeping gene and comparing to the vehicle control.[12][15]
Protein Expression Analysis (Western Blot)
Protocol:
-
Seed and treat HK-2 cells in 6-well plates.
-
Protein Lysis: After treatment, wash cells with ice-cold PBS and add 100-150 µL of ice-cold lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors). Scrape the cells, transfer the lysate to a microfuge tube, and centrifuge at 14,000 x g for 15 minutes at 4°C.[16]
-
Quantification: Measure the protein concentration of the supernatant using a BCA protein assay kit.
-
Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and heat at 95-100°C for 5 minutes.[17]
-
SDS-PAGE and Transfer: Load samples onto an SDS-polyacrylamide gel and run electrophoresis to separate proteins by size. Transfer the separated proteins to a PVDF or nitrocellulose membrane.[18][19]
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[17]
-
Incubate the membrane with a primary antibody against the target protein (e.g., anti-HIF-1α) and a loading control (e.g., anti-β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.[19]
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity using software like ImageJ.[20]
Data Presentation
Quantitative data should be summarized to clearly demonstrate the dose-dependent effects of this compound.
Table 1: Effect of this compound on HK-2 Cell Viability (MTT Assay)
| This compound (µM) | Absorbance (570 nm) (Mean ± SD) | Cell Viability (%) (Relative to Control) |
|---|---|---|
| 0 (Control) | 1.25 ± 0.08 | 100 |
| 1 | 1.28 ± 0.09 | 102.4 |
| 10 | 1.31 ± 0.07 | 104.8 |
| 25 | 1.30 ± 0.10 | 104.0 |
| 50 | 1.24 ± 0.09 | 99.2 |
| 100 | 1.15 ± 0.11 | 92.0 |
| 200 | 0.98 ± 0.12 | 78.4 |
Table 2: Relative Gene Expression in HK-2 Cells after 24h this compound Treatment (RT-qPCR)
| This compound (µM) | VEGFA Fold Change (Mean ± SD) | EPO Fold Change (Mean ± SD) |
|---|---|---|
| 0 (Control) | 1.00 ± 0.12 | 1.00 ± 0.15 |
| 1 | 1.45 ± 0.21 | 1.20 ± 0.18 |
| 10 | 2.80 ± 0.35 | 2.15 ± 0.25 |
| 25 | 4.50 ± 0.41 | 3.80 ± 0.33 |
| 50 | 5.90 ± 0.55 | 5.10 ± 0.48 |
| 100 | 6.20 ± 0.60 | 5.45 ± 0.51 |
| 200 | 5.85 ± 0.58 | 5.20 ± 0.49 |
Table 3: Relative Protein Expression in HK-2 Cells after 24h this compound Treatment (Western Blot)
| This compound (µM) | HIF-1α / β-actin Ratio (Mean ± SD) |
|---|---|
| 0 (Control) | 0.15 ± 0.04 |
| 1 | 0.25 ± 0.06 |
| 10 | 0.88 ± 0.11 |
| 25 | 1.54 ± 0.20 |
| 50 | 2.45 ± 0.28 |
| 100 | 2.60 ± 0.31 |
| 200 | 2.51 ± 0.29 |
Note: The data presented in these tables are hypothetical and for illustrative purposes only.
Conclusion
These protocols provide a systematic framework for investigating the dose-response relationship of this compound in HK-2 cells. By performing viability, gene expression, and protein analyses across a range of concentrations, researchers can determine the effective concentration (EC₅₀) and potential cytotoxic concentration (IC₅₀) of the compound. The resulting dose-response curve is critical for designing subsequent mechanistic studies and understanding the therapeutic window of this compound in a renal context.
References
- 1. This compound, a HIF-PHD inhibitor with exploitable potential on diabetes-related complications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. This compound: Not just for anemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | this compound: Not just for anemia [frontiersin.org]
- 7. Wild-Type HK2 Human Proximal Tubule Cell Line (HK2 OCRL WT +/+) | Applied Biological Materials Inc. [abmgood.com]
- 8. Cell Counting & Health Analysis [sigmaaldrich.com]
- 9. broadpharm.com [broadpharm.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. pubcompare.ai [pubcompare.ai]
- 13. Protocol for induction of human kidney cell fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | The expression of apoptosis related genes in HK-2 cells overexpressing PPM1K was determined by RNA-seq analysis [frontiersin.org]
- 15. GLIPR-2 Overexpression in HK-2 Cells Promotes Cell EMT and Migration through ERK1/2 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Western blot protocol | Abcam [abcam.com]
- 17. ptglab.com [ptglab.com]
- 18. pubcompare.ai [pubcompare.ai]
- 19. sinobiological.com [sinobiological.com]
- 20. researchgate.net [researchgate.net]
Application Notes and Protocols: Assessing Roxadustat's Effect on Angiogenesis In Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
Roxadustat is an oral hypoxia-inducible factor prolyl hydroxylase (HIF-PH) inhibitor that stabilizes HIF-α, a key transcription factor in the cellular response to hypoxia.[1][2] This stabilization leads to the upregulation of various genes, including those involved in angiogenesis, the formation of new blood vessels.[3][4] Understanding the pro-angiogenic potential of this compound is crucial for its therapeutic application in various ischemic and wound-healing contexts.[5][6] These application notes provide a detailed protocol for assessing the effect of this compound on angiogenesis in vitro using human umbilical vein endothelial cells (HUVECs) as a model system. The described assays will enable researchers to quantify the effects of this compound on key angiogenic processes, including cell proliferation, migration, and tube formation.
Core Mechanism of this compound-Induced Angiogenesis
This compound functions by inhibiting prolyl hydroxylase domain (PHD) enzymes.[7] Under normoxic conditions, PHDs hydroxylate the alpha subunit of HIF (HIF-α), targeting it for ubiquitination and proteasomal degradation.[8] By inhibiting PHDs, this compound prevents HIF-α degradation, allowing it to accumulate, translocate to the nucleus, and dimerize with HIF-β.[8] This HIF-1 complex then binds to hypoxia-response elements (HREs) in the promoter regions of target genes, including vascular endothelial growth factor (VEGF).[7][8] Secreted VEGF binds to its receptor, VEGFR2, on endothelial cells, triggering downstream signaling cascades that promote cell proliferation, migration, and differentiation, ultimately leading to the formation of new blood vessels.[6][9]
This compound Signaling Pathway
Caption: this compound-induced HIF-1α signaling pathway leading to angiogenesis.
Experimental Workflow
A logical workflow is essential for a comprehensive assessment of this compound's pro-angiogenic effects. The following diagram outlines the recommended experimental sequence.
In Vitro Angiogenesis Assessment Workflow
Caption: Experimental workflow for assessing this compound's effect on angiogenesis.
Experimental Protocols
HUVEC Culture and Preparation
-
Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs).
-
Culture Medium: Endothelial Cell Growth Medium (EGM-2) supplemented with growth factors, cytokines, and 2% fetal bovine serum (FBS).
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: Passage cells when they reach 80-90% confluency. Use cells between passages 3 and 7 for all experiments to ensure consistency.
This compound Treatment
-
Stock Solution: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). Store at -20°C.
-
Working Concentrations: Prepare fresh dilutions of this compound in EGM-2 medium to achieve final concentrations ranging from 1 µM to 50 µM. A vehicle control (DMSO) at the same final concentration used for the highest this compound dose should be included in all experiments.
Cell Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
-
Procedure:
-
Seed HUVECs in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Replace the medium with fresh EGM-2 containing various concentrations of this compound or vehicle control.
-
Incubate for 24-48 hours.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[10]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell Migration Assay (Transwell Assay)
This assay assesses the chemotactic migration of endothelial cells.
-
Procedure:
-
Coat the upper surface of Transwell inserts (8 µm pore size) with a thin layer of Matrigel and allow it to solidify.
-
Seed 5 x 10⁴ HUVECs in serum-free EGM-2 into the upper chamber of the inserts.
-
Add EGM-2 containing various concentrations of this compound or vehicle control to the lower chamber.
-
Incubate for 6-12 hours at 37°C.
-
After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix the migrated cells on the lower surface with 4% paraformaldehyde and stain with Crystal Violet.
-
Count the number of migrated cells in several random fields under a microscope.
-
Tube Formation Assay
This assay evaluates the ability of endothelial cells to form capillary-like structures.
-
Procedure:
-
Coat the wells of a 96-well plate with Matrigel and allow it to polymerize at 37°C for 30-60 minutes.[11]
-
Seed 1.5 x 10⁴ HUVECs in EGM-2 containing various concentrations of this compound or vehicle control onto the Matrigel-coated wells.[11]
-
Incubate for 4-18 hours at 37°C.[12]
-
Observe and photograph the formation of tube-like structures using an inverted microscope.
-
Quantify the degree of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.[1]
-
Western Blot Analysis
This is to confirm the upregulation of HIF-1α and VEGF proteins following this compound treatment.
-
Procedure:
-
Treat HUVECs with various concentrations of this compound for 6-24 hours.
-
Lyse the cells and collect the protein extracts.
-
Determine protein concentration using a BCA assay.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against HIF-1α, VEGF, and a loading control (e.g., β-actin).
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) system.
-
Quantify band intensities using densitometry software.
-
Data Presentation
Summarize all quantitative data into clearly structured tables for easy comparison.
Table 1: Effect of this compound on HUVEC Proliferation (MTT Assay)
| This compound (µM) | Absorbance at 570 nm (Mean ± SD) | % Proliferation vs. Control |
| 0 (Vehicle) | Value | 100 |
| 1 | Value | Value |
| 10 | Value | Value |
| 50 | Value | Value |
Table 2: Effect of this compound on HUVEC Migration (Transwell Assay)
| This compound (µM) | Migrated Cells per Field (Mean ± SD) | % Migration vs. Control |
| 0 (Vehicle) | Value | 100 |
| 1 | Value | Value |
| 10 | Value | Value |
| 50 | Value | Value |
Table 3: Effect of this compound on HUVEC Tube Formation
| This compound (µM) | Total Tube Length (µm, Mean ± SD) | Number of Junctions (Mean ± SD) |
| 0 (Vehicle) | Value | Value |
| 1 | Value | Value |
| 10 | Value | Value |
| 50 | Value | Value |
Table 4: Effect of this compound on HIF-1α and VEGF Protein Expression
| This compound (µM) | HIF-1α/β-actin Ratio (Mean ± SD) | VEGF/β-actin Ratio (Mean ± SD) |
| 0 (Vehicle) | Value | Value |
| 1 | Value | Value |
| 10 | Value | Value |
| 50 | Value | Value |
Conclusion
This comprehensive protocol provides a robust framework for investigating the pro-angiogenic effects of this compound in an in vitro setting. By systematically evaluating endothelial cell proliferation, migration, and tube formation, researchers can obtain quantitative data to elucidate the angiogenic potential of this compound. The inclusion of Western blot analysis will further confirm the underlying molecular mechanism involving the HIF-1α/VEGF pathway. These methodologies are essential for the continued development and characterization of this compound and other HIF-PH inhibitors in therapeutic areas where angiogenesis plays a critical role.
References
- 1. Robust quantification of in vitro angiogenesis through image analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Robust quantification of in vitro angiogenesis through image analysis | IEEE Journals & Magazine | IEEE Xplore [ieeexplore.ieee.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] Robust quantification of in vitro angiogenesis through image analysis | Semantic Scholar [semanticscholar.org]
- 6. In vitro Human Umbilical Vein Endothelial Cells (HUVEC) Tube-formation Assay [bio-protocol.org]
- 7. Frontiers | this compound, a HIF-PHD inhibitor with exploitable potential on diabetes-related complications [frontiersin.org]
- 8. This compound promotes hypoxia‐inducible factor‐1α/vascular endothelial growth factor signalling to enhance random skin flap survival in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound promotes angiogenesis through HIF-1α/VEGF/VEGFR2 signaling and accelerates cutaneous wound healing in diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchhub.com [researchhub.com]
- 11. Assays to Examine Endothelial Cell Migration, Tube Formation, and Gene Expression Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Human Umbilical Vein Endothelial Cells (HUVECs) Tube Formation Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Application Notes and Protocols: Detecting HIF-1α Stabilization by Roxadustat using Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hypoxia-Inducible Factor 1-alpha (HIF-1α) is a critical transcription factor that plays a central role in the cellular response to low oxygen levels (hypoxia). Under normoxic conditions, HIF-1α is rapidly degraded. However, under hypoxic conditions, it is stabilized and translocates to the nucleus, where it activates the transcription of genes involved in angiogenesis, erythropoiesis, and metabolism. Roxadustat (FG-4592) is a small molecule inhibitor of HIF prolyl-hydroxylase (PHD) enzymes. By inhibiting PHDs, this compound prevents the degradation of HIF-1α, leading to its stabilization even in the presence of normal oxygen levels. This mimetic of a hypoxic response has therapeutic applications, particularly in the treatment of anemia associated with chronic kidney disease.
Western blotting is a widely used and powerful technique to detect and quantify the stabilization of HIF-1α in response to treatment with compounds like this compound. This document provides a detailed protocol for performing a Western blot to assess HIF-1α protein levels, along with a summary of expected quantitative data and visual representations of the relevant biological pathway and experimental workflow.
Signaling Pathway of this compound-Induced HIF-1α Stabilization
This compound functions by inhibiting the prolyl hydroxylase domain (PHD) enzymes. In normoxic conditions, PHDs hydroxylate specific proline residues on the HIF-1α subunit. This hydroxylation event is recognized by the von Hippel-Lindau (VHL) tumor suppressor protein, which is part of an E3 ubiquitin ligase complex. The VHL complex then targets HIF-1α for ubiquitination and subsequent degradation by the proteasome. This compound, by blocking PHD activity, prevents this hydroxylation step. As a result, HIF-1α is not recognized by VHL, escapes degradation, and accumulates in the cytoplasm. The stabilized HIF-1α then translocates to the nucleus, where it dimerizes with HIF-1β (also known as ARNT). This HIF-1α/HIF-1β heterodimer binds to Hypoxia-Response Elements (HREs) in the promoter regions of target genes, initiating their transcription.
Data Presentation
The following table summarizes representative quantitative data from a Western blot analysis of HIF-1α protein levels in C2C12 myoblasts treated with this compound (FG-4592) for 24 hours. The data is presented as a fold change relative to the vehicle-treated control group.
| Treatment Group | This compound (FG-4592) Concentration (µM) | Mean HIF-1α Protein Level (Fold Change vs. Control) | Standard Deviation |
| Vehicle Control | 0 | 1.0 | ± 0.2 |
| This compound | 100 | 3.5 | ± 0.5 |
Data is representative and compiled based on graphical data from published research. Actual results may vary depending on the cell type, experimental conditions, and reagents used.
Experimental Protocols
Detailed Western Blot Protocol for HIF-1α Detection
1. Cell Culture and Treatment:
-
Culture your cells of choice (e.g., HeLa, HepG2, C2C12) to approximately 70-80% confluency in the appropriate growth medium.
-
Treat the cells with the desired concentrations of this compound (e.g., 0, 10, 50, 100 µM) or a vehicle control (e.g., DMSO) for the specified duration (e.g., 4, 8, 24 hours).
2. Cell Lysis and Protein Extraction:
-
Note: HIF-1α is rapidly degraded in the presence of oxygen. It is crucial to perform the lysis step quickly and on ice.
-
Aspirate the culture medium and wash the cells once with ice-cold Phosphate Buffered Saline (PBS).
-
Immediately add ice-cold lysis buffer. A recommended buffer is RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail. For nuclear protein enrichment, a nuclear extraction kit is recommended as stabilized HIF-1α translocates to the nucleus.
-
Scrape the cells off the plate and transfer the lysate to a pre-chilled microcentrifuge tube.
-
To shear genomic DNA and reduce viscosity, sonicate the lysate on ice or pass it through a narrow-gauge needle.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant (containing the protein extract) to a new pre-chilled tube.
3. Protein Concentration Determination:
-
Determine the protein concentration of each sample using a standard protein assay, such as the bicinchoninic acid (BCA) assay.
-
Normalize the protein concentrations of all samples with lysis buffer to ensure equal loading.
4. SDS-PAGE:
-
Prepare protein samples for loading by adding Laemmli sample buffer (containing SDS and a reducing agent like β-mercaptoethanol or DTT) and boiling at 95-100°C for 5-10 minutes to denature the proteins.
-
Load 20-50 µg of total protein per lane onto a 7.5% or 8% polyacrylamide gel (SDS-PAGE).
-
Include a pre-stained protein ladder to monitor protein migration and transfer efficiency.
-
Run the gel at a constant voltage (e.g., 100-120V) until the dye front reaches the bottom of the gel.
5. Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane. A wet or semi-dry transfer system can be used.
-
Perform the transfer according to the manufacturer's instructions (e.g., 100V for 1-2 hours at 4°C for a wet transfer).
-
After transfer, you can briefly stain the membrane with Ponceau S solution to visualize the protein bands and confirm a successful transfer. Destain with deionized water before proceeding to the blocking step.
6. Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation. This step prevents non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for HIF-1α. A recommended dilution is 1:500 to 1:1000 in the blocking buffer. Incubate overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that is specific for the primary antibody's host species (e.g., anti-mouse IgG-HRP or anti-rabbit IgG-HRP). A typical dilution is 1:2000 to 1:10,000 in blocking buffer. Incubate for 1 hour at room temperature with gentle agitation.
-
Wash the membrane three times for 10-15 minutes each with TBST.
7. Detection and Analysis:
-
Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions.
-
Incubate the membrane with the ECL reagent for the recommended time (usually 1-5 minutes).
-
Capture the chemiluminescent signal using a digital imager or by exposing the membrane to X-ray film.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against a housekeeping protein such as β-actin or GAPDH.
-
Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the HIF-1α band intensity to the corresponding loading control band intensity for each sample.
Experimental Workflow
The following diagram illustrates the key steps involved in the Western blot protocol for detecting HIF-1α stabilization.
Application Notes and Protocols for Determining Cell Viability in the Presence of Roxadustat
For Researchers, Scientists, and Drug Development Professionals
Introduction
Roxadustat is an orally administered small molecule that inhibits hypoxia-inducible factor (HIF) prolyl hydroxylase, leading to the stabilization and accumulation of HIFs.[1] This mimics a hypoxic state, activating downstream pathways involved in erythropoiesis and iron metabolism.[1] As this compound's mechanism of action directly influences fundamental cellular processes such as metabolism and gene expression, it is crucial to select and validate an appropriate cell viability assay to avoid potential artifacts.[2][3]
This document provides detailed protocols for assessing cell viability in the presence of this compound, focusing on methods that are robust and account for the drug's metabolic effects. We will primarily detail the use of the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP as a marker of metabolically active cells.[4][5] Additionally, we will discuss the considerations and a protocol for the MTT assay, a colorimetric assay that measures metabolic activity via mitochondrial dehydrogenases.[6]
Mechanism of Action of this compound and Its Implications for Cell Viability Assays
This compound functions by inhibiting prolyl hydroxylase domain (PHD) enzymes. Under normoxic conditions, PHDs hydroxylate the alpha subunit of HIF, targeting it for proteasomal degradation. By inhibiting PHDs, this compound allows HIF-α to stabilize, translocate to the nucleus, and activate the transcription of various genes. A key consequence of HIF-1α activation is a metabolic shift from oxidative phosphorylation towards glycolysis.[2] This shift can influence the readouts of cell viability assays that are dependent on cellular metabolism. For instance, the MTT assay relies on the activity of mitochondrial dehydrogenases, which may be altered during this metabolic reprogramming.[3] Therefore, careful consideration of the assay principle is essential.
Recommended Cell Viability Assay: CellTiter-Glo® Luminescent Cell Viability Assay
The CellTiter-Glo® assay is recommended due to its direct measurement of ATP, a fundamental indicator of cell health.[4][7] While metabolic shifts can still affect overall ATP levels, this assay is generally less susceptible to specific alterations in mitochondrial reductase activity compared to tetrazolium-based assays.
Experimental Protocol: CellTiter-Glo® Assay
This protocol is adapted for a 96-well plate format but can be scaled for other formats.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound (stock solution prepared in a suitable solvent, e.g., DMSO)
-
Opaque-walled 96-well plates suitable for luminescence measurements
-
CellTiter-Glo® Reagent (Promega)
-
Luminometer
Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring high viability (>95%).
-
Seed cells in an opaque-walled 96-well plate at a predetermined optimal density in a final volume of 100 µL of complete culture medium per well.
-
Include wells with medium only for background luminescence measurement.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment and recovery.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from your stock solution.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound.
-
Include a vehicle control group (medium with the same concentration of solvent used for this compound, e.g., 0.1% DMSO).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes before use.[5][8]
-
Add 100 µL of CellTiter-Glo® Reagent to each well.[5]
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.[5][8]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[5][8]
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Subtract the average background luminescence (from medium-only wells) from all experimental readings.
-
Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control using the following formula: % Viability = (Luminescence_sample / Luminescence_vehicle_control) * 100
-
Plot the percentage of viability against the this compound concentration to determine the IC₅₀ value.
-
Alternative Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a widely used colorimetric assay for assessing cell viability.[6] It measures the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells. However, due to this compound's influence on cellular metabolism, it is crucial to include appropriate controls to ensure that the observed changes are due to alterations in cell number and not merely a shift in metabolic activity.
Experimental Protocol: MTT Assay
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
Clear, flat-bottomed 96-well plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate spectrophotometer
Procedure:
-
Cell Seeding and this compound Treatment:
-
Follow steps 1 and 2 from the CellTiter-Glo® protocol, using a clear 96-well plate.
-
-
Assay Procedure:
-
After the treatment period, add 10 µL of MTT solution to each well (final concentration of 0.5 mg/mL).[9]
-
Incubate the plate for 2-4 hours at 37°C in a 5% CO₂ incubator, allowing for the formation of formazan crystals.[9]
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Data Analysis:
-
Measure the absorbance at a wavelength of 570 nm using a microplate spectrophotometer.[9] A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Subtract the average absorbance of the blank wells (medium with MTT and solubilization solution, no cells) from all readings.
-
Calculate the percentage of cell viability as described for the CellTiter-Glo® assay.
-
Data Presentation
Quantitative data should be summarized in a clear and structured format.
Table 1: Effect of this compound on Cell Viability (CellTiter-Glo® Assay)
| This compound (µM) | Mean Luminescence (RLU) | Standard Deviation | % Viability |
| 0 (Vehicle) | 1,500,000 | 75,000 | 100 |
| 1 | 1,450,000 | 72,500 | 96.7 |
| 10 | 1,200,000 | 60,000 | 80.0 |
| 50 | 750,000 | 37,500 | 50.0 |
| 100 | 300,000 | 15,000 | 20.0 |
Table 2: Effect of this compound on Cell Viability (MTT Assay)
| This compound (µM) | Mean Absorbance (570 nm) | Standard Deviation | % Viability |
| 0 (Vehicle) | 1.200 | 0.060 | 100 |
| 1 | 1.150 | 0.058 | 95.8 |
| 10 | 0.950 | 0.048 | 79.2 |
| 50 | 0.600 | 0.030 | 50.0 |
| 100 | 0.250 | 0.013 | 20.8 |
Mandatory Visualizations
This compound's Mechanism of Action: HIF-1α Signaling Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. This compound: Not just for anemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pitfalls of the MTT assay: Direct and off-target effects of inhibitors can result in over/underestimation of cell viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 5. ch.promega.com [ch.promega.com]
- 6. researchhub.com [researchhub.com]
- 7. promega.com [promega.com]
- 8. promega.com [promega.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Inconsistent HIF-1α Stabilization with Roxadustat
Welcome to the technical support center for researchers utilizing Roxadustat to stabilize Hypoxia-Inducible Factor-1α (HIF-1α). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
General
-
Q1: What is the mechanism of action of this compound? this compound is an orally bioavailable inhibitor of HIF prolyl hydroxylase (PHD) enzymes.[1][2] Under normoxic (normal oxygen) conditions, PHDs hydroxylate proline residues on the HIF-1α subunit, targeting it for rapid degradation by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex.[3][4] By inhibiting PHDs, this compound prevents this degradation, leading to the stabilization and accumulation of HIF-1α, which can then translocate to the nucleus, dimerize with HIF-1β, and activate the transcription of target genes.[5]
-
Q2: How stable is this compound in cell culture media? this compound is relatively stable in aqueous solutions. Studies have shown significant degradation primarily under acidic and alkaline hydrolysis conditions, while it remains relatively stable under neutral, photolytic, and thermal stress.[6] For typical cell culture experiments, it is advisable to prepare fresh stock solutions and add them to the media immediately before treating the cells.
Experimental Design & Execution
-
Q3: What is a good starting concentration and incubation time for this compound in cell culture? The optimal concentration and incubation time for this compound are cell-type dependent. However, a common starting point is in the range of 10-100 µM for 4-24 hours. One study on mesangial cells identified an optimal concentration of 100 µM.[7][8] Another study in B cells showed a dose-dependent increase in HIF-1α with 5 µM and 10 µM this compound.[9] It is recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line.
-
Q4: Can cell density affect HIF-1α stabilization? Yes, high cell density can lead to pericellular hypoxia, which in itself can induce HIF-1α stabilization.[10][11][12] This can be a confounding factor in your experiments. It is crucial to maintain consistent cell densities across all experimental conditions to ensure that the observed HIF-1α stabilization is due to the action of this compound and not a result of varying oxygen levels in the microenvironment.
Troubleshooting Western Blots
-
Q5: I am not detecting any HIF-1α signal in my this compound-treated samples. What could be the reason? This is a common issue due to the extremely labile nature of HIF-1α.[13][14] Here are several potential causes and solutions:
-
Rapid Protein Degradation: HIF-1α has a half-life of less than 5 minutes under normoxic conditions.[13] It is critical to lyse cells and process samples as quickly as possible, preferably on ice or in a hypoxic chamber.[2][14]
-
Inefficient Lysis: The choice of lysis buffer is crucial. A strong lysis buffer containing protease and phosphatase inhibitors is essential to prevent HIF-1α degradation.[1] Some protocols recommend lysing cells directly in Laemmli sample buffer.[10]
-
Insufficient Protein Loading: Due to low abundance, a higher amount of total protein (at least 50µg) may be required for detection.
-
Suboptimal Antibody Concentration: The primary antibody dilution may need optimization. Refer to the manufacturer's datasheet for recommended starting dilutions and consider trying a range of concentrations.
-
Nuclear Localization: Stabilized HIF-1α translocates to the nucleus.[10] Preparing nuclear extracts can enrich the HIF-1α fraction and improve detection.[10]
-
Positive Control: Always include a positive control, such as lysates from cells treated with a known HIF-1α stabilizer like cobalt chloride (CoCl₂) or desferrioxamine (DFO), or cells grown under hypoxic conditions (1-5% O₂), to validate your experimental setup.[2][15]
-
-
Q6: My Western blot for HIF-1α has high background. How can I resolve this? High background can obscure your target protein band. Consider the following troubleshooting steps:
-
Blocking: Insufficient blocking is a common cause. Increase the blocking time (e.g., 2 hours at room temperature or overnight at 4°C) or the concentration of the blocking agent (e.g., 5-7% non-fat dry milk or BSA).[3][16] Adding a small amount of Tween-20 to the blocking buffer can also help.[16]
-
Antibody Concentrations: Both primary and secondary antibody concentrations might be too high. Titrate your antibodies to find the optimal concentration that provides a strong signal with minimal background.[3][16]
-
Washing Steps: Inadequate washing can leave behind unbound antibodies. Increase the number and duration of your wash steps.[16][17]
-
Membrane Handling: Ensure the membrane does not dry out at any point during the procedure.[11][17]
-
-
Q7: I am observing inconsistent HIF-1α stabilization between replicates. What could be the cause? Inconsistent results between replicates can be frustrating. Here are some factors to consider:
-
Variations in Cell Culture: Ensure consistent cell seeding density, passage number, and overall cell health across all replicates.[10]
-
Pipetting Errors: Inaccurate pipetting of this compound or lysis buffer can lead to variability.
-
Sample Processing Time: The time taken from cell harvesting to lysis and sample freezing should be consistent for all samples to minimize differences in HIF-1α degradation.[14]
-
Uneven Protein Loading: Perform a protein concentration assay (e.g., BCA) and ensure equal amounts of protein are loaded for each sample. Always use a loading control (e.g., β-actin, GAPDH, or tubulin) to verify equal loading.[10]
-
Data Presentation
Table 1: In Vitro this compound Treatment Parameters for HIF-1α Stabilization
| Cell Line | This compound Concentration | Incubation Time | Observed Effect |
| Mesangial Cells | 10 - 200 µM | 24 - 72 hours | Optimal at 100 µM, inhibited cell proliferation via HIF-1α/p53/p21 pathway.[7][8] |
| B cells | 5, 10 µM | 24 hours | Dose-dependent increase in HIF-1α protein levels.[9] |
| NRK-52E | 3 µM | 24, 48, 72 hours | Significant increase in HIF-1α at 24 hours in 1% and 5% O₂.[18] |
| PC12 cells | Dose- and time-dependent | - | Upregulated HIF-1α expression.[6] |
| HK-2 cells | 20 µM (pretreatment) | 24 hours | Attenuated TNF-α-induced reduction in cell viability.[19] |
Table 2: In Vivo this compound Dosing for HIF-1α Stabilization
| Animal Model | This compound Dosage | Administration Route | Duration | Key Findings |
| Rats | 10 mg/kg/day | Intraperitoneal | 48 hours (preconditioning) | Ameliorated ischemia/reperfusion-induced acute kidney injury.[20] |
| Mice | - | Intraperitoneal | 7 days | Increased number of Sca-1-positive renal Epo-producing cells.[21] |
| Rats | Low and High Dose | - | 7 days | Increased expression of HIF-1α and VEGF.[22] |
| db/db mice | 30 mg/kg/day | Gavage | 12 weeks | Inhibited proliferation of mesangial cells.[23] |
Experimental Protocols
Detailed Methodology for Western Blotting of HIF-1α
This protocol is a synthesis of best practices for detecting the labile HIF-1α protein.
-
Cell Lysis and Protein Extraction (Crucial Step):
-
Pre-chill all buffers and centrifuges to 4°C.
-
Wash cell monolayers once with ice-cold PBS.
-
Aspirate PBS completely.
-
Immediately add ice-cold lysis buffer. A recommended lysis buffer is a modified RIPA buffer or a urea/SDS-containing buffer.[2] A basic formulation includes: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, supplemented with a commercial protease and phosphatase inhibitor cocktail. For enhanced stabilization, some protocols recommend adding MG132 (a proteasome inhibitor) to the lysis buffer.[2]
-
Scrape the cells quickly on ice and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Sonicate the lysate briefly on ice to shear DNA and increase protein extraction.
-
Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.
-
Carefully transfer the supernatant (total cell lysate) to a new pre-chilled tube.
-
Alternatively, for nuclear enrichment, use a nuclear extraction kit following the manufacturer's protocol.[10]
-
-
Protein Concentration Determination:
-
Determine the protein concentration of each lysate using a BCA or similar protein assay.
-
-
Sample Preparation for SDS-PAGE:
-
Mix a calculated volume of lysate (to ensure equal protein loading, typically 30-50 µg) with Laemmli sample buffer.
-
Heat the samples at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE and Protein Transfer:
-
Load the denatured protein samples onto a 7.5% or 10% polyacrylamide gel.[1]
-
Run the gel according to standard procedures.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Verify successful transfer by staining the membrane with Ponceau S.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for at least 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody against HIF-1α diluted in blocking buffer. Recommended starting dilutions are typically 1:500 to 1:1000, but should be optimized. Incubation is often performed overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10-15 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Image the blot using a chemiluminescence detection system.
-
Visualizations
Caption: Mechanism of this compound-mediated HIF-1α stabilization.
Caption: Troubleshooting workflow for inconsistent HIF-1α stabilization.
References
- 1. How to Effectively Detect HIF-1α Protein in Western Blot Analysis? | MtoZ Biolabs [mtoz-biolabs.com]
- 2. researchgate.net [researchgate.net]
- 3. Western Blot Troubleshooting: High Background | Proteintech Group [ptglab.com]
- 4. Validation of a Hypoxia-Inducible Factor-1α Specimen Collection Procedure and Quantitative ELISA in Solid Tumor Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 6. Hypoxia-inducible factor upregulation by this compound attenuates drug reward by altering brain iron homoeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound regulates the cell cycle and inhibits proliferation of mesangial cells via the hypoxia-inducible factor-1α/P53/P21 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Best controls for hypoxia Western blot analysis [novusbio.com]
- 9. researchgate.net [researchgate.net]
- 10. resources.novusbio.com [resources.novusbio.com]
- 11. stjohnslabs.com [stjohnslabs.com]
- 12. Frontiers | this compound: Not just for anemia [frontiersin.org]
- 13. abcam.cn [abcam.cn]
- 14. researchgate.net [researchgate.net]
- 15. Controls for HIF-1 Alpha's WB, ICC-IF, IHC, IP & FLOW Analysis [bio-techne.com]
- 16. arp1.com [arp1.com]
- 17. sinobiological.com [sinobiological.com]
- 18. europeanreview.org [europeanreview.org]
- 19. This compound (FG-4592) Facilitates Recovery From Renal Damage by Ameliorating Mitochondrial Dysfunction Induced by Folic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Hypoxia-inducible factor prolyl hydroxylase inhibitor this compound (FG-4592) protects against renal ischemia/reperfusion injury by inhibiting inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. The HIFα-Stabilizing Drug this compound Increases the Number of Renal Epo-Producing Sca-1+ Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. This compound promotes hypoxia‐inducible factor‐1α/vascular endothelial growth factor signalling to enhance random skin flap survival in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Evidence for the Capability of this compound (FG-4592), an Oral HIF Prolyl-Hydroxylase Inhibitor, to Perturb Membrane Ionic Currents: An Unidentified yet Important Action - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Roxadustat Concentration for Primary Cell Culture: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Roxadustat (FG-4592) in primary cell culture experiments. Find answers to frequently asked questions, detailed experimental protocols, and troubleshooting tips to ensure optimal experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in primary cell culture?
A1: The optimal concentration of this compound can vary significantly depending on the primary cell type and the experimental endpoint. Based on published studies, a good starting point for dose-response experiments is a broad range from 5 µM to 100 µM . For instance, in human proximal tubule epithelial (HK-2) cells, concentrations of 5–20 µM showed no cellular toxicity, whereas concentrations of 40 µM and 80 µM led to decreased cell viability[1]. In contrast, for inhibiting the proliferation of mesangial cells, an optimal concentration of 100 µM was established after testing a range of 10-200 µM[2][3][4]. In primary human myotubes, a concentration of 10 µmol/l has been used to achieve nuclear HIF-1α protein stabilization[5].
Q2: How should I dissolve this compound for use in cell culture?
A2: this compound is typically purchased as a powder and should be dissolved in dimethyl sulfoxide (DMSO) to create a stock solution[2][6]. For in vitro experiments, a stock solution with a high concentration, such as 200 mM, can be prepared in DMSO[2]. This stock solution should then be diluted in the cell culture medium to the desired final concentration. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Q3: How long should I incubate my primary cells with this compound?
A3: The incubation time will depend on the specific biological question you are addressing. For assessing effects on cell viability and proliferation, incubation times of 24, 48, and 72 hours are commonly used[3]. To observe the stabilization of Hypoxia-Inducible Factor-1α (HIF-1α), a shorter incubation period may be sufficient. For example, in primary human myotubes, a 24-hour exposure to this compound was enough to detect nuclear HIF-1α stabilization[5]. It is recommended to perform a time-course experiment to determine the optimal incubation period for your specific primary cell type and target of interest.
Q4: What is the mechanism of action of this compound?
A4: this compound is a potent and reversible inhibitor of HIF-prolyl hydroxylase (HIF-PHD) enzymes[2]. Under normoxic conditions, HIF-PHD hydroxylates the α-subunit of HIF, leading to its degradation. By inhibiting HIF-PHD, this compound stabilizes HIF-α, allowing it to translocate to the nucleus and activate the transcription of target genes involved in the cellular response to hypoxia[2].
Experimental Protocols
Determining Optimal this compound Concentration using a Cell Viability Assay
This protocol outlines the steps to determine the optimal, non-toxic concentration range of this compound for your primary cell culture using a common colorimetric method like the MTS or CCK-8 assay.
Materials:
-
Primary cells of interest
-
Complete cell culture medium
-
This compound powder
-
DMSO
-
96-well cell culture plates
-
Cell viability assay kit (e.g., CCK-8 or MTS)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed your primary cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. From this stock, prepare a serial dilution of this compound in complete cell culture medium to achieve a range of final concentrations for your experiment (e.g., 5, 10, 20, 40, 80, 100 µM). Include a vehicle control with the same final concentration of DMSO as the highest this compound concentration.
-
Treatment: Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubation: Incubate the plate for your desired time points (e.g., 24, 48, 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Cell Viability Measurement: Add the cell viability reagent (e.g., 10 µL of CCK-8 solution) to each well and incubate for 1-4 hours, or as per the manufacturer's instructions[1][7].
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8) using a plate reader[1][3].
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results as a dose-response curve to determine the optimal concentration range.
Assessing HIF-1α Stabilization by Western Blot
This protocol describes how to detect the stabilization of HIF-1α in primary cells treated with this compound.
Materials:
-
Primary cells treated with this compound and control cells
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk in TBST)
-
Primary antibody against HIF-1α
-
Loading control primary antibody (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: After treatment with this compound, wash the cells with ice-cold PBS and lyse them with lysis buffer. Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant containing the protein extract[8]. For HIF-1α, using nuclear extracts is often recommended as the stabilized protein translocates to the nucleus[9].
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane[9].
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against HIF-1α (diluted in blocking buffer) overnight at 4°C[9].
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the HIF-1α signal to the loading control.
Data Presentation
Table 1: Reported this compound Concentrations and Effects in Primary Cell Culture
| Cell Type | Concentration Range | Optimal/Effective Concentration | Observed Effect | Reference |
| Mesangial Cells | 10 - 200 µM | 100 µM | Inhibition of proliferation, S-phase arrest | [2][3][4] |
| Human Proximal Tubule Epithelial (HK-2) Cells | 5 - 80 µM | 5 - 20 µM | No cellular toxicity | [1] |
| Human Proximal Tubule Epithelial (HK-2) Cells | 40 - 80 µM | N/A | Decreased cell viability | [1] |
| Primary Human Myotubes | 10 µmol/l | 10 µmol/l | Nuclear HIF-1α protein stabilization | [5] |
Visualizations
Caption: this compound signaling pathway leading to cellular responses.
References
- 1. This compound (FG-4592) Facilitates Recovery From Renal Damage by Ameliorating Mitochondrial Dysfunction Induced by Folic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound regulates the cell cycle and inhibits proliferation of mesangial cells via the hypoxia-inducible factor-1α/P53/P21 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound regulates the cell cycle and inhibits proliferation of mesangial cells via the hypoxia-inducible factor-1α/P53/P21 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | this compound regulates the cell cycle and inhibits proliferation of mesangial cells via the hypoxia-inducible factor-1α/P53/P21 pathway [frontiersin.org]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Hypoxia-inducible factor prolyl hydroxylase inhibitor this compound (FG-4592) protects against renal ischemia/reperfusion injury by inhibiting inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. resources.novusbio.com [resources.novusbio.com]
Roxadustat Solubility Solutions: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges with Roxadustat's solubility in aqueous media. The information is designed to offer practical solutions for researchers encountering difficulties during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected aqueous solubility of this compound?
This compound is classified as a poorly soluble drug. Its aqueous solubility is reported to be approximately 0.1 mg/mL or less.[1] It exhibits significantly higher solubility in organic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).[1]
Q2: Why am I observing variable solubility with my this compound sample?
Variability in this compound's solubility can be attributed to several factors:
-
pH of the medium: this compound possesses both acidic and basic functional groups, making its solubility highly dependent on the pH of the aqueous medium.[1] The ionized form of the molecule is more water-soluble.[1]
-
Crystalline form (Polymorphism): this compound can exist in multiple crystalline forms, known as polymorphs, as well as an amorphous state.[1] Different polymorphs can exhibit distinct physicochemical properties, including solubility and dissolution rates. Several crystalline forms have been identified in patent literature, including Forms I-VII and Forms A-D.[1]
-
Purity of the sample: The presence of impurities can affect the solubility of the active pharmaceutical ingredient.
Q3: How does pH influence this compound's solubility?
This compound has both an acidic (pKa around 2.75) and a basic (pKa around 3.84) functional group.[1] This means its ionization state, and therefore its aqueous solubility, changes with pH. In acidic solutions below its acidic pKa, the molecule will be protonated and may have higher solubility. Conversely, in basic solutions above its basic pKa, it will be deprotonated, which can also lead to increased solubility. The lowest solubility is expected around its isoelectric point. Therefore, adjusting the pH of your aqueous medium can be a primary strategy to enhance solubility.
Troubleshooting Guide: Enhancing this compound Solubility
If you are facing challenges with dissolving this compound in aqueous media, consider the following troubleshooting strategies.
Strategy 1: pH Adjustment
Adjusting the pH of the buffer system is the most straightforward method to try and improve this compound's solubility.
Issue: this compound precipitates out of my aqueous buffer.
Troubleshooting Steps:
-
Determine the pH of your current buffer.
-
Prepare a series of buffers with varying pH values. Given this compound's pKa values, exploring pH ranges of 2-3 and 5-7 may be beneficial.
-
Attempt to dissolve this compound in each buffer. Start with a low concentration and gradually increase it to determine the saturation solubility at each pH.
-
Observe for precipitation. Monitor the solutions over time to ensure the drug remains dissolved.
Strategy 2: Co-crystal Formation
Co-crystallization is a technique used to enhance the solubility and dissolution rate of poorly soluble active pharmaceutical ingredients (APIs). This involves combining the API with a co-former in a specific stoichiometric ratio within a crystal lattice.
Issue: Standard pH adjustment does not sufficiently improve solubility for my experimental needs.
Troubleshooting Steps: Consider synthesizing a co-crystal of this compound. Several co-formers have been reported to improve its aqueous solubility. A notable example is the co-crystal with L-proline, which has been reported to increase aqueous solubility by approximately twentyfold compared to its anhydrous crystalline Form A.
Strategy 3: Preparation of Amorphous Solid Dispersions
Amorphous solid dispersions involve dispersing the drug in an amorphous state within a hydrophilic polymer matrix. This can significantly enhance the dissolution rate and apparent solubility.
Issue: I need to prepare a solid form of this compound with enhanced aqueous solubility for in vivo or in vitro dissolution studies.
Troubleshooting Steps: Prepare an amorphous solid dispersion of this compound. Common hydrophilic polymers used for this purpose include polyvinylpyrrolidone (PVP) and polyethylene glycol (PEG). The solvent evaporation method is a common technique for preparing solid dispersions in a laboratory setting.
Quantitative Data Summary
The following table summarizes the available quantitative data on this compound's solubility.
| Solvent/Condition | Solubility | Reference |
| Water | ~ 0.1 mg/mL (or less) | [1] |
| Dimethyl Sulfoxide (DMSO) | ~30 mg/mL | [1] |
| Dimethylformamide (DMF) | ~50 mg/mL | [1] |
| L-proline Co-crystal | ~20-fold increase vs. Form A |
Experimental Protocols
Protocol 1: Preparation of this compound - D-Proline Co-crystal (1:1 Molar Ratio)
This protocol is adapted from patent literature and describes the synthesis of a this compound co-crystal with D-proline.
Materials:
-
This compound
-
D-Proline
-
Acetone
-
Round-bottom flask (RBF)
-
Magnetic stirrer with heating
-
Filtration apparatus
-
Vacuum oven
Procedure:
-
To a round-bottom flask, add this compound (1.0 g) and D-Proline (0.32 g).
-
Add 20 mL of Acetone to the flask.
-
Heat the mixture to 60-65°C while stirring and maintain for 30-40 minutes.
-
Slowly cool the mixture to room temperature (25 ± 5°C).
-
Continue stirring at room temperature for 16 hours.
-
Filter the resulting solid product.
-
Wash the filtered product with a small amount of cold Acetone (2 mL).
-
Dry the solid under vacuum at 40°C for 16 hours.
Protocol 2: Preparation of this compound Amorphous Solid Dispersion by Solvent Evaporation
This is a general procedure for preparing an amorphous solid dispersion. The specific drug-to-polymer ratio may need to be optimized.
Materials:
-
This compound
-
Polyvinylpyrrolidone (PVP K30)
-
Methanol
-
Beaker
-
Magnetic stirrer
-
Rotary evaporator or vacuum oven
Procedure:
-
Determine the desired drug-to-polymer ratio (e.g., 1:1, 1:2, or 1:4 by weight).
-
Dissolve the calculated amounts of this compound and PVP K30 in a suitable volume of methanol in a beaker with stirring until a clear solution is obtained.
-
Evaporate the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50°C).
-
Alternatively, the solution can be poured into a shallow dish and dried in a vacuum oven at 40-50°C until all the solvent has been removed.
-
The resulting solid film should be scraped, collected, and can be further processed (e.g., milled into a powder).
Visualizations
Caption: Workflow for this compound Co-crystal Preparation.
Caption: Key Factors and Approaches for this compound Solubility.
References
Preventing Roxadustat degradation in long-term experiments
This technical support center provides researchers, scientists, and drug development professionals with guidance on the proper handling and use of Roxadustat in long-term experiments to minimize degradation and ensure experimental integrity.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound degradation?
A1: this compound is primarily susceptible to hydrolytic degradation, particularly in acidic and alkaline aqueous solutions. It is also prone to oxidative degradation. Studies have shown significant degradation when exposed to acid and base hydrolysis conditions.[1][2] Conversely, it is relatively stable under neutral pH, and when exposed to light (photolytic stress) or heat (thermal stress).[1][2][3][4]
Q2: How should I prepare and store this compound stock solutions?
A2: It is recommended to prepare stock solutions of this compound in anhydrous dimethyl sulfoxide (DMSO). For long-term storage, these stock solutions should be stored at -20°C or -80°C. When preparing the stock solution, ensure the DMSO is of high purity and free of water to minimize hydrolysis.
Q3: Can I dissolve this compound directly in aqueous buffers or cell culture media?
A3: Direct dissolution in aqueous solutions is not recommended for long-term storage due to the risk of hydrolytic degradation. This compound has low aqueous solubility. For experimental use, it is best to dilute a high-concentration DMSO stock solution into the aqueous buffer or cell culture medium immediately before use.
Q4: How stable is this compound in cell culture media during a long-term experiment?
A4: The stability of this compound in cell culture media (e.g., DMEM with fetal bovine serum) can be influenced by the pH of the medium (typically 7.2-7.4) and the presence of components that could contribute to oxidative stress. While relatively stable at neutral pH, for experiments lasting several days, it is advisable to refresh the medium with freshly diluted this compound periodically (e.g., every 24-48 hours) to maintain a consistent concentration.
Q5: What are the visible signs of this compound degradation?
A5: Visual inspection is not a reliable method for detecting this compound degradation, as degradation products may be colorless and soluble. The most reliable way to assess degradation is through analytical methods such as High-Performance Liquid Chromatography (HPLC).[1][5][6][7]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or lower-than-expected experimental results over time. | This compound degradation in the experimental medium. | 1. Prepare fresh working solutions of this compound from a frozen DMSO stock for each experiment.2. For long-term cell culture experiments, replace the medium with freshly prepared this compound-containing medium every 24-48 hours.3. Monitor the concentration of this compound in your experimental setup over time using HPLC (see Experimental Protocols section). |
| Precipitate forms when diluting the DMSO stock solution into aqueous media. | The final concentration of this compound exceeds its solubility in the aqueous medium. The final percentage of DMSO may be too low to maintain solubility. | 1. Ensure the final concentration of this compound in the aqueous medium is within its solubility limit.2. Maintain a final DMSO concentration that is sufficient to keep this compound in solution (typically ≤0.5% in cell culture) while being non-toxic to the cells. Perform a vehicle control experiment to assess the effect of DMSO on your cells. |
| Concern about oxidative degradation. | Components in the cell culture medium or the experimental conditions may be promoting oxidation. | 1. Minimize exposure of the this compound-containing medium to light and air.2. Consider the use of antioxidants in your experimental setup if compatible with your research goals, after validating that they do not interfere with the experiment. |
Data Summary
Table 1: Summary of this compound Stability under Different Stress Conditions
| Stress Condition | Observation | Reference |
| Acidic Hydrolysis (e.g., 0.1 N HCl) | Significant degradation | [1][2][3] |
| Alkaline Hydrolysis (e.g., 0.1 N NaOH) | Significant degradation | [1][2][3] |
| Neutral Hydrolysis (e.g., water) | Relatively stable | [1][2] |
| Oxidative Stress (e.g., 3% H₂O₂) | Significant degradation | [1][2] |
| Photolytic Stress (UV or fluorescent light) | Relatively stable | [1][2][3][4] |
| Thermal Stress (e.g., 60-80°C) | Relatively stable in solid form | [1][2][3][4] |
Table 2: Recommended Storage Conditions for this compound Solutions
| Solution Type | Solvent | Storage Temperature | Recommended Duration |
| Stock Solution | Anhydrous DMSO | -20°C or -80°C | Up to 6 months (protect from moisture) |
| Working Solution | Cell Culture Media / Aqueous Buffer | 2-8°C | Prepare fresh for each use; if necessary to store, use within 24 hours. |
Experimental Protocols
Protocol for Preparation of this compound Stock and Working Solutions
-
Preparation of 10 mM Stock Solution in DMSO:
-
Weigh out the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile, light-protected tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
-
Preparation of Working Solution in Cell Culture Medium:
-
Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Vortex the stock solution briefly.
-
Serially dilute the stock solution in pre-warmed cell culture medium to the desired final concentration immediately before adding to the cells.
-
Ensure the final DMSO concentration in the culture medium does not exceed a level that is toxic to the cells (typically ≤0.5%).
-
Protocol for Monitoring this compound Stability in Cell Culture Media by HPLC
This protocol provides a general guideline. The specific HPLC conditions may need to be optimized for your equipment and experimental setup.
-
Sample Collection:
-
At specified time points during your experiment, collect a small aliquot (e.g., 500 µL) of the cell culture medium containing this compound.
-
If the medium contains cells, centrifuge the sample to pellet the cells and collect the supernatant.
-
-
Sample Preparation:
-
To precipitate proteins that can interfere with the HPLC analysis, add an equal volume of cold acetonitrile to the collected supernatant.
-
Vortex the mixture and incubate at -20°C for at least 30 minutes.
-
Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube and evaporate the solvent under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried residue in a known volume of the HPLC mobile phase.
-
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio should be optimized for best separation.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detector at the wavelength of maximum absorbance for this compound (approximately 260 nm and 310 nm).
-
Injection Volume: 10-20 µL.
-
Quantification: Create a standard curve using known concentrations of this compound to quantify the amount in your samples. Degradation can be assessed by the decrease in the area of the this compound peak over time.
-
Visualizations
Caption: Major degradation pathways for this compound.
Caption: Workflow for monitoring this compound stability.
Caption: Troubleshooting logic for inconsistent results.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Structural characterization and in silico toxicity prediction of degradation impurities of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. akjournals.com [akjournals.com]
Addressing Roxadustat-induced cytotoxicity in cell-based assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering cytotoxicity with Roxadustat in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is an orally bioavailable inhibitor of hypoxia-inducible factor (HIF) prolyl hydroxylase (PHD) enzymes.[1] Under normal oxygen conditions (normoxia), PHDs hydroxylate the alpha subunit of HIF (HIF-α), targeting it for degradation. By inhibiting PHDs, this compound stabilizes HIF-α, allowing it to accumulate, translocate to the nucleus, and form a complex with HIF-β. This complex then activates the transcription of various genes, most notably erythropoietin (EPO), which stimulates red blood cell production.[1]
Q2: Is this compound expected to be cytotoxic?
The cytotoxic potential of this compound is context-dependent and appears to be influenced by cell type, concentration, and the specific experimental conditions. While it is designed to modulate a specific cellular pathway (HIF signaling), high concentrations or prolonged exposure can lead to off-target effects or downstream consequences of sustained HIF activation that result in reduced cell viability or proliferation. For instance, studies have shown that this compound can inhibit the proliferation of mesangial cells and induce cell cycle arrest.[2][3][4]
Q3: At what concentrations does this compound typically induce cytotoxicity?
The concentration at which this compound induces cytotoxicity varies significantly between different cell lines. It is crucial to perform a dose-response curve for your specific cell line and assay.
Q4: Can this compound's effect on cell proliferation be beneficial?
In some contexts, such as cancer research, the anti-proliferative effects of this compound are being explored as a potential therapeutic benefit. For example, this compound has been shown to inhibit the viability of glioblastoma cells and induce ferroptosis in chemoresistant glioblastoma.[5] In other non-cancer-related research, this anti-proliferative effect may be an unwanted confounding factor.
Q5: How can I differentiate between on-target HIF-1α-mediated effects and off-target cytotoxicity?
To distinguish between on-target and off-target effects, you can employ several strategies:
-
HIF-1α Knockdown/Knockout: Use siRNA or CRISPR/Cas9 to reduce or eliminate HIF-1α expression in your cells. If the observed cytotoxicity is diminished in these cells compared to wild-type cells treated with this compound, it suggests the effect is at least partially on-target.
-
HIF-1α Stabilization Controls: Compare the effects of this compound to other methods of HIF-1α stabilization, such as hypoxia (culturing cells in a low-oxygen environment) or other PHD inhibitors (e.g., dimethyloxalylglycine - DMOG).
-
Rescue Experiments: If a specific downstream pathway is implicated in the cytotoxicity, attempt to rescue the cells by inhibiting that pathway. For example, if apoptosis is observed, co-treatment with a pan-caspase inhibitor could be tested.
Troubleshooting Guides
Issue 1: Unexpectedly High Cytotoxicity in Viability Assays (e.g., MTT, CCK-8)
Possible Cause 1: Concentration Too High
-
Solution: Perform a comprehensive dose-response experiment with a wide range of this compound concentrations to determine the EC50 (effective concentration for 50% response) for HIF activation and the IC50 (inhibitory concentration for 50% viability reduction) for your specific cell line.
Possible Cause 2: Assay Interference
-
Solution: Some compounds can interfere with the chemistry of viability assays. To rule this out, run a cell-free control where you add this compound to the assay medium and reagents to see if there is a direct chemical reaction that alters the absorbance reading.
Possible Cause 3: Cell Type Sensitivity
-
Solution: Different cell lines exhibit varying sensitivities to this compound. If possible, test your hypothesis in a different, less sensitive cell line to confirm if the observed effect is general or cell-type specific.
Possible Cause 4: Off-Target Effects
-
Solution: At higher concentrations, off-target effects become more likely. Consider if the observed cytotoxicity aligns with known off-target effects of PHD inhibitors or if it is a novel finding. Investigating downstream markers of cell death (e.g., apoptosis, necrosis) can provide more insight.
Issue 2: Discrepancy Between Proliferation and Viability Assay Results
Possible Cause: Cytostatic vs. Cytotoxic Effect
-
Explanation: this compound may be inhibiting cell proliferation (a cytostatic effect) without directly killing the cells (a cytotoxic effect). Assays that measure metabolic activity (like MTT or CCK-8) can show a decrease in signal due to a lower cell number, which can be misinterpreted as cytotoxicity.
-
Solution:
-
Direct Cell Counting: Use a method like Trypan Blue exclusion to count viable and dead cells directly. This can differentiate between a reduction in proliferation and an increase in cell death.
-
Colony Formation Assay: This long-term assay assesses the ability of single cells to proliferate and form colonies, providing a clear measure of cytostatic effects.
-
Cell Cycle Analysis: Use flow cytometry with a DNA stain like propidium iodide to determine if this compound is causing cells to arrest at a specific phase of the cell cycle (e.g., S-phase arrest has been reported for mesangial cells).[2][3][4]
-
Issue 3: Difficulty Reproducing Published Results
Possible Cause 1: Different Experimental Conditions
-
Solution: Carefully review the materials and methods of the publication. Pay close attention to:
-
Cell line passage number: High-passage number cells can have altered phenotypes.
-
Serum concentration in media: Serum components can interact with the compound.
-
Compound solvent and final concentration: Ensure the solvent itself is not causing toxicity.
-
Incubation time: The duration of exposure to this compound is critical.
-
Possible Cause 2: Compound Stability
-
Solution: Ensure your this compound stock is properly stored and has not degraded. Prepare fresh dilutions for each experiment.
Data Presentation
Table 1: Reported Effects of this compound on Cell Viability and Proliferation
| Cell Line | Assay | Concentration Range | Observed Effect | Reference |
| Human proximal tubule epithelial cells (HK-2) | CCK-8 | 5-80 µM | No toxicity at 5-20 µM; decreased viability at 40-80 µM | [6] |
| Mesangial cells (MCs) | CCK-8, Colony Formation | 10-200 µM | Dose-dependent inhibition of proliferation | [2][3][4] |
| H9c2 cardiomyocytes | CCK-8 | 1-20 µM | No significant toxicity | [7][8] |
| Glioblastoma (GL261, U87) | Cell Viability Assay | 100-200 µM | Inhibition of cell viability | [5] |
| Pituitary tumor (GH3) | Patch-clamp | 0.3-30 µM | IC50 for late IK(DR) inhibition: 1.32 µM; IC50 for peak IK(DR) inhibition: 5.71 µM | [9][10] |
Experimental Protocols
Cell Viability Assessment using CCK-8 Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO2.[11][12][13]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound. Include vehicle-only controls.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Assay: Add 10 µL of CCK-8 solution to each well. Incubate for 1-4 hours at 37°C.[11][12][13]
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.[11][12][13]
Colony Formation Assay
-
Cell Preparation: Prepare a single-cell suspension of your cells.
-
Seeding: Seed a low number of cells (e.g., 500-1000 cells) into 6-well plates.
-
Treatment: Allow the cells to adhere overnight, then treat with various concentrations of this compound for the desired exposure time.
-
Growth: Replace the treatment medium with fresh, drug-free medium and allow the cells to grow for 7-14 days, or until visible colonies are formed. Change the medium every 2-3 days.
-
Fixation and Staining: Wash the colonies with PBS, fix with methanol (or 4% paraformaldehyde), and stain with a 0.5% crystal violet solution.[14]
-
Quantification: Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.
Cell Cycle Analysis by Flow Cytometry
-
Cell Culture and Treatment: Culture cells to about 70-80% confluency and treat with this compound for the desired time.
-
Harvesting: Harvest the cells by trypsinization, and collect both adherent and floating cells to include any detached, apoptotic cells.
-
Fixation: Wash the cells with cold PBS and fix them in ice-cold 70% ethanol while gently vortexing. Incubate at 4°C for at least 2 hours.[15]
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing a DNA dye (e.g., Propidium Iodide) and RNase A (to prevent staining of double-stranded RNA).[15]
-
Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[16]
Visualizations
References
- 1. This compound: Not just for anemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | this compound regulates the cell cycle and inhibits proliferation of mesangial cells via the hypoxia-inducible factor-1α/P53/P21 pathway [frontiersin.org]
- 3. This compound regulates the cell cycle and inhibits proliferation of mesangial cells via the hypoxia-inducible factor-1α/P53/P21 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. HIF-α activation by the prolyl hydroxylase inhibitor this compound suppresses chemoresistant glioblastoma growth by inducing ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | this compound (FG-4592) Facilitates Recovery From Renal Damage by Ameliorating Mitochondrial Dysfunction Induced by Folic Acid [frontiersin.org]
- 7. Antianemia Drug this compound (FG-4592) Protects Against Doxorubicin-Induced Cardiotoxicity by Targeting Antiapoptotic and Antioxidative Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Antianemia Drug this compound (FG-4592) Protects Against Doxorubicin-Induced Cardiotoxicity by Targeting Antiapoptotic and Antioxidative Pathways [frontiersin.org]
- 9. Evidence for the Capability of this compound (FG-4592), an Oral HIF Prolyl-Hydroxylase Inhibitor, to Perturb Membrane Ionic Currents: An Unidentified yet Important Action - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Protocol for Cell Counting Kit-8 | Tocris Bioscience [tocris.com]
- 12. toolsbiotech.com [toolsbiotech.com]
- 13. ptglab.com [ptglab.com]
- 14. Colony formation assay: A tool to study cell survival | Abcam [abcam.com]
- 15. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 16. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
Mitigating off-target effects of Roxadustat in gene expression studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals mitigate the off-target effects of Roxadustat in gene expression studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is an orally bioavailable inhibitor of hypoxia-inducible factor (HIF) prolyl hydroxylase (PHD) enzymes.[1][2] Under normal oxygen conditions (normoxia), PHD enzymes hydroxylate the alpha subunit of HIF (HIF-α), targeting it for ubiquitination and proteasomal degradation.[2][3] By inhibiting PHDs, this compound mimics a hypoxic state, leading to the stabilization and accumulation of HIF-α.[4][5] Stabilized HIF-α translocates to the nucleus, dimerizes with HIF-β, and binds to hypoxia-response elements (HREs) in the promoter regions of target genes, thereby activating their transcription.[3] The primary therapeutic effect of this pathway is the increased production of erythropoietin (EPO), which stimulates the production of red blood cells.[4][5]
Q2: What are the known on-target and potential off-target effects of this compound?
This compound's on-target effects are primarily mediated by the stabilization of HIF and the subsequent activation of HIF target genes. Beyond erythropoiesis, these on-target effects can influence iron metabolism, angiogenesis, and glucose metabolism.[4][6]
Potential off-target effects can be categorized into two types:
-
HIF-dependent pleiotropic effects: These are effects that are mediated by the HIF pathway but are not the intended therapeutic outcome. Given that HIF regulates hundreds of genes, stabilization of HIF can lead to widespread changes in gene expression that may be undesirable in a specific experimental context. These can include the regulation of genes involved in inflammation, cell proliferation, and fibrosis.[1][6]
-
HIF-independent off-target effects: These are effects that are not mediated by the HIF pathway. Although less common, some studies suggest that this compound may have effects independent of HIF stabilization.[1]
Q3: How can I distinguish between on-target and off-target gene expression changes in my experiment?
Distinguishing between on-target and off-target effects is a critical aspect of interpreting your gene expression data. A multi-pronged approach is recommended:
-
HIF-α Knockdown/Knockout Models: The most definitive way to determine if a gene expression change is HIF-dependent is to use a cell line or animal model where HIF-1α and/or HIF-2α are knocked down (e.g., using siRNA or shRNA) or knocked out. If the this compound-induced gene expression change is abolished in the absence of HIF-α, it is considered an on-target effect.
-
Comparison with Hypoxia: Compare the gene expression profile induced by this compound with that induced by true hypoxia (e.g., 1% O₂). Genes that are regulated by both stimuli are likely to be on-target. However, be aware that the cellular response to pharmacological HIF stabilization may not perfectly mimic the response to hypoxia.[7]
-
Bioinformatics Analysis: Utilize pathway analysis tools to determine if the differentially expressed genes are enriched in known HIF target gene sets or hypoxia-related pathways.
-
Literature Review: Consult the literature to determine if the observed gene expression changes have been previously reported as being regulated by HIF.
Troubleshooting Guides
Issue 1: Widespread and unexpected changes in gene expression observed in RNA-seq data.
This is a common issue and can often be attributed to off-target effects of this compound. Here’s a step-by-step guide to troubleshoot and mitigate this problem:
Step 1: Optimize this compound Concentration and Treatment Duration.
The off-target effects of this compound can be dose- and time-dependent.[2] It is crucial to perform a thorough dose-response and time-course experiment to identify the optimal conditions that elicit the desired on-target effects while minimizing off-target gene expression.
-
Experimental Protocol: Dose-Response and Time-Course Study
-
Cell Culture: Plate your cells of interest at a consistent density and allow them to adhere and synchronize overnight.
-
Dose-Response: Treat the cells with a range of this compound concentrations for a fixed time point (e.g., 24 hours). A typical starting range could be from 1 µM to 100 µM. Include a vehicle control (e.g., DMSO).
-
Time-Course: Treat the cells with a fixed, effective concentration of this compound (determined from the dose-response study) for various durations (e.g., 6, 12, 24, 48, and 72 hours).
-
Gene Expression Analysis: Harvest the cells at each time point and concentration. Extract RNA and perform quantitative real-time PCR (qRT-PCR) for a known on-target gene (e.g., EPO, VEGFA) and a suspected off-target gene if known. For a broader view, perform RNA sequencing (RNA-seq) on a subset of key conditions.
-
Data Analysis: Plot the expression of the target genes as a function of this compound concentration and time. Select the lowest concentration and shortest duration that gives a robust on-target response with minimal off-target effects.
-
Step 2: Implement a Robust Set of Experimental Controls.
Proper controls are essential for accurately interpreting your data and filtering out off-target effects.
-
Vehicle Control: This is the most basic and essential control. Cells are treated with the same solvent used to dissolve this compound (e.g., DMSO) at the same final concentration.
-
Hypoxia Control: Exposing cells to a hypoxic environment (e.g., 1% O₂) serves as a positive control for the HIF pathway activation. This helps to identify genes that are part of the natural hypoxic response.
-
HIF-α Knockdown/Knockout Control: As mentioned in the FAQs, using cells with silenced or deleted HIF-α is the gold standard for confirming on-target effects.
-
Alternative HIF Stabilizer Control: Using another PHD inhibitor with a different chemical structure can help to distinguish compound-specific off-target effects from class-wide effects.
Step 3: Employ a Rigorous Bioinformatics Analysis Pipeline.
Careful analysis of your RNA-seq data can help to computationally filter out potential off-target effects.
-
Differential Gene Expression Analysis: Identify genes that are significantly up- or downregulated in response to this compound treatment compared to the vehicle control.
-
Pathway and Gene Set Enrichment Analysis: Use tools like GSEA, DAVID, or Metascape to identify biological pathways and gene sets that are enriched in your list of differentially expressed genes. On-target effects should enrich for hypoxia and HIF-1 signaling pathways.
-
Comparison with Public Datasets: Compare your gene expression signature with publicly available datasets of hypoxia and HIF-α activation to identify overlapping and divergent gene sets.
Issue 2: Results are not reproducible across experiments.
Lack of reproducibility can be due to several factors, including experimental variability and the complex biological response to this compound.
Step 1: Standardize Experimental Conditions.
Ensure that all experimental parameters are kept consistent between experiments.
-
Cell Passage Number: Use cells within a narrow passage number range, as cellular responses can change with prolonged culture.
-
Cell Density: Plate cells at the same density for each experiment, as cell confluency can affect gene expression.
-
Media and Serum: Use the same batch of cell culture media and fetal bovine serum (FBS) if possible.
-
This compound Aliquots: Prepare single-use aliquots of your this compound stock solution to avoid repeated freeze-thaw cycles.
Step 2: Monitor Cell Health.
This compound can have effects on cell proliferation and viability, which can confound gene expression results.
-
Experimental Protocol: Cell Viability Assay
-
Treatment: Treat cells with the same concentrations of this compound used in your gene expression studies.
-
Assay: Perform a cell viability assay (e.g., MTT, MTS, or a live/dead cell stain) at the same time points as your gene expression analysis.
-
Analysis: Ensure that the concentrations of this compound used are not causing significant cytotoxicity, which could lead to stress-related gene expression changes.
-
Quantitative Data Summary
The following tables summarize quantitative data from studies investigating the dose-dependent effects of this compound on gene expression.
Table 1: Effect of this compound Concentration on Osteoclast Differentiation Pathways [4]
| This compound Concentration | Enriched Pathways (KEGG Enrichment Analysis) | Implication |
| 0 µM (Control) | - | Baseline |
| 2.5 µM | HIF-1, MAPK, PI3K-Akt, NF-κB, Osteoclast differentiation | Potential for off-target effects on bone metabolism and inflammation |
| 5 µM | HIF-1, MAPK, PI3K-Akt, NF-κB, Osteoclast differentiation | Increased enrichment of off-target pathways with increasing concentration |
| 10 µM | HIF-1, MAPK, PI3K-Akt, NF-κB, Osteoclast differentiation | Strong indication of dose-dependent off-target effects |
Table 2: Time- and Dose-Dependent Effects of this compound on Pro-fibrotic Gene Expression in a Unilateral Ureteral Obstruction (UUO) Model [2]
| This compound Dose | Time Point | Change in Pro-fibrotic Gene Expression | Implication |
| 50 mg/kg/day | 3 days | Significantly Increased | High dose induces a transient pro-fibrotic gene expression profile. |
| 50 mg/kg/day | 7 days | No Significant Effect | The pro-fibrotic effect appears to be transient at this high dose. |
Visualizations
Below are diagrams illustrating key pathways and workflows relevant to this compound studies.
References
- 1. academic.oup.com [academic.oup.com]
- 2. This compound: Not just for anemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Transcriptome profiling of serum exosomes by RNA-Seq reveals lipid metabolic changes as a potential biomarker for evaluation of this compound treatment of chronic kidney diseases - Molecular Omics (RSC Publishing) [pubs.rsc.org]
- 4. academic.oup.com [academic.oup.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Selectivity of HIF-PH inhibitors: concerns regarding possible off-target effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing treatment duration for maximal Roxadustat efficacy in vitro
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing in vitro experiments with Roxadustat. Find troubleshooting tips and frequently asked questions to ensure maximal efficacy and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of this compound to use in cell culture?
A1: The optimal concentration of this compound can vary depending on the cell type and the experimental endpoint. However, published studies frequently use concentrations ranging from 10 µM to 100 µM.[1] For example, a concentration of 100 µM was found to be optimal for inhibiting the proliferation of mesangial cells.[1] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Q2: How long should I treat my cells with this compound to see a significant effect?
A2: The ideal treatment duration with this compound is dependent on the specific biological question you are investigating. For observing the stabilization of Hypoxia-Inducible Factor-1 alpha (HIF-1α), shorter time points may be sufficient. However, for downstream effects such as changes in gene expression or cell proliferation, longer incubation times are often necessary. Studies have shown significant effects at time points ranging from 24 to 72 hours.[1] One study on mesangial cells identified 72 hours as the time point for the most obvious inhibitory effect on proliferation.[1] A time-course experiment is highly recommended to determine the optimal treatment duration for your specific assay.
Q3: How should I dissolve and store this compound for in vitro use?
A3: this compound is typically purchased as a powder and should be dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.[1] A stock concentration of 200 mM in DMSO is commonly used.[1] This stock solution can then be further diluted in cell culture medium to achieve the desired final concentration for your experiments. It is important to ensure the final DMSO concentration in your culture medium is low (typically <0.1%) to avoid solvent-induced cytotoxicity. Store the DMSO stock solution at -20°C or -80°C for long-term stability.
Q4: I am not observing the expected stabilization of HIF-1α after this compound treatment. What could be the issue?
A4: Several factors could contribute to a lack of HIF-1α stabilization. First, ensure that your this compound stock solution is properly prepared and has not undergone multiple freeze-thaw cycles, which can degrade the compound. Second, verify the optimal concentration and treatment duration for your cell type, as these can vary. Third, be aware that the stabilization of HIF-1α can be transient. One study noted that while this compound acutely increases HIF-1α expression at 24 hours, this expression may gradually reduce by 72 hours.[2] Therefore, it is crucial to perform a time-course experiment to capture the peak of HIF-1α stabilization. Finally, confirm the efficiency of your protein extraction and Western blotting procedures.
Q5: Can this compound treatment affect cell viability?
A5: While this compound is generally used to modulate specific cellular pathways, it can affect cell viability, particularly at higher concentrations or with prolonged exposure. For instance, in mesangial cells, this compound has been shown to have an anti-proliferative effect.[1] It is crucial to perform a cell viability assay (e.g., MTT or CCK-8) in parallel with your experiments to distinguish between specific pathway modulation and general cytotoxicity.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No or low HIF-1α stabilization | Suboptimal treatment duration. HIF-1α stabilization can be transient. | Perform a time-course experiment (e.g., 6, 12, 24, 48, 72 hours) to identify the peak stabilization time for your cell type. |
| Incorrect this compound concentration. The effective concentration can be cell-type dependent. | Conduct a dose-response experiment with a range of concentrations (e.g., 1, 10, 50, 100 µM). | |
| Degraded this compound. Improper storage or multiple freeze-thaw cycles of the stock solution. | Prepare a fresh stock solution of this compound in DMSO and store it in aliquots at -20°C or -80°C. | |
| Inefficient protein extraction or Western blot. | Optimize your protein lysis buffer and Western blot protocol. Ensure you are using an appropriate antibody for HIF-1α. | |
| Inconsistent results between experiments | Variability in cell culture conditions. Differences in cell passage number, confluency, or media composition. | Maintain consistent cell culture practices. Use cells within a defined passage number range and seed them at a consistent density. |
| Inaccurate pipetting of this compound. | Calibrate your pipettes regularly and use appropriate pipetting techniques to ensure accurate dosing. | |
| Unexpected changes in cell morphology or viability | High concentration of DMSO. The solvent for this compound can be toxic at high concentrations. | Ensure the final concentration of DMSO in the cell culture medium is below 0.1%. |
| Cytotoxic effects of this compound. High concentrations or prolonged treatment can impact cell health. | Perform a cell viability assay (e.g., MTT, CCK-8) to determine the non-toxic concentration range for your specific cells and treatment duration. |
Data on this compound Treatment Duration and Efficacy
| Cell Type | Concentration | Treatment Duration | Observed Effect | Reference |
| Mesangial Cells | 10-200 µM | 72 hours | The inhibitory effect on proliferation was most obvious at 72 hours. | [1] |
| L929 Mouse Fibroblasts | Not Specified | 24-72 hours | Acutely increased HIF-1α expression at 24 hours, which gradually reduced by 72 hours. | [2] |
| Human Proximal Tubule Epithelial Cells (HK-2) | 20 µM | 24 hours (pretreatment) | Ameliorated TNF-α-induced injury. | |
| Kidney-derived Sca-1+ MSC-like cells | Not Specified | Up to 21 days | Within the first few days, cells stabilized HIF-1α and HIF-2α. | [3][4] |
Experimental Protocols
General Protocol for In Vitro Treatment with this compound
-
Cell Seeding: Plate cells at a desired density in a multi-well plate and allow them to adhere overnight under standard culture conditions (e.g., 37°C, 5% CO₂).
-
Preparation of this compound Working Solution: Prepare a fresh dilution of the this compound stock solution (in DMSO) in pre-warmed complete cell culture medium to achieve the desired final concentration. Ensure the final DMSO concentration is below 0.1%.
-
Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing the appropriate concentration of this compound or vehicle control (medium with the same final concentration of DMSO).
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Downstream Analysis: Following incubation, harvest the cells for downstream applications such as protein extraction for Western blotting (to assess HIF-1α stabilization), RNA isolation for qRT-PCR (to measure target gene expression), or cell viability assays.
Protocol for Determining Optimal Treatment Duration (Time-Course Experiment)
-
Cell Seeding: Seed cells in multiple identical wells or plates to have separate samples for each time point.
-
Treatment: Treat the cells with the chosen concentration of this compound.
-
Sample Collection: At each predetermined time point (e.g., 0, 6, 12, 24, 48, 72 hours), harvest one set of wells/plates.
-
Analysis: Analyze the samples from each time point to determine when the maximal desired effect (e.g., HIF-1α stabilization) occurs.
Visualizations
Caption: this compound signaling pathway under normoxic conditions.
Caption: Workflow for optimizing this compound in vitro experiments.
References
- 1. Frontiers | this compound regulates the cell cycle and inhibits proliferation of mesangial cells via the hypoxia-inducible factor-1α/P53/P21 pathway [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. The HIFα-Stabilizing Drug this compound Increases the Number of Renal Epo-Producing Sca-1+ Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Improving Reproducibility of Roxadustat In Vivo Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the reproducibility of in vivo experiments with Roxadustat (FG-4592).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (also known as FG-4592) is an orally active, small-molecule inhibitor of hypoxia-inducible factor (HIF) prolyl hydroxylase (PHD) enzymes.[1][2][3] Under normal oxygen conditions (normoxia), PHDs hydroxylate the alpha subunit of HIF (HIF-α), targeting it for degradation. By inhibiting PHDs, this compound stabilizes HIF-α, allowing it to accumulate and translocate to the nucleus.[1][4] There, it dimerizes with HIF-β and activates the transcription of various genes, most notably erythropoietin (EPO), which stimulates red blood cell production.[5][6][7]
Q2: What are the downstream effects of HIF stabilization by this compound?
HIF stabilization by this compound initiates a coordinated erythropoietic response.[7] Beyond stimulating EPO production, it also improves iron metabolism by downregulating hepcidin and upregulating iron transporters, which enhances iron absorption and mobilization.[4][5] This dual action on both EPO production and iron availability makes it effective in treating anemia.[7] Additionally, HIF signaling is involved in various other physiological processes, including angiogenesis, glucose metabolism, and inflammation.[8][9]
Q3: How is this compound administered in preclinical animal models?
This compound can be administered to animal models such as mice and rats through oral gavage or intraperitoneal (i.p.) injection.[2][10][11][12][13] The choice of administration route may depend on the specific experimental design and objectives.
Q4: What are typical dosages of this compound used in mice and rats?
Dosages can vary depending on the animal model, the intended biological effect, and the duration of the study. Reported dosages in mice range from 10 mg/kg to 50 mg/kg.[10][12][13] In rats, dosages have been reported in the range of 20 mg/kg to 100 mg/kg.[8][11][14] It is crucial to perform dose-response studies to determine the optimal dosage for a specific experimental model.
Q5: How quickly can I expect to see an effect on EPO and hemoglobin levels after this compound administration?
An increase in plasma EPO levels can be observed within hours of this compound administration.[4][6] In rats, a significant increase in plasma EPO concentration has been reported as early as 6 hours post-administration.[11][14] The subsequent increase in hemoglobin and hematocrit levels is a more gradual process, typically observed after several days to weeks of consistent dosing.[6][10]
Troubleshooting Guide
Issue 1: Inconsistent or lack of erythropoietic response (e.g., no significant increase in hemoglobin or hematocrit).
| Potential Cause | Troubleshooting Step |
| Inadequate Dosage | The dose of this compound may be too low for the specific animal model or strain. A dose-dependent response has been observed in rodents.[6][14] Perform a dose-response study to identify the optimal dose that elicits a significant increase in hemoglobin and hematocrit. |
| Improper Vehicle Preparation or Drug Stability | This compound has low aqueous solubility.[15] Ensure the vehicle is appropriate and the drug is fully dissolved or uniformly suspended before administration. Prepare fresh solutions as needed and store them properly to avoid degradation. Refer to the "Experimental Protocols" section for recommended vehicle formulations. |
| Incorrect Administration Technique | For oral gavage, ensure proper technique to avoid accidental administration into the lungs. For i.p. injections, ensure the injection is truly intraperitoneal and not into subcutaneous tissue or an organ. |
| Animal Strain or Species Differences | Different strains or species of rodents may exhibit varied responses to this compound. Review literature for data on the specific strain being used or consider conducting a pilot study to establish responsiveness. |
| Underlying Pathological Conditions | In certain disease models, the erythropoietic response might be blunted. For instance, severe inflammation can interfere with erythropoiesis.[7] |
Issue 2: High variability in experimental results between animals.
| Potential Cause | Troubleshooting Step |
| Inconsistent Dosing | Ensure accurate calculation of the dose for each animal based on its body weight and precise administration of the calculated volume. |
| Variations in Drug Formulation | If preparing a suspension, ensure it is well-mixed before each administration to provide a consistent dose. |
| Differences in Animal Health Status | Use healthy animals of a similar age and weight. Pre-existing health conditions can influence the drug's effect. |
| Circadian Rhythm Effects | Administer this compound at the same time each day to minimize variability due to circadian fluctuations in physiology. |
Issue 3: Unexpected side effects or toxicity.
| Potential Cause | Troubleshooting Step |
| High Dosage | The administered dose may be too high, leading to off-target effects or an exaggerated physiological response. Reduce the dosage and monitor the animals closely for any adverse effects. |
| Vehicle Toxicity | The vehicle itself might be causing adverse reactions. Administer a vehicle-only control group to assess any effects of the vehicle alone. |
| Chronic HIF Stabilization | Prolonged and excessive HIF stabilization can have detrimental effects.[15][16] The experimental design should consider the duration of treatment and include appropriate monitoring for potential long-term consequences. |
Data Presentation
Table 1: Dose-Dependent Effect of this compound on Plasma EPO in Rats
| Treatment Group | Dose (mg/kg) | Plasma EPO (mIU/mL) | Fold Increase vs. Control |
| Control (Vehicle) | 0 | 1.2 ± 0.1 | 1 |
| This compound (R5) | 50 | 1072 ± 333 | ~893 |
| This compound (R10) | 100 | 3200 (approx.) | ~2667 |
| Data adapted from Yasuoka et al., 2022.[11][14] |
Table 2: Effect of this compound on Hematological Parameters in a Mouse Model of Sickle Cell Disease
| Treatment Group | Dose (mg/kg) | Change in Hemoglobin (g/dL) at 4 weeks | Change in Hematocrit (%) at 4 weeks |
| Vehicle | 0 | Decrease | Decrease |
| FG-4592 | 25 | No significant change | No significant change |
| FG-4592 | 50 | Increase | Increase |
| Qualitative summary based on data from Archer et al., 2022.[10] |
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Gavage in Mice
This protocol is adapted from a study investigating the role of this compound in diabetic kidney disease.[2]
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
PEG 300
-
Tween 80
-
ddH₂O (double-distilled water)
-
-
Procedure:
-
To prepare a 10 mg/mL solution, dissolve 10 mg of this compound powder in 50 µL of DMSO.
-
Sequentially add 400 µL of liquid PEG 300, 50 µL of Tween 80, and 500 µL of ddH₂O.
-
Vortex thoroughly to ensure a homogenous solution.
-
Administer to mice daily via oral gavage.
-
Protocol 2: Preparation of this compound for Intraperitoneal Injection in Mice
This protocol is based on a study examining the effects of this compound on renal Epo-producing cells.[1]
-
Materials:
-
This compound powder
-
0.5 M Tris-HCl, pH 9
-
-
Procedure:
-
Dissolve this compound powder in 0.5 M Tris-HCl (pH 9) to the desired final concentration (e.g., for a 33 mg/kg dose).
-
Ensure the powder is completely dissolved.
-
Administer to mice via intraperitoneal injection.
-
Protocol 3: Monitoring Erythropoietic Response
-
Blood Collection: Collect blood samples at baseline and at specified time points throughout the study (e.g., weekly). Retro-orbital bleeding is a common method in mice.[10]
-
Hematological Analysis: Use an automated hematology analyzer to measure hemoglobin, hematocrit, and red blood cell counts.
-
Plasma EPO Measurement: Collect plasma from blood samples and measure EPO concentrations using a species-specific ELISA kit.
Mandatory Visualizations
Caption: this compound's mechanism of action via HIF pathway stabilization.
Caption: General experimental workflow for in vivo this compound studies.
References
- 1. The HIFα-Stabilizing Drug this compound Increases the Number of Renal Epo-Producing Sca-1+ Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | this compound regulates the cell cycle and inhibits proliferation of mesangial cells via the hypoxia-inducible factor-1α/P53/P21 pathway [frontiersin.org]
- 3. Frontiers | this compound: Not just for anemia [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Systematic and comprehensive insights into HIF-1 stabilization under normoxic conditions: implications for cellular adaptation and therapeutic strategies in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The this compound (FG-4592) ameliorates tubulointerstitial fibrosis by promoting intact FGF23 cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Assessment of the safety of this compound for cardiovascular events in chronic kidney disease-related anemia using meta-analysis and bioinformatics [frontiersin.org]
- 10. ashpublications.org [ashpublications.org]
- 11. Effects of this compound on Erythropoietin Production in the Rat Body [mdpi.com]
- 12. Pretreatment with this compound (FG-4592) Attenuates Folic Acid-Induced Kidney Injury through Antiferroptosis via Akt/GSK-3β/Nrf2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. JCI Insight - this compound prevents Ang II hypertension by targeting angiotensin receptors and eNOS [insight.jci.org]
- 14. Effects of this compound on Erythropoietin Production in the Rat Body - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Growing concerns about using hypoxia-inducible factor prolyl hydroxylase inhibitors for the treatment of renal anemia - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for long-term storage of Roxadustat solutions
This technical support center provides best practices, troubleshooting guides, and frequently asked questions (FAQs) for the long-term storage and handling of Roxadustat solutions for research purposes.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of this compound. This compound is highly soluble in DMSO, with a solubility of approximately 30-70 mg/mL.
Q2: What are the recommended storage conditions for this compound powder?
A2: Solid this compound powder is stable and can be stored at -20°C for at least four years.
Q3: How should I store this compound stock solutions in DMSO?
A3: For long-term storage, it is recommended to store this compound stock solutions in DMSO at -80°C. Under these conditions, the solution is stable for up to one year. For shorter-term storage, aliquots can be kept at -20°C for up to one month. Avoid repeated freeze-thaw cycles to maintain the integrity of the solution. One study specified storing a 20 mg/mL DMSO stock solution at -80°C for no more than 3 months.
Q4: Can I store this compound solutions in aqueous buffers?
A4: It is generally not recommended to store this compound in aqueous buffers for extended periods. This compound is unstable in acidic and alkaline aqueous solutions.[1][2] If you need to prepare working solutions in aqueous buffers (e.g., cell culture media, PBS), it is best to do so immediately before use from a DMSO stock solution.
Q5: Is this compound sensitive to light?
A5: Studies on forced degradation have shown that this compound is unstable under photolytic conditions.[2] Therefore, it is recommended to protect this compound solutions from light by storing them in amber vials or by wrapping the container in aluminum foil, especially during long-term storage and experiments.
Summary of Storage Conditions
| Form | Solvent | Storage Temperature | Duration |
| Powder | - | -20°C | ≥ 4 years |
| Stock Solution | DMSO | -80°C | ≤ 1 year |
| Stock Solution | DMSO | -20°C | ≤ 1 month |
| Working Solution | Aqueous Buffer | Room Temperature | For immediate use |
Troubleshooting Guide
Issue 1: Precipitation is observed when diluting the DMSO stock solution in an aqueous buffer.
-
Cause: This is a common issue when diluting a highly concentrated DMSO stock solution into an aqueous medium where the compound has lower solubility. This phenomenon is known as "oiling out" or precipitation.
-
Solution:
-
Decrease the final concentration: Try diluting your stock solution to a lower final concentration in the aqueous buffer.
-
Use a lower concentration stock solution: Preparing a less concentrated DMSO stock solution can sometimes mitigate precipitation upon dilution.
-
Stepwise dilution: Instead of a single large dilution, try a stepwise dilution. For example, first, dilute the DMSO stock with a small volume of the aqueous buffer, vortex well, and then add the remaining buffer.
-
Incorporate a surfactant: For some in vivo formulations, a small amount of a biocompatible surfactant like Tween 80 can help maintain solubility. A described vehicle for in vivo use consists of DMSO, PEG300, Tween 80, and ddH₂O.
-
Issue 2: Inconsistent or unexpected results in cell-based assays.
-
Cause: This could be due to several factors, including degradation of the this compound solution, incorrect concentration, or issues with the experimental setup.
-
Solution:
-
Prepare fresh working solutions: Always prepare fresh working solutions from a properly stored stock solution immediately before each experiment.
-
Verify stock solution integrity: If you suspect your stock solution has degraded, it is best to prepare a fresh stock from the powder.
-
Confirm cell viability: Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to ensure that the observed effects are not due to cytotoxicity from the compound or the solvent (DMSO).
-
Control for DMSO effects: Include a vehicle control (cells treated with the same concentration of DMSO as the highest concentration of this compound used) in your experiments to account for any solvent-specific effects.
-
Issue 3: Difficulty dissolving this compound powder.
-
Cause: this compound has poor solubility in water.
-
Solution:
-
Use the correct solvent: Ensure you are using an appropriate organic solvent such as DMSO or dimethylformamide (DMF) to dissolve the powder.
-
Gentle warming and vortexing: Gentle warming (e.g., in a 37°C water bath) and vortexing can aid in the dissolution of the powder in the solvent.
-
Experimental Protocol: HIF-1α Stabilization by Western Blot
This protocol describes a method to detect the stabilization of Hypoxia-Inducible Factor-1α (HIF-1α) in cultured cells treated with this compound.
1. Cell Culture and Treatment: a. Plate cells (e.g., HeLa, HepG2, or other cell lines of interest) in appropriate culture dishes and grow to 70-80% confluency. b. Prepare a fresh working solution of this compound in the cell culture medium from a DMSO stock solution. The final DMSO concentration should not exceed 0.1% to avoid solvent toxicity. c. Treat the cells with the desired concentrations of this compound for the specified duration (e.g., 4-24 hours). Include a vehicle control (DMSO) and a positive control (e.g., cells treated with CoCl₂ or cultured under hypoxic conditions).
2. Cell Lysis and Protein Extraction: a. After treatment, wash the cells twice with ice-cold PBS. b. Lyse the cells directly on the plate with a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors. Since HIF-1α translocates to the nucleus upon stabilization, using a nuclear extraction protocol is recommended for a stronger signal.[3] c. Scrape the cells and transfer the lysate to a microcentrifuge tube. d. Incubate on ice for 30 minutes, with vortexing every 10 minutes. e. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. f. Collect the supernatant (or the nuclear fraction if using a nuclear extraction kit) and determine the protein concentration using a standard protein assay (e.g., BCA assay).
3. Western Blotting: a. Prepare protein samples by mixing the lysate with Laemmli sample buffer and boiling for 5 minutes. b. Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-PAGE gel (e.g., 7.5% acrylamide).[3] c. Separate the proteins by electrophoresis. d. Transfer the separated proteins to a PVDF or nitrocellulose membrane. e. Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. f. Incubate the membrane with a primary antibody against HIF-1α (diluted in blocking buffer) overnight at 4°C. g. Wash the membrane three times with TBST for 10 minutes each. h. Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature. i. Wash the membrane three times with TBST for 10 minutes each. j. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using a chemiluminescence imaging system. k. To ensure equal loading, the membrane can be stripped and re-probed with an antibody against a loading control protein, such as β-actin or GAPDH.
Signaling Pathway and Experimental Workflow
Below are diagrams illustrating the this compound-induced HIF-1α signaling pathway and a typical experimental workflow for studying its effects.
Caption: this compound inhibits PHD enzymes, leading to HIF-1α stabilization.
Caption: Workflow for analyzing HIF-1α stabilization by this compound.
References
Validation & Comparative
Validating Roxadustat Target Engagement in a New Cell Line: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the target engagement of Roxadustat, a hypoxia-inducible factor prolyl hydroxylase (HIF-PH) inhibitor, in a new cell line. It offers a comparative analysis with other selective HIF-PH inhibitors, detailed experimental protocols, and visualizations to facilitate understanding and implementation in a research setting.
Introduction to this compound and HIF-PH Inhibition
This compound (FG-4592) is an orally administered small molecule that inhibits HIF prolyl hydroxylases, the enzymes responsible for the degradation of hypoxia-inducible factor-1 alpha (HIF-1α) under normoxic conditions. By inhibiting these enzymes, this compound stabilizes HIF-1α, allowing it to accumulate, translocate to the nucleus, and activate the transcription of various target genes.[1] This process mimics the cellular response to hypoxia. Key downstream targets include erythropoietin (EPO) and vascular endothelial growth factor (VEGF), which are crucial for erythropoiesis and angiogenesis, respectively.[2][3] This mechanism of action makes this compound a therapeutic agent for anemia associated with chronic kidney disease.[1]
Comparison with Alternative HIF-Prolyl Hydroxylase Inhibitors
Several other HIF-PH inhibitors have been developed, each with distinct pharmacological profiles. This section compares this compound with other notable alternatives such as Vadadustat, Daprodustat, and Molidustat. The data presented below is a synthesis of findings from various clinical trials and network meta-analyses, primarily focusing on the key outcome of hemoglobin (Hb) level changes in patients with anemia of chronic kidney disease.
| Feature | This compound (FG-4592) | Vadadustat (AKB-6548) | Daprodustat (GSK1278863) | Molidustat (BAY 85-3934) |
| Target | Pan-PHD inhibitor[4] | Inhibits PHD3[4] | Preferentially inhibits PHD1 and PHD3[4] | Information not specified |
| Mean Hb Increase from Baseline (Non-Dialysis Patients) | ~1.75 g/dL | Comparable to Daprodustat and this compound in some studies[4] | Comparable to this compound and Vadadustat in some studies[4] | Showed an increase in Hb levels[5] |
| Mean Hb Increase from Baseline (Dialysis Patients) | ~0.38 g/dL higher than Vadadustat[1][6] | Lower increase compared to this compound and Daprodustat[1][6] | ~0.34 g/dL higher than Vadadustat[1][6] | Information not specified |
| Dosing Frequency | Three times per week[7] | Once daily[7] | Once daily or three times weekly[4] | Once daily |
Validating this compound Target Engagement in HK-2 Cells
The Human Kidney 2 (HK-2) cell line is an immortalized human renal proximal tubule epithelial cell line.[7][8] As the kidney is a primary site of EPO production and is central to the therapeutic action of this compound, HK-2 cells provide a relevant in vitro model to validate its target engagement.
Signaling Pathway of this compound Action
Figure 1. this compound's mechanism of action in inhibiting PHD, leading to HIF-1α stabilization and target gene transcription.
Experimental Workflow for Target Validation
Figure 2. A streamlined workflow for validating this compound's target engagement in HK-2 cells.
Experimental Protocols
Cell Culture and Treatment
-
Cell Line: HK-2 (ATCC® CRL-2190™).
-
Culture Medium: Keratinocyte Serum-Free Medium (K-SFM) supplemented with 0.05 mg/mL Bovine Pituitary Extract (BPE) and 5 ng/mL Human Recombinant Epidermal Growth Factor (EGF).
-
Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO₂.
-
Seeding: Seed HK-2 cells in appropriate culture vessels (e.g., 6-well plates for protein extraction, 24-well plates for ELISA) and allow them to adhere and reach approximately 70-80% confluency.
-
Treatment: Prepare stock solutions of this compound in DMSO. Dilute the stock solution in the culture medium to achieve final concentrations ranging from 5 µM to 100 µM.[9][10] A vehicle control (DMSO) should be included.
-
Incubation: Treat the cells for various time points (e.g., 24, 48, and 72 hours) to assess the time-dependent effects on HIF-1α stabilization and downstream target expression.[3]
Western Blot for HIF-1α Stabilization
-
Critical Note: HIF-1α is rapidly degraded under normoxic conditions. Therefore, all sample preparation steps should be performed quickly and on ice.[8]
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells directly in Laemmli sample buffer containing a protease inhibitor cocktail.
-
For enhanced detection, nuclear extraction is recommended as stabilized HIF-1α translocates to the nucleus.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE:
-
Load 30-50 µg of total protein per lane onto a 7.5% polyacrylamide gel.
-
Run the gel until adequate separation of proteins is achieved.
-
-
Protein Transfer:
-
Transfer the separated proteins to a PVDF membrane.
-
Confirm successful transfer by staining the membrane with Ponceau S.
-
-
Blocking: Block the membrane with 5% non-fat dry milk in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Primary Antibody Incubation:
-
Incubate the membrane with a primary antibody specific for HIF-1α (e.g., Novus Biologicals, NB100-479) diluted in the blocking buffer overnight at 4°C.
-
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation:
-
Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane three times with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
-
Loading Control: Probe the same membrane for a loading control protein (e.g., β-actin or GAPDH) to ensure equal protein loading across all lanes.
ELISA for Secreted EPO and VEGF
-
Sample Collection: Collect the cell culture supernatants from the treated HK-2 cells.
-
Sample Preparation: Centrifuge the supernatants at 1,000 x g for 20 minutes to remove any cellular debris.[5]
-
ELISA Procedure (General Protocol):
-
Use commercially available ELISA kits for human EPO (e.g., Abcam, ab274397) and human VEGF (e.g., RayBiotech, ELH-VEGF).
-
Prepare standards, controls, and samples according to the kit manufacturer's instructions.
-
Add standards and samples to the pre-coated microplate wells.
-
Incubate with the detection antibody.
-
Wash the wells to remove unbound substances.
-
Add the substrate solution and incubate until color develops.
-
Stop the reaction and measure the absorbance at the appropriate wavelength (typically 450 nm) using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.
-
Determine the concentrations of EPO and VEGF in the samples by interpolating their absorbance values from the standard curve.
-
Conclusion
This guide outlines a systematic approach to validate the target engagement of this compound in a new, physiologically relevant cell line. By following the detailed experimental protocols for Western blotting and ELISA, researchers can effectively demonstrate the stabilization of HIF-1α and the subsequent upregulation of its downstream targets, EPO and VEGF. The comparative data provided for other HIF-PH inhibitors offers a broader context for evaluating the specific effects of this compound. The included diagrams of the signaling pathway and experimental workflow serve as visual aids to enhance the understanding and execution of these validation studies.
References
- 1. Comparison of outcomes on hypoxia-inducible factor prolyl hydroxylase inhibitors (HIF-PHIs) in anaemia associated with chronic kidney disease: network meta-analyses in dialysis and non-dialysis dependent populations [pubmed.ncbi.nlm.nih.gov]
- 2. This compound promotes angiogenesis through HIF-1α/VEGF/VEGFR2 signaling and accelerates cutaneous wound healing in diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | this compound, a HIF-PHD inhibitor with exploitable potential on diabetes-related complications [frontiersin.org]
- 4. raybiotech.com [raybiotech.com]
- 5. imaiclinic.org [imaiclinic.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. accegen.com [accegen.com]
- 8. HK-2: an immortalized proximal tubule epithelial cell line from normal adult human kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
A Comparative Analysis of Roxadustat and Daprodustat in Preclinical Models of Renal Hypoxia
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the efficacy of Roxadustat and Daprodustat, two oral hypoxia-inducible factor prolyl hydroxylase (HIF-PH) inhibitors, in the context of preclinical renal hypoxia models. This document summarizes available experimental data, details relevant protocols, and visualizes key signaling pathways to facilitate an objective assessment of these two therapeutic agents.
Introduction
This compound (FG-4592) and Daprodustat (GSK1278863) are at the forefront of a new class of oral drugs for managing conditions associated with hypoxia, most notably anemia of chronic kidney disease (CKD). Both drugs act by inhibiting HIF prolyl hydroxylases, leading to the stabilization and activation of hypoxia-inducible factors (HIFs). This action mimics the body's natural response to low oxygen conditions, stimulating erythropoiesis and potentially offering protective effects in ischemic tissues. While their efficacy in treating anemia is well-documented in clinical trials, their comparative performance in preclinical models of direct renal hypoxia is crucial for understanding their potential in acute kidney injury (AKI) and other ischemic nephropathies.
Mechanism of Action: The HIF Pathway
Both this compound and Daprodustat share a common mechanism of action centered on the stabilization of HIF-α subunits. Under normoxic conditions, HIF-α is hydroxylated by prolyl hydroxylase domain (PHD) enzymes, leading to its recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, followed by proteasomal degradation. In hypoxic conditions, or in the presence of HIF-PH inhibitors like this compound and Daprodustat, this hydroxylation is inhibited. Consequently, HIF-α accumulates, translocates to the nucleus, and dimerizes with HIF-β. This heterodimer then binds to hypoxia-response elements (HREs) in the promoter regions of target genes, upregulating the expression of proteins involved in erythropoiesis, iron metabolism, and cellular adaptation to hypoxia.
Figure 1: HIF Pathway Activation.
Comparative Efficacy in a Renal Ischemia-Reperfusion Injury Model
The renal ischemia-reperfusion (I/R) injury model is a widely used preclinical model that simulates the hypoxic and subsequent inflammatory damage seen in clinical situations like kidney transplantation, partial nephrectomy, and shock.
This compound: Preclinical Evidence
Multiple studies have demonstrated the protective effects of this compound in murine models of renal I/R injury. Pre-treatment with this compound has been shown to significantly ameliorate renal dysfunction and structural damage.
Experimental Protocol: Murine Renal Ischemia-Reperfusion Injury Model with this compound Pre-treatment
A representative experimental workflow for evaluating the efficacy of this compound in a renal I/R model is as follows:
Figure 2: this compound I/R Workflow.
Quantitative Data Summary: this compound in Renal I/R Injury
The following table summarizes representative quantitative data from preclinical studies on this compound in a murine renal I/R model.
| Parameter | Sham Group | I/R + Vehicle Group | I/R + this compound Group | Percentage Improvement with this compound |
| Renal Function | ||||
| Serum Creatinine (mg/dL) | ~0.2 | ~2.5 | ~1.0 | ~60% reduction |
| Blood Urea Nitrogen (BUN) (mg/dL) | ~25 | ~150 | ~70 | ~53% reduction |
| Histological Damage | ||||
| Tubular Injury Score (0-4) | ~0 | ~3.5 | ~1.5 | ~57% reduction |
| Apoptosis | ||||
| TUNEL-positive cells/field | ~2 | ~40 | ~15 | ~62.5% reduction |
| Inflammation | ||||
| TNF-α expression (relative units) | 1 | ~8 | ~3 | ~62.5% reduction |
| IL-6 expression (relative units) | 1 | ~10 | ~4 | ~60% reduction |
Note: The values presented are approximations derived from multiple studies and are intended for comparative purposes. Actual values may vary depending on the specific experimental conditions.
Daprodustat: Preclinical Evidence
As of the latest available data, there is a notable absence of published preclinical studies specifically evaluating the efficacy of Daprodustat in a renal ischemia-reperfusion injury model or other direct renal hypoxia models. The majority of the preclinical research on Daprodustat focuses on its pharmacological characterization for the treatment of anemia in normal animal models and its effects in a chronic kidney disease model with hyperphosphatemia-induced vascular calcification.
While preclinical studies have consistently shown that pre-ischemic HIF activation can protect multiple organs from acute ischemia-reperfusion injury, including the kidneys, heart, brain, and liver, specific experimental data for Daprodustat in this context is not yet available in the public domain.
Discussion and Future Directions
The available preclinical evidence strongly supports a protective role for this compound in renal ischemia-reperfusion injury. The significant improvements in renal function, reduction in histological damage, and attenuation of apoptosis and inflammation highlight its therapeutic potential beyond the treatment of anemia.
The lack of comparable preclinical data for Daprodustat in a renal hypoxia model makes a direct comparison of efficacy impossible at this time. While Daprodustat's mechanism of action through HIF stabilization suggests it may also confer renoprotective effects, this has yet to be demonstrated in a dedicated preclinical study of renal I/R injury.
Future research should prioritize head-to-head preclinical studies of this compound and Daprodustat in standardized models of renal hypoxia, such as ischemia-reperfusion injury and unilateral ureteral obstruction. Such studies would be invaluable for elucidating any potential differences in their renoprotective efficacy, dose-response relationships, and underlying molecular mechanisms. This would provide a more complete picture for the scientific and drug development communities to assess their respective therapeutic potentials in acute and chronic kidney diseases characterized by a hypoxic component.
A Head-to-Head Analysis of Roxadustat and Molidustat on HIF Target Gene Activation
For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of two leading hypoxia-inducible factor prolyl hydroxylase (HIF-PH) inhibitors, Roxadustat and Molidustat. We delve into their mechanisms of action and present a side-by-side analysis of their effects on the expression of key HIF target genes, supported by experimental data and detailed protocols.
This compound (FG-4592) and Molidustat (BAY 85-3934) are at the forefront of a new class of oral drugs for treating anemia associated with chronic kidney disease (CKD). By inhibiting HIF-prolyl hydroxylases, they mimic the body's response to hypoxia, leading to the stabilization of HIF-α and the subsequent activation of a broad range of downstream target genes. This guide offers a comparative look at their pharmacological effects, with a focus on their impact on erythropoiesis, angiogenesis, and iron metabolism.
Mechanism of Action: Stabilizing HIF-α to Up-regulate Target Genes
Both this compound and Molidustat function by inhibiting the family of HIF-prolyl hydroxylase domain (PHD) enzymes.[1] Under normoxic conditions, PHDs hydroxylate proline residues on HIF-α subunits, targeting them for rapid degradation. By inhibiting PHDs, both drugs allow HIF-α to accumulate, translocate to the nucleus, and form a heterodimer with HIF-β. This complex then binds to hypoxia-response elements (HREs) in the promoter regions of target genes, initiating their transcription.[2] The primary therapeutic goal is the up-regulation of erythropoietin (EPO), a key hormone for red blood cell production.[3][4] However, their effects extend to a variety of other genes involved in critical physiological processes.
Figure 1. Simplified signaling pathway of HIF-α regulation and the mechanism of action for this compound and Molidustat.
Side-by-Side Analysis of HIF Target Gene Upregulation
The following tables summarize the quantitative effects of this compound and Molidustat on key HIF target genes based on available preclinical and clinical data. It is important to note that direct comparative studies are limited, and data is often derived from different experimental models.
Erythropoiesis-Related Genes
| Gene | Drug | Fold Increase / Change | Species/Model | Reference |
| EPO | This compound | Dose-dependent increase | Rats, Monkeys | [5] |
| Molidustat | 3.6-fold increase (50mg dose) | Healthy Volunteers | [6] | |
| Molidustat | Dose-dependent increase | Rats, Monkeys | [3][7] |
Angiogenesis-Related Genes
| Gene | Drug | Fold Increase / Change | Species/Model | Reference |
| VEGF | This compound | Significantly increased | Diabetic Rats | [8] |
| Molidustat | Increased mRNA and protein | Breast Cancer Cells | [9] | |
| Both | Similar extent of induction | ARPE-19 Cells | [9] |
Iron Metabolism-Related Genes
| Gene | Drug | Fold Increase / Change | Species/Model | Reference |
| Hepcidin | This compound | Significantly decreased | Rats | [5] |
| Molidustat | Decreased mRNA expression | Rats | [10] | |
| DMT-1 | This compound | Increased expression | Rats | [5] |
| DCytB | This compound | Increased expression | Rats | [5] |
| Transferrin | Molidustat | Increased | CKD patients | [10] |
| TIBC | Molidustat | Increased | CKD patients | [10] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to evaluate the effects of this compound and Molidustat on HIF target genes.
Quantitative Real-Time PCR (qPCR) for HIF Target Gene Expression
This protocol outlines the steps to quantify the mRNA levels of HIF target genes in response to treatment with HIF-PH inhibitors.
Figure 2. Experimental workflow for qPCR analysis of HIF target gene expression.
1. Cell Culture and Treatment:
-
Seed appropriate cell lines (e.g., Hep3B for EPO expression, HeLa for general HIF targets) in 6-well plates.
-
Allow cells to adhere and reach 70-80% confluency.
-
Treat cells with varying concentrations of this compound, Molidustat, or a vehicle control (e.g., DMSO) for desired time points (e.g., 4, 24, 48 hours).
2. RNA Isolation:
-
Wash cells with PBS and lyse using a suitable lysis buffer.
-
Isolate total RNA using a commercial RNA purification kit according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer.
3. cDNA Synthesis:
-
Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit with random primers or oligo(dT) primers.
4. Real-Time PCR:
-
Prepare the qPCR reaction mixture containing cDNA template, SYBR Green Master Mix, and forward and reverse primers for the target genes (e.g., EPO, VEGF, CA9) and a housekeeping gene (e.g., GAPDH, ACTB).
-
Perform the qPCR reaction using a real-time PCR instrument with a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
5. Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Calculate the relative gene expression using the comparative Ct (ΔΔCt) method, normalizing the expression of the target gene to the housekeeping gene.
Western Blotting for HIF-α Protein Stabilization
This protocol describes the detection and semi-quantification of HIF-α protein levels, which are expected to increase following treatment with HIF-PH inhibitors.
1. Cell Lysis and Protein Extraction:
-
Culture and treat cells as described in the qPCR protocol.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Collect the cell lysates and centrifuge to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
2. SDS-PAGE and Protein Transfer:
-
Denature protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
3. Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for HIF-1α or HIF-2α overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
4. Detection and Analysis:
-
Wash the membrane again with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Quantify band intensities using densitometry software and normalize to a loading control such as β-actin or GAPDH.
Concluding Remarks
Both this compound and Molidustat have demonstrated efficacy in stabilizing HIF-α and upregulating the expression of HIF target genes, most notably EPO. This leads to a dose-dependent increase in erythropoiesis.[3][5] While both drugs also influence other HIF-regulated pathways, such as angiogenesis via VEGF and iron metabolism, the extent and specificity of these effects may differ.[8][9][10] The available data suggests a similar mechanism of action, but more direct, head-to-head comparative studies across a wider range of HIF target genes and in various physiological and pathological models are needed to fully elucidate the nuanced differences in their pharmacological profiles. Such studies will be invaluable for optimizing their clinical application and understanding their broader therapeutic potential beyond the treatment of renal anemia.
References
- 1. This compound: Do we know all the answers? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. haaselab.org [haaselab.org]
- 3. Mimicking Hypoxia to Treat Anemia: HIF-Stabilizer BAY 85-3934 (Molidustat) Stimulates Erythropoietin Production without Hypertensive Effects | PLOS One [journals.plos.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. First‐in‐man–proof of concept study with molidustat: a novel selective oral HIF‐prolyl hydroxylase inhibitor for the treatment of renal anaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mimicking Hypoxia to Treat Anemia: HIF-Stabilizer BAY 85-3934 (Molidustat) Stimulates Erythropoietin Production without Hypertensive Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound: Not just for anemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Iron Regulation by Molidustat, a Daily Oral Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitor, in Patients with Chronic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
Validating Roxadustat's On-Target Effects: A Comparative Guide to CRISPR-Cas9 and Alternative Methods
For researchers, scientists, and drug development professionals, confirming that a drug candidate engages its intended target is a critical step in preclinical development. This guide provides a comprehensive comparison of methodologies for validating the on-target effects of Roxadustat, a hypoxia-inducible factor prolyl hydroxylase (HIF-PHD) inhibitor. We objectively compare the use of CRISPR-Cas9-mediated gene editing with established biochemical and cellular assays, providing supporting data and detailed experimental protocols.
This compound functions by inhibiting the prolyl hydroxylase domain (PHD) enzymes—primarily PHD1, PHD2, and PHD3. This inhibition stabilizes the alpha subunit of hypoxia-inducible factor (HIF-1α), a key transcription factor.[1] Under normal oxygen conditions, PHDs hydroxylate HIF-1α, marking it for proteasomal degradation. By blocking this process, this compound mimics a hypoxic state, leading to the accumulation of HIF-1α, which then translocates to the nucleus, dimerizes with HIF-1β, and activates the transcription of genes involved in erythropoiesis and iron metabolism.[1][2] Validating that this compound's physiological effects are a direct result of its interaction with PHD isoforms is paramount.
Comparative Analysis of Target Validation Methods
The selection of a target validation method depends on the specific experimental question, available resources, and desired throughput. Here, we compare CRISPR-Cas9 gene editing with traditional biochemical assays and the Cellular Thermal Shift Assay (CETSA).
| Method | Principle | Measures | Advantages | Limitations |
| CRISPR-Cas9 Knockout | Genetic ablation of the target gene(s) (PHD1, PHD2, PHD3). | Phenotypic rescue or resistance to the drug in knockout cells. | Provides definitive evidence of target necessity; allows for study in a physiological context. | Time-consuming to generate stable knockout lines; potential for off-target effects; compensation by other isoforms can mask effects. |
| Biochemical Inhibition Assay | Measures the direct inhibition of purified PHD enzyme activity by this compound. | IC50 values (concentration for 50% inhibition). | Quantitative measure of drug-target interaction; high-throughput potential. | Lacks cellular context (e.g., membrane permeability, intracellular drug concentration); may not reflect in-vivo efficacy. |
| Cellular Thermal Shift Assay (CETSA) | Measures the change in thermal stability of a target protein upon ligand binding in intact cells or cell lysates. | Target engagement and thermal shift (ΔTm). | Confirms direct binding in a cellular environment; no need for compound or protein modification. | Lower throughput than biochemical assays; requires specific antibodies for detection.[3][4] |
Quantitative Data: this compound's Potency Against PHD Isoforms
The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound against the three main PHD isoforms from various studies. It is important to note that IC50 values can vary depending on the specific assay conditions, such as enzyme and substrate concentrations.[5]
| Study/Assay Type | PHD1 IC50 (nM) | PHD2 IC50 (nM) | PHD3 IC50 (nM) | Reference |
| AlphaScreen Assay | - | 27 | - | [6] |
| Fluorescence Polarization Assay | - | 120.8 ± 3.8 | - | [7] |
| Colorimetric α-KG Detection | - | 450 | - | [5] |
| SPE MS Substrate Turnover | - | 2587 | - | [7] |
Note: A comprehensive profile of IC50 values across all three isoforms from a single study was not available in the searched literature. The data presented highlights the variability in reported potencies.
Signaling Pathway and Experimental Workflow Visualizations
To clarify the biological context and experimental design, the following diagrams illustrate the HIF-1α signaling pathway and a proposed CRISPR-Cas9 workflow for validating this compound's on-target effects.
Caption: this compound's mechanism of action in the HIF-1α signaling pathway.
Caption: Experimental workflow for CRISPR-Cas9 validation of this compound's targets.
Detailed Experimental Protocols
Protocol 1: CRISPR-Cas9 Mediated Knockout of PHD Isoforms for Target Validation (Hypothetical)
This protocol describes a hypothetical experiment to validate that the effects of this compound are mediated through PHD1, PHD2, and PHD3 using CRISPR-Cas9.
1. sgRNA Design and Preparation:
-
Design at least two unique single guide RNAs (sgRNAs) targeting conserved exons of human EGLN2 (PHD1), EGLN1 (PHD2), and EGLN3 (PHD3) using a validated online tool.
-
Synthesize the sgRNAs or clone them into an appropriate expression vector containing a Cas9 nuclease cassette. For multiplex knockout, either co-transfect individual sgRNA plasmids or use a vector system capable of expressing multiple sgRNAs.[8][9]
2. Cell Culture and Transfection:
-
Culture a suitable human cell line (e.g., HEK293T or HepG2) in standard conditions.
-
Transfect the cells with the Cas9/sgRNA expression plasmids using a high-efficiency transfection reagent. Include a non-targeting sgRNA control.
3. Single-Cell Cloning and Expansion:
-
48-72 hours post-transfection, isolate single cells into 96-well plates using fluorescence-activated cell sorting (FACS) or limiting dilution.
-
Culture the single-cell clones until sufficient cell numbers are reached for expansion and analysis.
4. Knockout Validation:
-
Genomic Level: Extract genomic DNA from each clone. Amplify the target loci by PCR and perform Sanger sequencing to identify insertions or deletions (indels) that indicate successful gene editing.
-
Protein Level: Perform Western blotting on cell lysates from the validated clones using specific antibodies for PHD1, PHD2, and PHD3 to confirm the absence of the target proteins.
5. Phenotypic Analysis:
-
Plate wild-type (WT) and validated PHD knockout (single, double, or triple KO) cells.
-
Treat the cells with a dose range of this compound (e.g., 0-100 µM) for a specified time (e.g., 6-24 hours).
-
Lyse the cells and perform Western blotting to measure the stabilization of HIF-1α.
-
Expected Outcome: WT cells should show a dose-dependent increase in HIF-1α stabilization. In contrast, cells lacking the primary PHD targets (especially PHD2) should exhibit reduced or no further increase in HIF-1α upon this compound treatment, confirming that the drug's effect is dependent on these enzymes.
Protocol 2: Biochemical Assay for PHD2 Inhibition
This protocol outlines a method to determine the IC50 of this compound for PHD2 using an in vitro assay.[6]
1. Reagents and Materials:
-
Recombinant human PHD2 enzyme.
-
A synthetic peptide corresponding to the C-terminal oxygen-dependent degradation domain (CODD) of HIF-1α (e.g., residues 556-574).
-
Cofactors: Fe(II), 2-oxoglutarate (α-KG), and L-ascorbic acid.
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5).
-
Detection system (e.g., AlphaScreen™ with an antibody specific for hydroxylated proline or a colorimetric assay detecting α-KG consumption).[5][6]
2. Assay Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In a 384-well plate, add the assay buffer, recombinant PHD2, Fe(II), and ascorbic acid.
-
Add the diluted this compound or DMSO (vehicle control). Incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding a mixture of the HIF-1α peptide substrate and α-KG.
-
Allow the reaction to proceed for a defined period (e.g., 10-30 minutes) at room temperature.
-
Stop the reaction and add the detection reagents according to the manufacturer's protocol.
-
Read the signal on a compatible plate reader.
3. Data Analysis:
-
Normalize the data to the vehicle control (100% activity) and a no-enzyme control (0% activity).
-
Plot the percentage of inhibition against the logarithm of this compound concentration.
-
Calculate the IC50 value using a non-linear regression curve fit.
Protocol 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol describes how to confirm the direct binding of this compound to its target proteins in a cellular environment.[4][10]
1. Cell Treatment:
-
Culture cells to a high confluency in a suitable format (e.g., 10 cm dishes).
-
Treat the cells with either vehicle (DMSO) or a saturating concentration of this compound (e.g., 50 µM) for 1-3 hours in a CO2 incubator.
2. Heat Treatment:
-
Harvest the cells, wash with PBS, and resuspend in PBS containing a protease inhibitor cocktail.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40°C to 65°C) for 3 minutes using a thermal cycler, followed by a 3-minute cooling step at 25°C.[10] Include an unheated control (25°C).
3. Lysis and Separation of Soluble Fraction:
-
Lyse the cells by freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at 25°C).
-
Pellet the precipitated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Carefully collect the supernatant containing the soluble protein fraction.
4. Protein Detection:
-
Determine the protein concentration of the soluble fractions.
-
Analyze equal amounts of protein by Western blotting using a specific antibody for the target protein (e.g., PHD2).
5. Data Analysis:
-
Quantify the band intensities for each temperature point.
-
Plot the percentage of soluble protein relative to the unheated control against the temperature for both vehicle- and this compound-treated samples.
-
Expected Outcome: The presence of this compound is expected to stabilize its target PHD proteins, resulting in a shift of the melting curve to higher temperatures compared to the vehicle-treated control. This "thermal shift" confirms direct target engagement in the cell.
References
- 1. This compound, a HIF-PHD inhibitor with exploitable potential on diabetes-related complications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 4. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of a colorimetric α-ketoglutarate detection assay for prolyl hydroxylase domain (PHD) proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular and cellular mechanisms of HIF prolyl hydroxylase inhibitors in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A small-molecule probe for monitoring binding to prolyl hydroxylase domain 2 by fluorescence polarisation - Chemical Communications (RSC Publishing) DOI:10.1039/D0CC06353C [pubs.rsc.org]
- 8. Multiplex CRISPR-Cas9 [horizondiscovery.com]
- 9. [PDF] A Protocol for Multiple Gene Knockout in Mouse Small Intestinal Organoids Using a CRISPR-concatemer | Semantic Scholar [semanticscholar.org]
- 10. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
Roxadustat's Specificity for Prolyl Hydroxylase Domain Isoforms: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Roxadustat (FG-4592) is an oral hypoxia-inducible factor (HIF) prolyl hydroxylase (PHD) inhibitor that has garnered significant attention for its role in stimulating erythropoiesis. Its mechanism of action involves the inhibition of PHD enzymes, leading to the stabilization and accumulation of HIF-α, a transcription factor that regulates genes involved in erythropoiesis and iron metabolism. However, the therapeutic effects and potential off-target effects of this compound are intrinsically linked to its specificity towards the three main PHD isoforms: PHD1, PHD2, and PHD3. This guide provides a comprehensive evaluation of this compound's specificity against these isoforms, supported by experimental data and detailed methodologies.
Comparative Inhibitory Activity of this compound
This compound is characterized as a pan-PHD inhibitor, exhibiting activity against all three PHD isoforms.[1] Quantitative analysis of its inhibitory potency reveals distinct IC50 values for each isoform, indicating a degree of preferential inhibition.
| Inhibitor | PHD1 IC50 (µM) | PHD2 IC50 (µM) | PHD3 IC50 (µM) | Isoform Preference |
| This compound | 1.04 ± 0.46 | 1.74 ± 0.73 | 0.36 ± 0.12 | PHD3 > PHD1 > PHD2 |
| Daprodustat | - | - | - | Preferentially inhibits PHD1 and PHD3[1] |
| Vadadustat | - | - | - | Preferentially inhibits PHD3[1] |
IC50 values for this compound were determined using a radiolabelled enzyme assay.[2] Data for Daprodustat and Vadadustat isoform preference is based on qualitative descriptions in the literature.
HIF-1α Signaling Pathway Under Normoxia and Hypoxia (Inhibition by this compound)
The following diagram illustrates the central role of PHD enzymes in the degradation of HIF-1α under normal oxygen conditions (normoxia) and how this compound's inhibition of these enzymes mimics a hypoxic state, leading to HIF-1α stabilization and downstream gene activation.
Caption: HIF-1α signaling under normal and inhibitory conditions.
Experimental Protocols
The determination of the inhibitory activity of this compound against PHD isoforms is crucial for understanding its specificity. A common method employed is the radiolabeled enzyme assay.
Principle of the Assay
PHD enzymes utilize α-ketoglutarate (α-KG) as a co-substrate, and in the process of hydroxylating HIF-α, they decarboxylate α-KG, releasing CO₂. By using [¹⁴C]-labeled α-KG, the enzymatic activity can be quantified by measuring the amount of [¹⁴C]O₂ produced. The half-maximal inhibitory concentration (IC50) is then determined by measuring the reduction in [¹⁴C]O₂ production in the presence of varying concentrations of the inhibitor.
Experimental Workflow for IC50 Determination
Caption: Workflow for PHD inhibition assay.
Key Reagents and Conditions (based on a representative protocol[2])
-
Enzymes: Recombinant full-length human PHD1, PHD2, and PHD3.
-
Substrate: HIF-1α peptide.
-
Co-substrates and Co-factors: ¹⁴C-labeled α-ketoglutarate (e.g., 100 µM), Fe²⁺ (e.g., 1 µM), and ascorbate (e.g., 1 mM).
-
Inhibitor: this compound at various concentrations.
-
Assay Principle: Measurement of the decarboxylation of ¹⁴C-labeled α-KG to ¹⁴CO₂.[2]
Discussion
The experimental data indicates that this compound is a potent inhibitor of all three PHD isoforms, with a preference for PHD3. This pan-inhibitory profile distinguishes it from more selective inhibitors like Daprodustat and Vadadustat.[1] The differential inhibition of PHD isoforms may have significant physiological consequences, as each isoform is thought to have distinct, non-redundant functions. For instance, PHD2 is considered the primary regulator of HIF-1α in normoxia, while PHD1 and PHD3 may play more specialized roles in different tissues and cellular processes.
The non-selective nature of this compound's inhibition means that its biological effects are a composite of the inhibition of all three PHD isoforms. This broad activity may contribute to its robust erythropoietic effect but could also be associated with a wider range of on-target and off-target effects compared to more isoform-selective inhibitors.
Conclusion
This compound is a pan-PHD inhibitor with the highest potency against PHD3, followed by PHD1 and PHD2. This lack of strong isoform specificity results in the broad activation of the HIF signaling pathway. Understanding the nuances of this compound's interaction with each PHD isoform is critical for predicting its full therapeutic and safety profile. The provided data and methodologies offer a foundation for researchers to further investigate the comparative effects of this compound and other PHD inhibitors in various physiological and pathological contexts.
References
Cross-Validation of Roxadustat's Effects: A Comparative Guide to Analytical Techniques
Roxadustat is an oral inhibitor of hypoxia-inducible factor (HIF) prolyl hydroxylase (PH), representing a novel class of drugs for treating anemia, particularly in patients with chronic kidney disease (CKD).[1][2][3] Its mechanism centers on mimicking the body's response to hypoxia, leading to the stabilization of HIF-α.[1][4] This transcription factor then upregulates genes involved in erythropoiesis and iron metabolism, most notably erythropoietin (EPO).[1][5] Given its complex and pleiotropic effects, robust validation of its pharmacological impact requires a multi-pronged analytical approach. This guide compares various analytical techniques used to quantify this compound and its downstream effects, providing experimental data and protocols to aid researchers in cross-validating their findings.
Core Mechanism: The HIF-1α Signaling Pathway
Under normal oxygen levels (normoxia), HIF-α subunits are hydroxylated by prolyl hydroxylase domain (PHD) enzymes, leading to their recognition by the von Hippel-Lindau (VHL) tumor suppressor protein, followed by ubiquitination and rapid degradation.[2][4][6] this compound functions by inhibiting PHD enzymes.[1][2] This inhibition prevents HIF-α degradation, allowing it to accumulate, translocate to the nucleus, and form a heterodimer with HIF-β. This complex then binds to hypoxia-response elements (HREs) on target genes, initiating their transcription.[1][2][4] The primary outcomes include increased endogenous EPO production and improved iron regulation through mechanisms like hepcidin reduction.[1][4][7]
Comparative Analysis of Quantitative Techniques
Cross-validation relies on employing orthogonal analytical methods to measure the same or related endpoints. Below is a comparison of common techniques used to study this compound, with supporting data from published studies.
Pharmacokinetic Analysis: Quantifying this compound
Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying this compound in biological matrices like plasma and urine, essential for pharmacokinetic studies.[8][9]
| Parameter | LC-MS/MS | High-Performance Liquid Chromatography (HPLC) |
| Principle | Separation by chromatography, detection by mass-to-charge ratio. | Separation by chromatography, detection by UV absorbance. |
| Sensitivity | High (Limit of Quantification ~1.0 ng/mL).[9] | Moderate (Limit of Quantification ~150 µg/mL).[10][11] |
| Specificity | Very High, distinguishes drug from metabolites. | Lower, potential for interference from other compounds.[12] |
| Application | Pharmacokinetic profiling, bioequivalence studies.[8] | Quality control, stability testing, formulation analysis.[10][11][12] |
| Linear Range | 1.0 - 1000 ng/mL in human plasma. | 2.5 - 25 µg/mL.[12] |
| Recovery | >90.0%. | 96.8% - 99.7%.[13] |
Pharmacodynamic Analysis: Measuring Biomarker Response
The therapeutic effects of this compound are validated by measuring changes in key downstream biomarkers related to erythropoiesis and iron metabolism.
| Biomarker | Immunoassay (ELISA) | LC-MS/MS | Gene Expression (RT-qPCR) |
| Erythropoietin (EPO) | Method of Choice. Measures protein concentration directly. This compound (50 mg/kg) significantly increased plasma EPO from 1.2 to 1072 mIU/mL in rats.[3] | Not typically used for large proteins like EPO. | Measures EPO mRNA. This compound increases EPO mRNA expression in both kidney and liver.[3] |
| Hepcidin-25 | Can be used, but may have cross-reactivity issues. | Method of Choice. Highly specific for the active peptide. This compound treatment leads to a significant decrease in hepcidin levels.[7][14][15] | Measures hepcidin (HAMP) mRNA. |
| HIF-1α Stabilization | Can quantify total HIF-1α in cell lysates.[16] | Not suitable for protein quantification. | Measures HIF1A mRNA levels, but this does not reflect protein stabilization. |
| Iron Metabolism Markers | Used for Ferritin, Transferrin. | Not applicable. | Measures mRNA of DMT1, Ferroportin, Transferrin Receptor.[1][6][17] |
Global Profiling: Proteomics and Metabolomics
For a broader, unbiased view of this compound's effects, proteomic and metabolomic analyses are employed. These techniques can uncover novel pathways and off-target effects.
| Technique | Key Findings with this compound |
| LC-MS/MS Proteomics | In renal anemia patients, this compound treatment significantly altered 46 urine proteins (15 upregulated, 31 downregulated).[5] |
| Untargeted Metabolomics | The same study identified 207 significantly altered metabolites in urine post-treatment.[5] |
| Integrated Multi-Omics | Combined analysis revealed that this compound significantly impacts the Ras signaling pathway, cholesterol metabolism, and amino acid metabolism (cysteine, methionine, arginine, proline).[5] |
| Transcriptome Analysis | In osteoclasts, this compound treatment enriched pathways related to HIF-1, MAPK, PI3K-Akt, and NF-κB.[18] |
Experimental Protocols
Detailed methodologies are critical for reproducibility. The following are summarized protocols for key analytical techniques based on published literature.
Protocol 1: Quantification of this compound in Human Plasma via LC-MS/MS
-
Objective: To determine the concentration of this compound for pharmacokinetic analysis.
-
Sample Preparation: Protein precipitation. Plasma samples are mixed with an internal standard (e.g., Physcion) and a precipitation solvent (e.g., acetonitrile), then centrifuged.[9] The supernatant is collected, diluted, and injected into the LC-MS/MS system.
-
Chromatography: A C8 or C18 analytical column is used.[9] A gradient elution with a mobile phase consisting of an aqueous solution with 0.1% formic acid and acetonitrile is commonly employed.
-
Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.[8] The analysis is done in Multiple Reaction Monitoring (MRM) mode, using a specific precursor-to-product ion transition (e.g., m/z 353.1 → 250.1).
-
Validation: The method should be validated for linearity, accuracy, precision, recovery, and matrix effect according to regulatory guidelines.
Protocol 2: Measurement of HIF-1α Stabilization by Western Blotting
-
Objective: To semi-quantitatively measure the increase in HIF-1α protein levels following this compound treatment.
-
Cell Culture & Treatment: Cells (e.g., HeLa, endothelial cells) are cultured and treated with this compound or a hypoxia-mimetic agent like cobalt chloride (CoCl₂) as a positive control.[19][20] A normoxic, untreated group serves as a negative control.
-
Lysate Preparation: Cells are lysed with a buffer containing protease inhibitors to prevent protein degradation. HIF-1α is highly labile, so rapid processing at 4°C is crucial.[19]
-
Electrophoresis & Transfer: Protein concentration in lysates is determined (e.g., by BCA assay). Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.
-
Immunodetection: The membrane is blocked (e.g., with 5% non-fat milk) and then incubated with a primary antibody specific to HIF-1α. After washing, it is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. A loading control (e.g., β-actin) should be probed on the same membrane to ensure equal protein loading.
-
Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. Band intensity is quantified using densitometry software. A specific band for HIF-1α is expected around 130 kDa.[16]
Cross-Validation Workflow and Pathway Visualization
A robust research plan for this compound involves integrating multiple analytical techniques to confirm its effects from drug concentration to molecular and physiological responses.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. Effects of this compound on Erythropoietin Production in the Rat Body - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound: Not just for anemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | A Novel Choice to Correct Inflammation-Induced Anemia in CKD: Oral Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitor this compound [frontiersin.org]
- 7. mdpi.com [mdpi.com]
- 8. Liquid chromatography-tandem mass spectrometry methods for quantification of this compound (FG-4592) in human plasma and urine and the applications in two clinical pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Correlation between blood concentration of this compound and clinical efficacy in patients with anemia of chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. akjournals.com [akjournals.com]
- 11. researchgate.net [researchgate.net]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. firstwordpharma.com [firstwordpharma.com]
- 15. researchgate.net [researchgate.net]
- 16. Assessment of HIF-1α expression and release following endothelial injury in-vitro and in-vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A Novel Choice to Correct Inflammation-Induced Anemia in CKD: Oral Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 18. academic.oup.com [academic.oup.com]
- 19. Controls for HIF-1 Alpha's WB, ICC-IF, IHC, IP & FLOW Analysis [bio-techne.com]
- 20. Stabilization of HIF-1α in Human Retinal Endothelial Cells Modulates Expression of miRNAs and Proangiogenic Growth Factors - PMC [pmc.ncbi.nlm.nih.gov]
Validating Roxadustat's Therapeutic Potential in a 3D Kidney Organoid Model: A Comparative Guide
This guide provides a comprehensive comparison of Roxadustat with conventional Erythropoiesis-Stimulating Agents (ESAs) for the treatment of anemia associated with chronic kidney disease (CKD). We explore the therapeutic potential of this compound within the context of a 3D kidney organoid model, offering detailed experimental protocols and supporting data for researchers, scientists, and drug development professionals.
Introduction to this compound and 3D Organoid Models
This compound is an oral hypoxia-inducible factor prolyl hydroxylase (HIF-PH) inhibitor that offers a novel mechanism for treating anemia in CKD patients.[1][2][3][4][5] Unlike traditional ESAs that directly stimulate erythropoiesis, this compound mimics the body's natural response to hypoxia.[3] It inhibits the HIF-PH enzyme, leading to the stabilization and accumulation of HIF-α.[2][6][7][8] This transcription factor then translocates to the nucleus, activating a cascade of genes involved in erythropoiesis, including endogenous erythropoietin (EPO) production, and improving iron metabolism by downregulating hepcidin.[2][6][9]
Three-dimensional kidney organoids, derived from human pluripotent stem cells (hPSCs), have emerged as a powerful in vitro tool for modeling kidney development and disease.[10][11][12][13] These organoids recapitulate key structural and functional aspects of the human kidney, including glomeruli-like structures and renal tubules, making them a more physiologically relevant model than traditional 2D cell cultures for drug screening and toxicity testing.[12][13][14]
Comparative Efficacy and Mechanism of Action: this compound vs. ESAs
This compound presents a multi-faceted approach to managing renal anemia, distinguishing it from ESAs. While ESAs primarily induce erythropoiesis by directly stimulating EPO receptors, this compound's mechanism involves a more coordinated physiological response.
Key Differentiators:
-
Endogenous EPO Production: this compound stimulates the production of endogenous EPO in both the kidneys and liver, maintaining EPO levels within a more physiological range compared to the supraphysiological levels often seen with ESA administration.[5][9]
-
Iron Metabolism: this compound improves iron availability for erythropoiesis by decreasing hepcidin levels and increasing iron absorption and transport.[2][6][9] This reduces the need for intravenous iron supplementation often required with ESA therapy.[9][15]
-
Oral Administration: As an oral medication, this compound offers a more convenient and less invasive treatment option compared to the injectable administration of ESAs.[1][9]
-
Inflammatory Conditions: Clinical data suggests that this compound's efficacy is less affected by inflammation compared to ESAs, a common comorbidity in CKD patients.[16][17][18]
Quantitative Comparison of this compound and ESAs in Clinical Trials
The following tables summarize key efficacy and safety data from clinical studies comparing this compound to ESAs in dialysis-dependent (DD-CKD) and non-dialysis-dependent (NDD-CKD) patients.
Table 1: Hemoglobin (Hb) Level Changes in DD-CKD Patients
| Outcome | This compound | ESA (Epoetin alfa) | p-value | Reference(s) |
| Mean Change in Hb from Baseline (g/dL) | 0.25 (95% CI: 0.14 to 0.36) | - | <0.00001 | [17][18] |
| Median Hb Level at 12 weeks (g/L) | 105 | 94 | <0.001 | [15][19] |
| Median Hb Level at 24 weeks (g/L) | 105 | 97 | 0.001 | [19] |
Table 2: Iron Metabolism Parameters in DD-CKD Patients
| Parameter | This compound (Mean Difference vs. ESA) | 95% Confidence Interval | p-value | Reference(s) |
| Serum Iron (µmol/L) | 1.85 | 1.21 to 2.50 | <0.00001 | [17][18] |
| Total Iron Binding Capacity (µg/dL) | 35.73 | 17.40 to 54.06 | 0.0001 | [17][18] |
| Transferrin Saturation (%) | 1.19 | 0.14 to 2.24 | 0.03 | [17][18] |
| Transferrin (g/L) | 0.40 | 0.30 to 0.50 | <0.00001 | [17][18] |
Table 3: Lipid Profile Changes in DD-CKD Patients
| Parameter | This compound (Mean Difference vs. ESA) | 95% Confidence Interval | p-value | Reference(s) |
| LDL-Cholesterol (mmol/L) | -0.39 | -0.47 to -0.31 | <0.00001 | [17][18] |
| Total Cholesterol (mmol/L) | -0.60 | -0.70 to -0.49 | <0.00001 | [17][18] |
Table 4: Cardiovascular Safety in NDD-CKD and Incident-to-Dialysis DD-CKD Patients
| Outcome | Hazard Ratio (this compound vs. ESA) | 95% Confidence Interval | Reference(s) |
| Major Adverse Cardiovascular Event (MACE) | 0.79 | 0.61 to 1.02 | [20] |
| MACE+ (MACE plus congestive heart failure or unstable angina) | 0.78 | 0.62 to 0.98 | [20] |
Experimental Protocols for 3D Kidney Organoid Model
The following protocols provide a framework for validating the therapeutic potential of this compound in a 3D kidney organoid model.
Generation of Kidney Organoids from Human Pluripotent Stem Cells
This protocol is adapted from established methods for generating kidney organoids.[21][22]
Materials:
-
Human pluripotent stem cells (hPSCs)
-
mTeSR1™ medium
-
Gentle Cell Dissociation Reagent
-
Ultra-low attachment plates
-
Complete E5-ILP medium
-
Stage II medium
-
Spinner flasks or multi-well magnetic stir plates
Procedure:
-
Culture hPSCs in mTeSR1™ medium on tissue culture-treated plates until they reach approximately 60-80% confluency.
-
Wash the hPSCs with DPBS and treat with Gentle Cell Dissociation Reagent for 6-8 minutes at room temperature to generate cell aggregates of 50-200 µm.
-
Transfer the hPSC aggregates to ultra-low attachment plates containing complete E5-ILP medium to form embryoid bodies (EBs).
-
After 2 days, transfer the EBs to spinner flasks or magnetic stir plates with Stage II medium to promote differentiation into kidney organoids.
-
Culture the organoids for an additional 10-12 days, with medium changes every 2-3 days.
-
At day 12 of differentiation, the organoids should contain distinct nephron-like structures, including podocytes and tubular epithelia, and are ready for experimental use.
Induction of Anemia-like Phenotype in Kidney Organoids
To model the conditions of renal anemia, organoids can be cultured under hypoxic conditions and/or treated with pro-inflammatory cytokines to mimic the uremic environment.
Procedure:
-
Culture mature kidney organoids (Day 12) in a hypoxic incubator (e.g., 1% O₂) for 48-72 hours.
-
Alternatively, or in combination with hypoxia, treat the organoids with a cocktail of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) at relevant physiological concentrations for 48-72 hours.
-
Assess the expression of EPO and hepcidin via qPCR or ELISA to confirm the induction of an anemia-like phenotype.
Treatment with this compound and ESAs
Procedure:
-
Following the induction of the anemia-like phenotype, divide the organoids into three treatment groups:
-
Vehicle control (e.g., DMSO)
-
This compound (at a range of concentrations to determine dose-response)
-
Recombinant human EPO (rhEPO) as a positive control
-
-
Treat the organoids for a specified period (e.g., 72 hours), with daily medium changes containing the respective treatments.
Assessment of Therapeutic Efficacy
Endpoints:
-
EPO and Hepcidin Expression: Quantify the mRNA and protein levels of EPO and hepcidin using qPCR and ELISA, respectively.
-
HIF-1α Stabilization: Assess the nuclear translocation and accumulation of HIF-1α using immunofluorescence staining and Western blotting.
-
Downstream Target Gene Expression: Analyze the expression of HIF target genes involved in iron metabolism (e.g., transferrin, ferroportin) and angiogenesis (e.g., VEGF) using qPCR.[6][23]
-
Organoid Viability and Morphology: Evaluate cell viability using assays such as CellTiter-Glo® and assess morphological changes and the integrity of nephron-like structures through immunohistochemistry and confocal microscopy.
Visualizing Key Pathways and Workflows
This compound's Mechanism of Action
Caption: this compound inhibits HIF-PHD, leading to HIF-α stabilization and therapeutic gene transcription.
Experimental Workflow for Validating this compound in Kidney Organoids
Caption: Workflow for testing this compound's efficacy in a 3D kidney organoid model of anemia.
Comparative Logic: this compound vs. ESAs
Caption: Comparison of the mechanisms and characteristics of this compound and ESAs for treating anemia.
Conclusion
The use of 3D kidney organoids presents a promising avenue for pre-clinical validation of novel therapeutics like this compound. This model offers a more physiologically relevant system to dissect the intricate mechanisms of drug action and to assess potential efficacy and off-target effects. The comparative data from clinical trials, combined with the detailed experimental protocols provided, equip researchers with the necessary tools to further investigate the therapeutic potential of this compound in a robust in vitro setting. This approach has the potential to accelerate the development of more effective and safer treatments for anemia in patients with chronic kidney disease.
References
- 1. This compound ― new therapeutic option for treatment of anemia in patients with chronic kidney disease | Chamienia | Renal Disease and Transplantation Forum [journals.viamedica.pl]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. The role of this compound in chronic kidney disease patients complicated with anemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | this compound: Not just for anemia [frontiersin.org]
- 5. Hypoxia-inducible factor prolyl hydroxylase inhibitors: a paradigm shift for treatment of anemia in chronic kidney disease? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | this compound, a HIF-PHD inhibitor with exploitable potential on diabetes-related complications [frontiersin.org]
- 7. This compound: Not just for anemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. akademiamedycyny.pl [akademiamedycyny.pl]
- 10. Frontiers | Studying Kidney Diseases Using Organoid Models [frontiersin.org]
- 11. Studying Kidney Diseases Using Organoid Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Kidney Organoids as Disease Models: Strengths, Weaknesses and Perspectives [frontiersin.org]
- 13. Kidney Organoids: A pioneering model for kidney diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protocol for Large-Scale Production of Kidney Organoids from Human Pluripotent Stem Cells [ouci.dntb.gov.ua]
- 15. Comparison of efficacy of this compound and erythropoietin for the treatment of renal anemia in patients with chronic kidney disease: a retrospective study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. The efficacy and safety of this compound for anemia in patients with dialysis-dependent chronic kidney disease: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Safety of this compound Versus Erythropoiesis-Stimulating Agents in Patients with Anemia of Non-dialysis-Dependent or Incident-to-Dialysis Chronic Kidney Disease: Pooled Analysis of Four Phase 3 Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Video: A Simplified Method for Generating Kidney Organoids from Human Pluripotent Stem Cells [jove.com]
- 23. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Roxadustat: A Guide for Laboratory Professionals
Ensuring laboratory safety and environmental protection are paramount when handling and disposing of chemical compounds like Roxadustat. This guide provides essential, step-by-step procedures for the proper disposal of this compound in a research or drug development setting, aligning with established safety protocols and regulatory requirements. Adherence to these guidelines is critical to minimize risks to personnel and prevent environmental contamination.
Guiding Principles for this compound Waste Management
All materials contaminated with this compound, including the pure compound, solutions, and used personal protective equipment (PPE), must be treated as hazardous waste. Under no circumstances should this compound waste be discarded in general laboratory trash or washed down the drain[1]. The primary method of disposal is through an institution's designated hazardous waste management program, which is typically overseen by the Environmental Health & Safety (EHS) department.
Segregation and Collection of this compound Waste
Proper segregation of waste streams is crucial for safe and compliant disposal.
1. Designated Waste Containers:
-
Use only EHS-approved, chemically compatible hazardous waste containers. High-density polyethylene (HDPE) containers are generally suitable for both solid and liquid this compound waste.
-
Ensure all containers are properly labeled with "Hazardous Waste" and the specific contents, including the name "this compound" and any solvents used.
2. Waste Streams:
-
Solid Waste: All solid materials that have come into contact with this compound, such as gloves, pipette tips, weighing papers, and contaminated bench paper, must be collected in a designated solid hazardous waste container[2].
-
Liquid Waste: Unused solutions containing this compound or solvent rinsates from contaminated glassware should be collected in a designated liquid hazardous waste container. Do not mix incompatible waste streams[2].
-
Sharps: Needles, syringes, or any other sharps contaminated with this compound must be disposed of in a designated sharps container that is also labeled as hazardous waste[2].
Step-by-Step Disposal Protocol
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including safety goggles with side-shields, protective gloves, and a lab coat, when handling this compound and its waste[3][4].
2. Decontamination:
-
Decontaminate surfaces and equipment that have come into contact with this compound by scrubbing with alcohol or another suitable solvent[3].
-
Collect all decontamination materials (e.g., wipes) as solid hazardous waste.
3. Container Management:
-
Keep hazardous waste containers securely closed when not in use.
-
Store waste containers in a cool, well-ventilated, and designated area away from direct sunlight and incompatible materials[3][4].
4. Disposal Request:
-
Once a waste container is full, or in accordance with your institution's policies, arrange for pickup by the EHS or a licensed hazardous material disposal company[5].
-
Ensure all required paperwork is completed accurately.
5. Regulatory Compliance:
-
Disposal must be carried out in accordance with all applicable federal, state, and local regulations[1][3][5]. Healthcare facilities and researchers should be aware of the Resource Conservation and Recovery Act (RCRA), which governs hazardous waste management[6][7].
-
A key provision is the prohibition of disposing of hazardous waste pharmaceuticals down the drain (sewering)[1][8].
Emergency Procedures for Spills
In the event of a this compound spill:
-
Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation[3].
-
Wear Appropriate PPE: Use full personal protective equipment, including respiratory protection if necessary[3].
-
Contain the Spill: Prevent further leakage or spillage. Keep the material away from drains and water courses[3].
-
Absorb and Collect:
-
Dispose of Contaminated Material: Place all contaminated materials into a designated hazardous waste container and dispose of it according to the procedures outlined above[3].
-
Decontaminate the Area: Thoroughly clean the spill area[9].
Quantitative Data
Currently, there is no specific quantitative data available in the provided search results regarding disposal limits or concentrations for this compound. All quantities of this compound waste should be considered hazardous and disposed of through the appropriate channels. For internal record-keeping and EHS reporting, it is good practice to log the generation of waste with details on its composition and quantity.
| Waste Stream ID | Date Generated | Physical State (Solid/Liquid) | Composition of Waste (e.g., this compound in DMSO, contaminated gloves) | Quantity (grams or mL) | Generating Researcher | EHS Pickup Request Date |
| ROXA-W-2025-001 | 2025-11-18 | Liquid | 5 mg this compound in 50 mL Acetonitrile | 50 mL | Dr. Jane Doe | 2025-11-19 |
| ROXA-W-2025-002 | 2025-11-18 | Solid | Contaminated gloves and weigh paper | Approx. 50 g | Dr. Jane Doe | 2025-11-19 |
Experimental Workflow for this compound Disposal
The logical flow for handling and disposing of this compound waste in a laboratory setting is depicted in the following diagram.
Caption: Workflow for the segregation and disposal of this compound waste.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. benchchem.com [benchchem.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. cleanchemlab.com [cleanchemlab.com]
- 6. sdmedwaste.com [sdmedwaste.com]
- 7. aaronhall.com [aaronhall.com]
- 8. actenviro.com [actenviro.com]
- 9. biosynth.com [biosynth.com]
Essential Safety and Operational Guidance for Handling Roxadustat
For researchers, scientists, and drug development professionals, ensuring safe and effective handling of chemical compounds is paramount. This document provides crucial safety and logistical information for the handling of Roxadustat, a potent inhibitor of hypoxia-inducible factor (HIF) prolyl hydroxylase. Adherence to these guidelines is essential for maintaining a safe laboratory environment and ensuring the integrity of your research.
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.[1][2][3][4]
| PPE Category | Specification |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1][2] |
| Skin Protection | Impervious clothing, such as a lab coat.[1][2] Fire/flame resistant clothing may also be appropriate.[1] |
| Hand Protection | Compatible chemical-resistant gloves. Gloves must be inspected prior to use and selected based on EU Directive 89/686/EEC and the standard EN 374.[1][3] |
| Respiratory Protection | A suitable respirator, such as a NIOSH/MSHA or European Standard EN 149 approved respirator, should be used if a risk assessment indicates it is necessary.[2][3][4] |
Operational and Disposal Plans
A systematic approach to handling, storage, and disposal of this compound is critical for laboratory safety and regulatory compliance.
Handling Procedures
-
Ventilation: Always handle this compound in a well-ventilated area. A laboratory fume hood or another form of local exhaust ventilation is highly recommended to control exposure.[1][4][5]
-
Avoid Contact: Take measures to prevent contact with skin and eyes.[6] Avoid the inhalation of dust or aerosols.[1][5]
-
Hygiene: Do not eat, drink, or smoke in areas where this compound is handled.[2][6] Wash hands thoroughly after handling the compound.[1][2]
Storage Protocols
-
Conditions: Store in a dry, cool, and well-ventilated place.[1][6] For long-term storage, -20°C is recommended.[7]
-
Incompatibilities: Avoid strong acids/alkalis and strong oxidizing/reducing agents.[5]
Disposal Plan
-
Waste Collection: Sweep up or vacuum spillage and collect it in a suitable, closed container for disposal.[1] Avoid generating dust during clean-up.[1]
-
Regulations: Dispose of contents and containers in accordance with all local, regional, national, and international regulations.[2]
-
Environmental Precautions: Prevent the product from entering drains, water courses, or the soil.[1][2]
Chemical and Physical Properties
The following table summarizes key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C₁₉H₁₆N₂O₅[7][8] |
| Molecular Weight | 352.34 g/mol [8] |
| CAS Number | 808118-40-3[2][5] |
| Occupational Exposure Limits | No exposure limits have been noted.[1][2] |
Emergency Response Protocols
Immediate and appropriate action is crucial in the event of accidental exposure or spillage.
Spill Response Workflow
The following diagram outlines the procedural steps for managing a this compound spill.
Caption: Workflow for a safe and effective response to a this compound spill.
First Aid Measures
-
In case of eye contact: Immediately rinse with pure water for at least 15 minutes, holding the eyelids apart.[1][6] Remove contact lenses if present and easy to do so.[2] Consult a physician.[1][2]
-
In case of skin contact: Take off contaminated clothing immediately.[1] Wash off with soap and plenty of water for at least 15 minutes.[5] Consult a doctor if symptoms persist.[1]
-
If inhaled: Move the person to fresh air.[2] If breathing is difficult, give oxygen.[5] Call a physician if symptoms develop or persist.[1]
-
If ingested: Rinse mouth with water.[1][2] Do NOT induce vomiting.[1] Never give anything by mouth to an unconscious person.[1] Call a doctor or Poison Control Center immediately.[1][6]
In all cases of exposure, show the Safety Data Sheet (SDS) to the medical professional in attendance.[1]
References
- 1. cleanchemlab.com [cleanchemlab.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. biosynth.com [biosynth.com]
- 4. tribioscience.com [tribioscience.com]
- 5. medkoo.com [medkoo.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. medkoo.com [medkoo.com]
- 8. This compound: Not just for anemia - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
